Sodium 2-octyldodecyl sulphate
Description
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Properties
IUPAC Name |
sodium;2-octyldodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O4S.Na/c1-3-5-7-9-11-12-14-16-18-20(19-24-25(21,22)23)17-15-13-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSGBVJJBSTII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999442 | |
| Record name | Sodium 2-octyldodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78204-54-3 | |
| Record name | Sodium 2-octyldodecyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078204543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-octyldodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-octyldodecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Determination of the Critical Micelle Concentration (CMC) of Sodium 2-Octyldodecyl Sulphate
Foreword: Navigating the Complexities of Surfactant Self-Assembly
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource for understanding and determining the critical micelle concentration (CMC) of sodium 2-octyldodecyl sulphate. As a branched-chain anionic surfactant, its behavior in solution is pivotal to its function in a myriad of applications, from pharmaceutical formulations to advanced material science. This document moves beyond rote protocols, offering a deeper dive into the causality of experimental choices, ensuring that the methodologies presented are not just followed, but fundamentally understood. Our commitment to scientific integrity is woven throughout, providing you with a self-validating framework for your investigations.
Introduction: The Significance of this compound and its CMC
This compound, a member of the Guerbet alcohol sulphate family, is an anionic surfactant characterized by its branched hydrophobic tail. This structural feature imparts unique properties compared to its linear-chain counterparts, such as sodium dodecyl sulphate (SDS), influencing its solubility, packing at interfaces, and, most critically, its self-assembly into micelles.
The critical micelle concentration (CMC) is the concentration of a surfactant in a bulk phase above which aggregates of surfactant molecules, known as micelles, begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the interface between the aqueous and other phases becomes saturated with surfactant molecules. Beyond the CMC, additional surfactant molecules aggregate to form micelles, leading to a plateau in surface tension.[1]
The determination of the CMC is paramount for several reasons:
-
Formulation Development: The CMC is a key parameter in the development of emulsions, suspensions, and other colloidal systems, as it dictates the concentration at which the surfactant will be most effective as a solubilizing agent, emulsifier, or detergent.
-
Drug Delivery: In pharmaceuticals, micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. Knowledge of the CMC is crucial for designing effective drug delivery systems.
-
Understanding Structure-Activity Relationships: The CMC provides insight into the thermodynamic favorability of micellization and how the molecular structure of the surfactant, such as the branching of the alkyl chain, affects its self-assembly behavior.
While extensive data exists for linear alkyl sulphates like SDS (CMC ≈ 8.2 x 10⁻³ mol/L at 25°C), the branched structure of this compound is expected to result in a different CMC.[2][3] Generally, branching in the alkyl chain increases the cross-sectional area of the hydrophobic group, making it more difficult for the surfactant molecules to pack into a spherical micelle. This steric hindrance typically leads to a higher CMC compared to a linear surfactant with the same number of carbon atoms.
Methodologies for CMC Determination: A Comparative Overview
Several techniques can be employed to determine the CMC of a surfactant, each relying on the detection of a distinct change in a physicochemical property of the solution at the point of micelle formation.[4] The choice of method depends on factors such as the nature of the surfactant (ionic or non-ionic), the required precision, and the available instrumentation. For an ionic surfactant like this compound, the most common and reliable methods are surface tensiometry, conductometry, and fluorescence spectroscopy.
| Method | Principle | Advantages | Disadvantages |
| Surface Tensiometry | Measures the change in surface tension of the surfactant solution as a function of concentration. A sharp break in the surface tension vs. log(concentration) plot indicates the CMC.[1] | Direct and thermodynamically well-defined method. Applicable to both ionic and non-ionic surfactants. | Can be sensitive to impurities. May require larger sample volumes. |
| Conductometry | Measures the change in electrical conductivity of an ionic surfactant solution with concentration. The slope of the conductivity vs. concentration plot changes at the CMC due to the lower mobility of micelles compared to free monomers.[5] | Simple, rapid, and highly sensitive for ionic surfactants. Less affected by impurities than tensiometry. | Not applicable to non-ionic surfactants. |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. The change in the fluorescence properties of the probe (e.g., intensity, emission wavelength) is monitored as a function of surfactant concentration, with a distinct change occurring at the CMC.[6] | Highly sensitive, requires small sample volumes. Can provide information about the micellar microenvironment. | Indirect method. The probe itself may slightly alter the CMC. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with an emphasis on the rationale behind each step.
Surface Tensiometry
This method directly measures the surface tension of a liquid, which changes significantly with the concentration of a surfactant up to its CMC.
Causality: Below the CMC, the surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The intersection of these two behaviors on a graph of surface tension versus the logarithm of concentration marks the CMC.
Experimental Workflow:
Figure 1: Workflow for CMC determination by surface tensiometry.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity deionized water to prepare a concentrated stock solution (e.g., 100 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC. A logarithmic dilution series is often efficient.
-
Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.
-
Surface Tension Measurement: Measure the surface tension of each dilution, ensuring that the system reaches equilibrium before each reading. It is crucial to maintain a constant temperature throughout the experiment.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.
Conductometry
This method is particularly well-suited for ionic surfactants like this compound, as it relies on changes in the electrical conductivity of the solution.
Causality: Below the CMC, the surfactant exists as individual ions (2-octyldodecyl sulphate anions and sodium cations), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the large, multi-ion micelles have a lower molar conductivity than the individual surfactant ions due to their larger size and the binding of counter-ions.
Experimental Workflow:
Figure 2: Workflow for CMC determination by conductometry.
Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a thermostatted vessel.
-
Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.
-
Initial Measurement: Measure the conductivity of the initial solution.
-
Titration/Dilution: Incrementally add a concentrated solution of the surfactant to the vessel or dilute the solution with a known volume of deionized water.
-
Data Recording: Record the conductivity after each addition, ensuring the solution is well-mixed and has reached thermal equilibrium.
-
Data Analysis: Plot the measured conductivity (κ) as a function of the surfactant concentration (C).
-
CMC Determination: The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.
Fluorescence Spectroscopy with Pyrene Probe
This highly sensitive method utilizes the unique photophysical properties of a fluorescent probe, pyrene, which is sensitive to the polarity of its microenvironment.
Causality: Pyrene has a very low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene exhibits several vibronic bands. The ratio of the intensity of the third vibronic peak (I₃) to the first (I₁) is highly sensitive to the polarity of the pyrene's surroundings. In a polar environment like water, the I₃/I₁ ratio is low. When micelles form, pyrene moves into the nonpolar micellar core, leading to a significant increase in the I₃/I₁ ratio. Plotting this ratio against the surfactant concentration reveals a sigmoidal curve, with the inflection point corresponding to the CMC.
Experimental Workflow:
Figure 3: Workflow for CMC determination by fluorescence spectroscopy.
Protocol:
-
Solution Preparation: Prepare a series of this compound solutions in deionized water, covering a wide concentration range.
-
Probe Addition: To each solution, add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone or ethanol) to achieve a final pyrene concentration in the micromolar range. The solvent is then evaporated.
-
Equilibration: Allow the solutions to equilibrate for a sufficient time to ensure the partitioning of pyrene into any micelles that have formed.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the samples at a wavelength of around 334 nm and record the emission spectrum from approximately 350 nm to 450 nm.[7]
-
Ratio Calculation: From each spectrum, determine the fluorescence intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.[7] Calculate the I₃/I₁ ratio for each surfactant concentration.
-
Data Analysis: Plot the I₃/I₁ ratio as a function of the surfactant concentration.
-
CMC Determination: The data is typically fitted to a sigmoidal (Boltzmann) function. The CMC is the concentration at the inflection point of the curve.
Data Presentation and Interpretation
A critical aspect of determining the CMC is the accurate and clear presentation of the experimental data.
Expected CMC Values for Branched vs. Linear Alkyl Sulphates:
| Surfactant | Structure | Typical CMC (mM at 25°C in water) |
| Sodium Dodecyl Sulphate (SDS) | Linear C12 chain | 8.2[2] |
| Sodium Tetradecyl Sulphate | Linear C14 chain | 2.1[3] |
| This compound | Branched C20 chain | Not readily available in literature, expected to be higher than a linear C20 analogue |
Note: The CMC of this compound is not widely reported in the public domain and should be determined experimentally. The branched structure is expected to lead to a higher CMC than a hypothetical linear C20 sodium sulphate due to steric hindrance in micelle formation.
Conclusion: A Framework for Confident CMC Determination
The accurate determination of the critical micelle concentration of this compound is essential for its effective application in research, development, and industry. This guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for this purpose. By understanding the "why" behind each experimental step, researchers can confidently select and execute the most appropriate method for their specific needs. The principles and protocols detailed herein for surface tensiometry, conductometry, and fluorescence spectroscopy offer a robust framework for characterizing this and other novel surfactants, thereby accelerating the pace of innovation.
References
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The critical micelle concentration (cmc) of SDS as a function of the... - ResearchGate. Available at: [Link]
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. Available at: [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. Available at: [Link]
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Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC - NIH. Available at: [Link]
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Guerbet Compounds – AOCS. Available at: [Link]
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(PDF) The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperatures - ResearchGate. Available at: [Link]
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The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature - Journal of Materials and Environmental Science. Available at: [Link]
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Critical micelle concentration - Wikipedia. Available at: [Link]
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Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution - Journal of Scientific and Innovative Research. Available at: [Link]
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Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. Available at: [Link]
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(PDF) Determination of Critical Micelar Concentration of Anionic Surfactants Using Surfactants Sensible Electrodes - ResearchGate. Available at: [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir - ACS Publications. Available at: [Link]
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Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. Available at: [Link]
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Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - NIH. Available at: [Link]
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(PDF) Guerbet Chemistry - ResearchGate. Available at: [Link]
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A Review of Guerbet Chemistry - Anthony J. OʻLenick, Jr. - Scientific Spectator. Available at: [Link]
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Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC) - The Royal Society of Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Sodium 2-octyldodecyl sulphate
Abstract
Sodium 2-octyldodecyl sulphate, a prominent member of the Guerbet alcohol sulphate family of surfactants, possesses a unique molecular architecture that dictates its physicochemical properties and, consequently, its functional performance in diverse applications, from pharmaceutical formulations to advanced materials. This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of this compound. We will delve into the intricacies of its branched alkyl chains, the rotational freedom around its chemical bonds, and the resulting conformational landscape. This guide will further detail established experimental and computational methodologies for elucidating these structural features, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating this versatile surfactant at a molecular level.
Introduction: The Significance of Molecular Conformation in Surfactant Science
Surfactants, or surface-active agents, are amphiphilic molecules that find ubiquitous use in science and industry. Their ability to reduce surface and interfacial tension is a direct consequence of their molecular structure, which consists of a hydrophilic "head" and a hydrophobic "tail". While the primary chemical structure is fundamental, the three-dimensional arrangement of atoms, or molecular conformation, plays a pivotal role in determining a surfactant's behavior. The conformation of the hydrophobic tail, in particular, influences critical parameters such as the critical micelle concentration (CMC), packing efficiency at interfaces, and the ability to solubilize other molecules.
This compound is a branched-chain anionic surfactant. Unlike its linear counterparts, the presence of an octyl branch on the dodecyl chain introduces significant steric considerations that govern its conformational preferences. Understanding these preferences is paramount for predicting its aggregation behavior, interaction with other molecules, and overall efficacy in various formulations. This guide will provide a detailed examination of its molecular structure and the dynamic interplay of its conformational states.
Molecular Structure of this compound
The fundamental molecular structure of this compound is defined by its chemical formula, C₂₀H₄₁NaO₄S, and a molecular weight of approximately 400.59 g/mol .[1] Its structure can be deconstructed into three key components: the branched hydrophobic tail, the sulphate headgroup, and the sodium counter-ion.
-
The Hydrophobic Tail: The tail is derived from 2-octyldodecanol, a Guerbet alcohol. It consists of a primary dodecyl (C₁₂) chain with an octyl (C₈) branch at the second carbon position. This branching is a defining feature, creating a "Y" shape that distinguishes it from linear alkyl sulphates. This branched architecture significantly impacts the molecule's overall volume and the way it packs at interfaces and in micelles.[2][3]
-
The Sulphate Headgroup: The hydrophilic head consists of a sulphate group (-OSO₃⁻), which is covalently bonded to the hydrophobic tail via an oxygen atom. This group is highly polar and carries a negative charge at typical pH values, classifying the surfactant as anionic.
-
The Counter-ion: A sodium ion (Na⁺) is present to balance the negative charge of the sulphate headgroup. In aqueous solution, this ion is hydrated and exists in the vicinity of the sulphate group.
Below is a table summarizing the key molecular properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₁NaO₄S | [1] |
| Molecular Weight | 400.59191 g/mol | [1] |
| CAS Number | 78204-54-3 | [1] |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | [1] |
| Rotatable Bond Count | 19 | [1] |
| Topological Polar Surface Area | 74.8 Ų | [1] |
The significant number of rotatable bonds (19) underscores the conformational flexibility of this molecule, a topic we will explore in detail in the following section.[1]
Conformational Analysis: Exploring the Rotational Landscape
The three-dimensional shape of this compound is not static. Rotation around the numerous single bonds within its structure allows the molecule to adopt a multitude of conformations. The relative energies of these conformations determine the probability of their existence and, therefore, the overall shape and properties of the surfactant.
Key Rotational Degrees of Freedom
The conformational landscape of this compound is primarily defined by rotation around the following key bonds:
-
C-C bonds within the alkyl chains: The octyl and dodecyl chains possess considerable flexibility due to rotation around their carbon-carbon single bonds. This allows them to adopt various gauche and anti (trans) conformations. The gauche conformation is generally higher in energy than the more extended anti conformation.
-
The C-C bond at the branch point: Rotation around the C1-C2 bond of the dodecyl chain, where the octyl group is attached, is particularly important. This rotation dictates the relative orientation of the two alkyl chains.
-
The C-O and O-S bonds of the headgroup: Rotation around the bond connecting the alkyl tail to the sulphate headgroup (C-O) and the bond within the headgroup (O-S) determines the orientation of the polar head relative to the hydrophobic tail.
The interplay of these rotational degrees of freedom results in a complex conformational energy landscape with numerous local minima.
Factors Influencing Conformational Preference
Several factors govern the preferred conformations of this compound:
-
Steric Hindrance: The bulky nature of the octyl and dodecyl chains leads to steric repulsion when they are in close proximity. This disfavors conformations where the chains are folded back on themselves or interfere with each other. The branching itself introduces significant steric hindrance that impedes aggregation compared to linear surfactants.[2]
-
Hydrophobic Effects: In an aqueous environment, the hydrophobic alkyl chains will tend to adopt conformations that minimize their contact with water. This drives the molecule towards more compact, aggregated states, such as micelles, where the tails are shielded from the aqueous phase.
-
Intramolecular van der Waals Interactions: Attractive and repulsive van der Waals forces between non-bonded atoms within the molecule also influence conformational stability.
-
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. In polar solvents like water, the hydrophobic effect is a dominant force. In non-polar solvents, the molecule may adopt more extended conformations.
The branched structure of Guerbet-type surfactants is a key factor in improving their efficiency in various applications.[2] This is directly linked to the unique conformational properties endowed by the branching.
Experimental Methodologies for Conformational Analysis
Elucidating the conformational properties of surfactants like this compound requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of atoms within a molecule. For conformational analysis of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O for studying aqueous solution behavior or CDCl₃ for a non-polar environment).
-
The concentration should be carefully chosen. Below the CMC, the surfactant exists as monomers, while above the CMC, it forms micelles. Studying both states can provide insights into conformational changes upon aggregation. The CMC of branched-chain sulphates is influenced by their structure.[4]
-
Add a small amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the proton signals of the alkyl chains and the headgroup region.
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and confirm the connectivity of the alkyl chains.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the three-dimensional folding of the molecule.
-
A ¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of resonances.
-
-
Data Analysis and Interpretation:
-
Assign all proton and carbon resonances using the combination of 1D and 2D spectra.
-
Analyze the NOESY/ROESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.
-
By identifying key NOE/ROE contacts, one can deduce the preferred spatial arrangement of the octyl and dodecyl chains relative to each other and to the headgroup. For instance, NOEs between protons on the two different alkyl chains would indicate a folded conformation where these chains are in proximity.
-
Quantitative analysis of NOE/ROE build-up curves can provide estimates of inter-proton distances, which can be used as constraints in molecular modeling.
-
Diagram of the NMR Workflow:
Caption: Workflow for NMR-based conformational analysis.
Computational Modeling of Molecular Conformation
Computational chemistry provides powerful tools to complement experimental data and gain a deeper understanding of the conformational landscape of this compound. Molecular dynamics (MD) simulations are particularly well-suited for this purpose.
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, based on the forces between them. This allows for the exploration of the conformational space and the identification of low-energy, stable conformations.
Protocol for MD Simulation of this compound
-
System Setup:
-
Build the initial 3D structure of a single this compound molecule using molecular modeling software.
-
Place the molecule in a simulation box of appropriate dimensions.
-
Solvate the system with a chosen solvent model (e.g., TIP3P water for aqueous simulations).
-
Add counter-ions (Na⁺) to neutralize the system.
-
For micelle simulations, an initial pre-aggregated structure of multiple surfactant molecules can be constructed.
-
-
Force Field Selection:
-
Choose a suitable force field (e.g., CHARMM, AMBER, or GROMOS) that accurately describes the potential energy of the system as a function of its atomic coordinates. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the initial system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble) to allow the solvent and ions to relax around the surfactant molecule.
-
Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample a representative range of conformations.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to extract information about the conformational dynamics.
-
Root Mean Square Deviation (RMSD): Monitor the RMSD to assess the stability of the simulation and identify conformational transitions.
-
Dihedral Angle Distributions: Analyze the distribution of key dihedral angles to identify the most populated rotational isomers.
-
Radius of Gyration (Rg): Calculate the Rg to assess the compactness of the molecule over time.
-
Radial Distribution Functions (RDFs): Analyze the RDFs between different parts of the molecule and between the molecule and the solvent to understand solvation and intramolecular interactions.
-
Clustering Analysis: Group similar conformations together to identify the most representative structures.
-
Diagram of the MD Simulation Workflow:
Caption: Workflow for MD simulation-based conformational analysis.
Implications for Drug Development and Formulation Science
A thorough understanding of the molecular conformation of this compound has significant practical implications, particularly in the field of drug development.
-
Solubilization of Poorly Soluble Drugs: The conformation of the hydrophobic tail creates a specific microenvironment within the core of a micelle. Knowing the likely conformations can help predict which drug molecules will be most effectively solubilized.
-
Drug Delivery Systems: The shape and flexibility of the surfactant molecule influence the morphology and stability of drug delivery vehicles such as nanoemulsions and microemulsions.
-
Interaction with Biological Membranes: The conformation of the surfactant will affect how it interacts with and potentially disrupts the lipid bilayers of cell membranes. This is a critical consideration for the design of transdermal drug delivery systems and for assessing the biocompatibility of formulations.
-
Formulation Stability: The packing of surfactant molecules at oil-water or air-water interfaces, which is governed by their conformation, is crucial for the long-term stability of emulsions and foams.
By leveraging the experimental and computational techniques outlined in this guide, researchers can gain the molecular-level insights needed to rationally design and optimize formulations containing this compound for a wide range of applications.
Conclusion
The molecular structure and conformation of this compound are intricately linked to its function as a high-performance surfactant. Its characteristic Guerbet-branched hydrophobic tail endows it with a rich and complex conformational landscape that dictates its aggregation behavior and interfacial properties. This technical guide has provided a detailed overview of its molecular architecture and the dynamic nature of its conformation. Furthermore, we have presented robust experimental and computational workflows, centered around NMR spectroscopy and molecular dynamics simulations, for the detailed investigation of these structural features. For researchers, scientists, and drug development professionals, a deep understanding of the principles and methodologies discussed herein is essential for harnessing the full potential of this versatile surfactant and for the rational design of next-generation formulations.
References
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A computer simulation and molecular-thermodynamic framework to model the micellization of ionic branched surfactants in aqueous solution. (n.d.). DSpace@MIT. Retrieved January 18, 2026, from [Link]
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Brasseur, R., & Ruysschaert, J. M. (1986). Conformation and mode of organization of amphiphilic membrane components: a conformational analysis. Biochemical Journal, 238(1), 1–11. [Link]
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]
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van der Walt, F., Tredoux, G., & van der Merwe, J. (2023). Enhanced Efficiency of Anionic Guerbet-Type Amino Acid Surfactants. Molecules, 28(15), 5899. [Link]
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Johansson, I., & Sjöblom, J. (2005). Does hydrophobe branching make a surfactant more or less hydrophilic? Focus on Surfactants, 2005(6), 1-4. [Link]
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An In-depth Technical Guide to the Aggregation Behavior of Sodium 2-Octyldodecyl Sulphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the aggregation behavior of Sodium 2-octyldodecyl sulphate (SODS), a branched-chain anionic surfactant, in aqueous solutions. Drawing upon fundamental principles of colloid and surface science, this document delves into the unique properties of SODS, offering a detailed exploration of its self-assembly, the factors influencing its aggregation, and the experimental methodologies used for its characterization. This technical guide is intended to be a valuable resource for researchers and professionals working in fields where surfactant science is paramount, including drug delivery, formulation science, and materials chemistry.
Introduction to this compound (SODS): A Branched-Chain Surfactant
This compound, with the chemical formula C₂₀H₄₁NaO₄S, is an anionic surfactant characterized by its unique branched hydrophobic tail. Unlike its linear counterpart, sodium dodecyl sulfate (SDS), the branching in the alkyl chain of SODS introduces significant steric hindrance, which profoundly influences its physicochemical properties and aggregation behavior in aqueous media. This structural difference impacts the packing of surfactant molecules at interfaces and within micelles, leading to distinct characteristics in terms of surface tension reduction, critical micelle concentration (CMC), and the morphology of self-assembled structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₁NaO₄S | [1] |
| Molecular Weight | 400.59 g/mol | [1] |
| CAS Number | 78204-54-3 | [2] |
| Structure | Branched-chain alkyl sulfate | [3][4] |
Understanding the aggregation of SODS is crucial for its application in various advanced formulations. In drug delivery, for instance, the characteristics of the micelles formed by SODS can dictate the solubilization capacity for poorly water-soluble drugs, influence drug release kinetics, and affect the overall stability of the formulation.
Fundamentals of Surfactant Self-Assembly: The Micellization of SODS
The primary driving force for the self-assembly of surfactants in aqueous solutions is the hydrophobic effect. The hydrophobic tails of the surfactant molecules minimize their contact with water by aggregating to form structures known as micelles, while the hydrophilic head groups remain exposed to the aqueous environment. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[5]
The branched structure of the SODS alkyl chain leads to a less efficient packing of the hydrophobic tails within the micellar core compared to linear surfactants.[6] This steric hindrance generally results in a higher CMC and a smaller aggregation number (the number of surfactant molecules in a single micelle) compared to a linear isomer of the same carbon number.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process.[7] It is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
For many ionic surfactants, the micellization process is entropy-driven at lower temperatures, primarily due to the hydrophobic effect and the release of structured water molecules from around the hydrophobic chains.[7]
Experimental Characterization of SODS Aggregation
A variety of experimental techniques can be employed to characterize the aggregation behavior of SODS in aqueous solutions. Each method provides unique insights into different aspects of micellization.
Determination of the Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of any surfactant. It can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the onset of micellization.
-
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension reaches a plateau. The CMC is determined from the break in the plot of surface tension versus the logarithm of surfactant concentration.[5]
-
Protocol:
-
Prepare a series of SODS solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the SODS concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot.
-
-
Principle: For ionic surfactants like SODS, the molar conductivity of the solution decreases upon micellization. This is because the micelles are larger and less mobile than the individual surfactant ions, and they also bind a fraction of the counter-ions, reducing the total number of charge carriers. The CMC is identified as the break in the plot of conductivity versus surfactant concentration.[8]
-
Protocol:
-
Prepare a series of SODS solutions in deionized water.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific or molar conductivity against the SODS concentration.
-
The CMC is determined from the intersection of the two lines with different slopes.
-
Characterization of Micellar Properties
-
Principle: This technique utilizes fluorescent probes (e.g., pyrene) that partition into the hydrophobic core of the micelles. Changes in the fluorescence emission spectrum of the probe, such as the ratio of the first and third vibronic peaks (I₁/I₃) of pyrene, are sensitive to the polarity of its microenvironment. A significant change in this ratio indicates the formation of the nonpolar micellar core, allowing for the determination of the CMC. Time-resolved fluorescence quenching can be used to determine the micelle aggregation number.[9]
-
Protocol for CMC Determination:
-
Prepare a series of SODS solutions containing a constant, low concentration of a fluorescent probe like pyrene.
-
Measure the fluorescence emission spectrum of each solution.
-
Plot a parameter sensitive to the probe's environment (e.g., the I₁/I₃ ratio for pyrene) against the SODS concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
-
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, which is then related to their hydrodynamic radius via the Stokes-Einstein equation. DLS is a powerful tool for determining the size and size distribution of SODS micelles.[10]
-
Protocol:
-
Prepare a dust-free solution of SODS at a concentration above its CMC.
-
Place the solution in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measure the scattered light intensity fluctuations over time.
-
The instrument's software analyzes the autocorrelation function of the intensity fluctuations to provide the hydrodynamic radius and size distribution of the micelles.
-
Factors Influencing the Aggregation of SODS
The aggregation behavior of SODS is sensitive to various environmental factors, which can be modulated to tune the properties of the resulting micelles for specific applications.
Effect of Temperature
Temperature can have a complex effect on the CMC of ionic surfactants. Typically, the CMC of SDS, a similar surfactant, first decreases with increasing temperature, reaches a minimum, and then increases.[11] This behavior is a result of the interplay between the decreased hydration of the hydrophilic head group (favoring micellization) and the disruption of the structured water around the hydrophobic tail (disfavoring micellization) at higher temperatures.
Effect of Electrolytes
The addition of electrolytes, such as inorganic salts, to a solution of an ionic surfactant like SODS generally leads to a decrease in the CMC.[12] The added counter-ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, making it easier for them to aggregate. This also often leads to an increase in the aggregation number and a change in micelle shape from spherical to more elongated structures.
Effect of Co-solvents and Co-solutes
The presence of organic additives, such as alcohols or polymers, can significantly alter the aggregation behavior of SODS. Short-chain alcohols can act as co-solvents and may increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. Conversely, some additives can incorporate into the micelles, acting as co-surfactants and modifying the micellar structure and properties.
Applications in Drug Development
The unique properties of SODS make it a promising excipient in pharmaceutical formulations, particularly for the delivery of poorly soluble drugs.
-
Solubilization: SODS micelles can encapsulate hydrophobic drug molecules within their core, significantly increasing their apparent solubility in aqueous formulations.
-
Enhanced Permeability: As a surfactant, SODS can interact with biological membranes, potentially enhancing the permeability of drugs across epithelial barriers.
-
Stabilization of Dispersions: SODS can be used as a stabilizer for emulsions and suspensions, preventing the coalescence of droplets or the aggregation of particles.
Conclusion
This compound is a branched-chain anionic surfactant with distinct aggregation properties in aqueous solutions. Its unique molecular structure leads to differences in self-assembly compared to its linear counterparts, which can be advantageous in various applications. A thorough understanding of its aggregation behavior, as characterized by techniques such as tensiometry, conductivity, fluorescence spectroscopy, and dynamic light scattering, is essential for its effective utilization. The ability to modulate its micellar properties through changes in temperature, electrolyte concentration, and the addition of other excipients provides formulators with a versatile tool for designing advanced drug delivery systems and other complex formulations. Further research into the specific aggregation parameters of SODS will undoubtedly expand its application in the pharmaceutical and chemical industries.
References
Diagrams
Experimental Workflow for CMC Determination
Caption: Workflow for determining the CMC of SODS.
Factors Influencing SODS Aggregation
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A Technical Guide to the Thermal Stability and Degradation Profile of Sodium 2-octyldodecyl Sulphate
Introduction: The Significance of Sodium 2-octyldodecyl Sulphate in Advanced Formulations
This compound, a branched-chain anionic surfactant, holds a unique position in the formulation of pharmaceuticals and high-performance materials. Derived from a Guerbet alcohol (2-octyldodecanol), its molecular architecture imparts distinct physicochemical properties compared to its linear counterparts, such as sodium dodecyl sulphate (SDS). The branched alkyl chain introduces steric hindrance that influences micellization, surface tension reduction, and interaction with other formulation components.[1] These characteristics are pivotal in drug delivery systems, where the surfactant can act as a solubilizing agent, emulsifier, or stabilizer for complex formulations.[2]
In the context of drug development and manufacturing, understanding the thermal stability and degradation profile of an excipient is not merely a regulatory requirement but a cornerstone of product quality, safety, and efficacy. Thermal stress, encountered during manufacturing processes like heat sterilization, drying, and long-term storage, can initiate chemical degradation, leading to a loss of performance and the generation of potentially harmful impurities. This guide provides an in-depth technical overview of the thermal stability and degradation pathways of this compound, offering insights into its behavior under various stress conditions and outlining robust analytical methodologies for its characterization.
Part 1: Thermal Stability Assessment
The thermal stability of this compound is a critical parameter that dictates its suitability for various manufacturing processes and its shelf-life. The branched structure of the 2-octyldodecyl hydrophobe is expected to confer a higher degree of thermal and oxidative stability compared to linear alkyl sulphates.[3][4] The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for determining the onset of thermal decomposition, identifying different stages of degradation, and quantifying the amount of residual material.
Table 1: Predicted Thermogravimetric Analysis Data for this compound
| Parameter | Expected Observation | Rationale |
| Initial Mass Loss (below 150°C) | Minimal (< 1-2%) | Attributed to the loss of adsorbed water or residual solvent. |
| Onset of Decomposition (Tonset) | Expected to be > 200°C | The sulphate head group and the branched alkyl chain are generally stable at moderate temperatures. Studies on polymeric sodium salts of sulfonic acids show decomposition starting around 200°C.[6] |
| Major Decomposition Stages | Likely a multi-stage process | The initial stage would involve the desulfation and decomposition of the alkyl chain, followed by the breakdown of the resulting carbonaceous char at higher temperatures.[7] |
| Final Residue at >600°C (in inert atmosphere) | Sodium Sulphate (Na2SO4) | The expected inorganic residue from the complete decomposition of the sodium salt.[6] |
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30°C for 5 minutes. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and crystallization behavior. For this compound, DSC can provide insights into its physical stability and polymorphism.
Table 2: Predicted Differential Scanning Calorimetry Data for this compound
| Parameter | Expected Observation | Rationale |
| Melting Point (Tm) | A distinct endothermic peak | The temperature at which the solid surfactant melts to a liquid. The branched chain may result in a lower melting point compared to a linear analogue of similar molecular weight. |
| Crystallization Temperature (Tc) | An exothermic peak upon cooling | The temperature at which the surfactant crystallizes from the molten state. Supercooling is often observed. |
| Polymorphic Transitions | Potential for additional small endothermic or exothermic peaks | Different crystalline forms of the surfactant may exist, each with its own transition temperature. |
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Equilibrate at 25°C.
-
Heat from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min.
-
Hold for 5 minutes to erase thermal history.
-
Cool from 250°C to 25°C at a rate of 10°C/min.
-
Reheat from 25°C to 250°C at a rate of 10°C/min.
-
-
Data Analysis: Plot heat flow versus temperature. Determine the peak temperatures for melting and crystallization events.
Part 2: Degradation Profile and Pathway Elucidation
The degradation of this compound can be initiated by several stress factors, including hydrolysis, oxidation, and photolysis. "Forced degradation" studies are essential to identify potential degradation products and establish degradation pathways.[8][9]
Hydrolytic Degradation
Alkyl sulphates are susceptible to hydrolysis, particularly under acidic conditions, which cleaves the sulphate ester bond.[10] The rate of hydrolysis is influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: Protonation of the sulphate ester oxygen makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This results in the formation of 2-octyldodecanol and sodium bisulphate.
-
Base-Catalyzed Hydrolysis: While generally more stable under alkaline conditions, prolonged exposure to high pH and temperature can lead to slow hydrolysis.
-
Neutral Hydrolysis: At neutral pH, hydrolysis is significantly slower but can still occur over long periods at elevated temperatures.
Oxidative Degradation
The branched alkyl chain of this compound can be susceptible to oxidation, particularly at the tertiary carbon atom of the branch point. Oxidizing agents such as peroxides can initiate radical chain reactions, leading to the formation of hydroperoxides, alcohols, and ketones. Further oxidation can lead to chain cleavage. The hydrocarbon chain can be metabolized through ω-oxidation followed by β-oxidation.[11]
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce photodegradation, especially in the presence of a photocatalyst like titanium dioxide.[12][13][14] The degradation mechanism often involves the generation of hydroxyl radicals, which can attack both the hydrophilic and hydrophobic portions of the surfactant molecule.
Analytical Techniques for Degradation Product Identification
A combination of analytical techniques is necessary to separate and identify the potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV, evaporative light scattering (ELSD), or mass spectrometric (MS) detection is the primary technique for separating the parent compound from its degradation products. A stability-indicating method should be developed that can resolve all significant degradants.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for analyzing the thermal decomposition products of non-volatile substances like surfactants.[15][16] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. For this compound, this technique would likely yield fragments corresponding to the branched alkyl chain, such as alkenes and alcohols, providing insight into the thermal cleavage patterns.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying non-volatile degradation products from hydrolytic and oxidative stress studies. It provides molecular weight and structural information for each separated component.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Expose the solid sample to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. For significant degradation, use LC-MS and Py-GC-MS to identify the degradation products.
Conclusion: A Framework for Ensuring Product Quality
While specific experimental data on the thermal stability and degradation of this compound is not extensively available in public literature, this guide provides a comprehensive framework based on the known chemistry of alkyl sulphates and Guerbet alcohol derivatives. The inherent stability of the branched alkyl chain suggests good thermal and oxidative resistance. However, like all alkyl sulphates, it is susceptible to hydrolysis under acidic conditions.
For researchers, scientists, and drug development professionals, a thorough understanding and experimental validation of the principles outlined in this guide are paramount. The application of techniques such as TGA, DSC, and forced degradation studies coupled with advanced analytical methods like Py-GC-MS and LC-MS will ensure the development of robust and stable formulations, ultimately safeguarding product quality and patient safety.
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The Aqueous Phase Behavior of Sodium 2-Octyldodecyl Sulphate: A Technical Guide for Researchers and Formulation Scientists
Abstract
This technical guide provides an in-depth exploration of the phase behavior of sodium 2-octyldodecyl sulphate in aqueous systems. As a branched-chain anionic surfactant derived from a C20 Guerbet alcohol, its self-assembly in water dictates its functionality in diverse applications, from pharmaceuticals to advanced materials. This document synthesizes fundamental principles with data-driven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular architecture of this surfactant, its fundamental properties in solution, and a detailed examination of its lyotropic liquid crystalline phases. This guide also includes detailed experimental protocols for characterizing the phase behavior of such systems, empowering researchers to further investigate and harness the unique properties of this class of surfactants.
Introduction: The Significance of Branched-Chain Surfactants
Surfactants are indispensable components in a vast array of scientific and industrial applications due to their ability to self-assemble at interfaces and in bulk solution. While linear-chain surfactants, such as sodium dodecyl sulphate (SDS), have been extensively studied, branched-chain surfactants offer a unique set of properties stemming from their molecular architecture. The introduction of branching in the hydrophobic tail significantly influences the packing of surfactant molecules, thereby altering critical parameters like the critical micelle concentration (CMC), Krafft temperature, and the geometry of self-assembled structures.
This compound belongs to the class of Guerbet alcohol-derived surfactants. Guerbet alcohols are branched, primary alcohols, and their corresponding sulphated derivatives exhibit distinct interfacial and aggregation behavior compared to their linear isomers.[1] The C20 hydrophobe of this compound, with its branching at the second carbon position, presents a bulky and sterically hindered tail, which is the primary determinant of its phase behavior in water.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a long C20 branched alkyl chain and a polar sulphate headgroup. This structure imparts a unique balance of hydrophobicity and hydrophilicity.
Caption: Molecular structure of this compound.
Critical Micelle Concentration (CMC) and Krafft Temperature
The bulky nature of the 2-octyldodecyl hydrophobe leads to a higher critical micelle concentration (CMC) compared to a linear C20 sulphate. The steric hindrance makes the process of micellization less favorable, requiring a higher concentration of monomers in the bulk solution before aggregation occurs.
The Krafft temperature (Tk) is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the surfactant exists as a crystalline or hydrated solid. Guerbet alcohol sulphates are known to have significantly lower Krafft points than their linear counterparts.[1] This is a direct consequence of the branching disrupting the crystal lattice of the solid surfactant, making it more soluble in water at lower temperatures. For this compound, the Krafft point is expected to be low, likely below room temperature, rendering it readily soluble in water for most applications.
The this compound - Water Binary Phase Diagram
The phase behavior of a surfactant-water system is typically represented by a temperature-composition phase diagram. This diagram maps the different phases that exist at various surfactant concentrations and temperatures.[2] Based on studies of similar long-chain, branched amphiphiles, such as C20 Guerbet glucosides, we can predict the key features of the this compound-water phase diagram.[3]
Expected Lyotropic Liquid Crystalline Phases
As the concentration of this compound in water increases, a sequence of self-assembled structures, known as lyotropic liquid crystalline phases, is expected to form.[4]
-
L1 (Micellar Phase): At concentrations above the CMC, the surfactant molecules aggregate to form micelles. Due to the bulky branched tail, these micelles are likely to be spherical or slightly ellipsoidal. This phase is an isotropic solution.
-
HII (Inverse Hexagonal Phase): A significant finding from studies on C20 Guerbet-derived amphiphiles is the formation of an inverse hexagonal (HII) phase upon hydration.[3] In this phase, cylindrical water channels are arranged on a hexagonal lattice, with the surfactant headgroups lining the water channels and the hydrophobic tails filling the continuous hydrocarbon matrix. The propensity for the bulky 2-octyldodecyl chains to pack with a larger cross-sectional area favors the formation of inverse curvature structures.
-
Lα (Lamellar Phase): At higher surfactant concentrations, a lamellar (Lα) phase may form. This phase consists of alternating layers of surfactant bilayers and water. The branched chains in the hydrophobic region of the bilayer will be in a disordered, liquid-like state.
It is noteworthy that the formation of a normal hexagonal (HI) phase, commonly observed for linear single-chain surfactants, may be suppressed in this system due to the steric hindrance of the branched hydrophobe.
A Predictive Phase Diagram
Caption: A predictive temperature-composition phase diagram for the this compound-water system.
Table 1: Predicted Phase Regions and Transitions
| Phase Region | Description | Expected Concentration Range (wt%) |
| L1 | Isotropic solution of micelles | > CMC to ~30-40% |
| HII | Inverse hexagonal liquid crystal | ~40-70% |
| Lα | Lamellar liquid crystal | > ~70% |
| Solid + Water | Crystalline/hydrated surfactant in equilibrium with water | Below the Krafft temperature |
Experimental Characterization of Phase Behavior
For researchers aiming to experimentally determine or verify the phase diagram of this compound and water, a combination of techniques is required.
Sample Preparation Protocol
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in deionized water (e.g., 80% w/w).
-
Serial Dilutions: Prepare a series of samples with varying surfactant concentrations by diluting the stock solution with deionized water. Ensure thorough mixing, potentially with gentle heating and vortexing, to achieve homogeneity.
-
Equilibration: Allow the samples to equilibrate at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.
Phase Identification Techniques
A multi-technique approach is essential for unambiguous phase identification.
4.2.1. Polarized Light Microscopy (PLM)
-
Principle: Anisotropic liquid crystalline phases exhibit birefringence, meaning they rotate the plane of polarized light. This results in characteristic textures when viewed between crossed polarizers. Isotropic phases (like the L1 phase) will appear dark.
-
Protocol:
-
Place a small drop of the sample on a clean microscope slide and cover with a coverslip.
-
Seal the coverslip to prevent water evaporation.
-
Observe the sample under a polarized light microscope at various temperatures using a heating/cooling stage.
-
Record the textures observed for each concentration and temperature.
-
4.2.2. Small-Angle X-ray Scattering (SAXS)
-
Principle: SAXS is a powerful technique for determining the structure and dimensions of self-assembled systems. The scattering pattern provides information about the lattice type and spacing of the liquid crystalline phases.
-
Expected Results:
-
HII Phase: Will produce a series of Bragg peaks with scattering vector (q) ratios of 1, √3, √4, √7, etc.
-
Lα Phase: Will show peaks with q ratios of 1, 2, 3, 4, etc.
-
-
Protocol:
-
Load the sample into a temperature-controlled sample holder (e.g., a capillary).
-
Acquire SAXS data over a relevant q-range.
-
Analyze the positions of the Bragg peaks to determine the phase structure and lattice parameter.
-
4.2.3. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect phase transitions, such as the Krafft temperature and transitions between different liquid crystalline phases.
-
Protocol:
-
Accurately weigh a small amount of the sample into a DSC pan and seal it.
-
Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min).
-
Analyze the resulting thermogram for endothermic or exothermic peaks corresponding to phase transitions.
-
Caption: Experimental workflow for the characterization of surfactant phase behavior.
Implications for Drug Development and Research
The unique phase behavior of this compound has significant implications for various applications:
-
Drug Delivery: The formation of inverse hexagonal and lamellar phases can be exploited for the encapsulation and controlled release of both hydrophilic and hydrophobic drugs. The nanostructured water channels of the HII phase can serve as reservoirs for water-soluble drugs.
-
Formulation Science: The low Krafft temperature and ability to form stable liquid crystalline phases make it a versatile excipient in pharmaceutical and cosmetic formulations, potentially acting as a solubilizer, emulsifier, or structuring agent.
-
Biophysical Research: The interaction of these branched-chain surfactant aggregates with biological membranes can provide insights into the effects of lipid packing and membrane curvature on protein function and membrane stability.
Conclusion
This compound represents a fascinating class of branched-chain surfactants with a rich and complex phase behavior in aqueous solutions. While a complete experimental phase diagram is yet to be fully elucidated in publicly accessible literature, this guide provides a robust, predictive framework based on the fundamental principles of surfactant self-assembly and data from closely related Guerbet-derived amphiphiles. The likely formation of an inverse hexagonal phase, coupled with its favorable solubility characteristics, positions this surfactant as a valuable tool for researchers and formulation scientists. The experimental protocols detailed herein offer a clear pathway for the comprehensive characterization of its phase behavior, paving the way for its innovative application in drug delivery, materials science, and beyond.
References
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Thermotropic and lyotropic liquid crystalline phases of Guerbet branched-chain -D-glucosides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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O'Lenick, A. J. (n.d.). (PDF) Guerbet Chemistry. ResearchGate. Retrieved January 18, 2026, from [Link]
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Ternary phase diagrams examining the aqueous-rich phase of water–NaCl–MOS for. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Phase diagrams for binary salt solutions. (n.d.). Phasediagram. Retrieved January 18, 2026, from [Link]
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Lyotropic liquid crystal. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Schematic ternary phase diagram of water-oil-surfactant mixtures representing Winsor classification and probable internal structures9. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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13.2: Phase Diagrams- Binary Systems. (2022, April 12). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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T-X phase diagram of the binary system sodium sulfate-water at room... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Fractional crystallization of salt solutions. (n.d.). Phasediagram. Retrieved January 18, 2026, from [Link]
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Phase diagram of the binary Na 2 SO 4 - H 2 O system – water at room pressure. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Binary phase diagrams. (2020, September 1). YouTube. Retrieved January 18, 2026, from [Link]
- Casson, B. D., & Bain, C. D. (1998). Phase Transitions in Mixed Monolayers of Sodium Dodecyl Sulfate and Dodecanol at the Air/Water Interface. The Journal of Physical Chemistry B, 102(34), 6617–6624.
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Interaction of Sodium 2-octyldodecyl sulphate with Lipid Bilayers: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide:
Abstract
The interaction between surfactants and lipid bilayers is a cornerstone of membrane biophysics, with profound implications for drug delivery, membrane protein solubilization, and the formulation of personal care products. While extensive research has elucidated the behavior of simple linear-chain surfactants like Sodium Dodecyl Sulphate (SDS), the effects of more complex, branched-chain analogues are less understood. This guide provides a detailed examination of the interaction between Sodium 2-octyldodecyl sulphate, a branched-chain anionic surfactant, and model lipid bilayers. By first establishing the well-documented three-stage model of membrane solubilization using SDS as a reference, we then explore, from a physicochemical perspective, how the unique guerbet-branched architecture of this compound is anticipated to modulate these interactions. We delve into the thermodynamics, kinetics, and structural consequences of surfactant partitioning into the membrane. Furthermore, this guide presents a series of robust, self-validating experimental protocols, from calorimetry to microscopy, empowering researchers to quantitatively and qualitatively probe these complex molecular events.
Introduction: The Surfactant-Membrane Interface
Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties.[1] This dual nature drives them to partition at interfaces, such as the boundary between oil and water or, critically, the interface between an aqueous environment and a lipid bilayer. Their ability to disrupt and solubilize lipid membranes makes them invaluable tools in biochemistry and pharmacology.[2][3]
This compound is an anionic surfactant distinguished by its branched alkyl chain. Unlike the canonical linear-chain surfactant, Sodium Dodecyl Sulphate (SDS), its structure presents a greater steric hindrance and a different cross-sectional area. Understanding how this structural variation translates into functional differences in membrane interaction is crucial for designing novel drug delivery systems, optimizing membrane protein extraction protocols, and formulating advanced emulsions.[4][5]
This guide will first detail the fundamental principles of surfactant-lipid interactions using the vast body of research on SDS as a foundational model.[6][7] Subsequently, it will extrapolate these principles to hypothesize the unique behavior of this compound, providing a scientifically grounded framework for future empirical investigation.
Comparative Molecular Architecture
The primary difference between SDS and this compound lies in the hydrophobic tail. SDS possesses a linear C12 chain, whereas this compound has a branched C20 structure (a C8 branch on a C12 backbone). This structural variance is the principal determinant of their differential behaviors.
Physicochemical Foundations of Surfactant Behavior
To comprehend the interaction with a lipid bilayer, one must first understand a surfactant's behavior in an aqueous solution. The most critical parameter is the Critical Micelle Concentration (CMC) .
The CMC is the concentration above which surfactant monomers spontaneously assemble into larger aggregates, such as micelles, to minimize the unfavorable interaction of their hydrophobic tails with water.[8] Below the CMC, surfactants exist primarily as monomers. The interaction with a lipid membrane is fundamentally different depending on whether the bulk surfactant concentration is above or below the CMC.[9]
| Property | Sodium Dodecyl Sulphate (SDS) | This compound | Significance in Membrane Interaction |
| Molecular Formula | C₁₂H₂₅NaO₄S | C₂₀H₄₁NaO₄S[10] | Governs molecular weight and hydrophobic volume. |
| Molecular Weight | 288.38 g/mol | 400.59 g/mol [10] | Influences diffusion rates and partitioning thermodynamics. |
| CMC (in pure water) | ~8.2 mM at 25°C[8][11][12] | Expected to be lower than SDS due to increased hydrophobicity. | The concentration threshold for micelle formation, which dictates the mechanism of membrane solubilization.[13] |
| Hydrophobic Tail | Linear C12 chain | Branched C20 chain | The branched structure increases the cross-sectional area, affecting packing within the bilayer and the geometry of mixed micelles. |
| Aggregation Number (N) | ~60-100 (for spherical micelles) | Expected to be lower than SDS. | The number of monomers per micelle; influenced by steric hindrance from the branched tail. |
Table 1: Comparative Physicochemical Properties.
Expert Insight: The larger, branched hydrophobic tail of this compound significantly increases its effective hydrophobicity. This thermodynamic driving force is expected to lower its CMC compared to SDS. The bulky nature of the tail will also introduce steric constraints, likely resulting in the formation of smaller, non-spherical micelles and influencing how the molecule inserts and packs within the complex lipid environment of a bilayer.
The Three-Stage Model of Membrane Solubilization
The interaction of an anionic surfactant like SDS with a zwitterionic lipid bilayer (e.g., composed of POPC, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a concentration-dependent process that can be described by a three-stage model.[6][7] This model provides a robust framework for understanding membrane disruption.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat capacity of a sample as a function of temperature. [14]For lipid bilayers, it is exceptionally sensitive to the gel-to-liquid crystalline phase transition (Tm). The incorporation of surfactant molecules into the bilayer disrupts the cooperative packing of the lipid acyl chains, leading to a broadening of the phase transition peak and a shift in the Tm. This provides direct evidence of the surfactant's fluidizing effect on the membrane. [15] Experimental Protocol: DSC for Membrane Fluidity
-
Preparation:
-
Prepare multilamellar vesicles (MLVs) of a lipid with a readily accessible phase transition (e.g., DPPC, Tm ≈ 41°C).
-
Create a series of samples with a fixed lipid concentration and varying concentrations of this compound.
-
-
Sample Loading:
-
Accurately load a known amount of the lipid/surfactant suspension into a DSC sample pan. Load an equal volume of buffer into a reference pan.
-
Hermetically seal both pans.
-
-
Thermal Scan:
-
Place the pans in the DSC calorimeter.
-
Equilibrate the system at a temperature below the expected Tm (e.g., 20°C).
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition to a temperature above it (e.g., 60°C).
-
-
Data Analysis:
-
Plot the excess heat capacity against temperature.
-
Analyze the resulting endotherms to determine the Tm (peak temperature) and the transition width. Compare the scans for different surfactant concentrations to quantify the effect on membrane order.
-
Langmuir-Blodgett Trough
Causality: This technique studies the behavior of molecules at an air-water interface, creating a two-dimensional model of a single leaflet of a cell membrane (a monolayer). [16]By compressing a lipid monolayer on an aqueous subphase containing the surfactant, one can measure changes in surface pressure. The insertion of surfactant molecules into the lipid monolayer will cause an expansion, detectable as an increase in the area per molecule at a given surface pressure. This provides insight into the partitioning kinetics and the miscibility of the two components. [17] Experimental Protocol: Langmuir Trough for Monolayer Interactions
-
Preparation:
-
Clean the Langmuir trough and barriers meticulously.
-
Fill the trough with an aqueous subphase (e.g., ultrapure water or buffer).
-
Prepare a solution of the desired lipid (e.g., DPPC) in a volatile solvent (e.g., chloroform).
-
Prepare a stock solution of this compound in the subphase buffer.
-
-
Monolayer Formation:
-
Add the desired concentration of this compound to the subphase and allow it to equilibrate.
-
Using a microsyringe, carefully deposit the lipid solution onto the air-water interface. Allow the solvent to evaporate completely (~15-20 min).
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant, slow rate using the movable barriers.
-
Simultaneously record the surface pressure (measured by a Wilhelmy plate) as a function of the mean area per lipid molecule.
-
-
Data Analysis:
-
Compare the pressure-area isotherms obtained with and without surfactant in the subphase. A shift of the isotherm to larger molecular areas indicates surfactant insertion into the lipid monolayer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: Solid-state NMR spectroscopy can provide atomic-level detail on the structure and dynamics of both the lipids and the interacting surfactant. [18]For instance, ³¹P NMR is highly sensitive to the phase of the lipid assembly (e.g., bilayer, hexagonal, micellar). Changes in the chemical shift anisotropy of the phosphorus signal can report directly on the transition from a lamellar bilayer to isotropic micelles. [19]Furthermore, ¹H and ¹³C NMR can reveal changes in the mobility and conformation of the lipid acyl chains upon surfactant insertion.
Applications in Research and Development
The choice between a linear-chain and a branched-chain surfactant is driven by the desired application.
-
Drug Delivery: The potentially greater membrane-disrupting capacity of this compound at lower concentrations could make it a more efficient permeation enhancer for transdermal drug delivery. [5][20]Its unique micellar properties may also be leveraged to create novel nano-carrier systems for poorly soluble drugs. [21]* Membrane Protein Science: The solubilization of membrane proteins for structural and functional studies requires a delicate balance. A milder surfactant that can effectively disrupt the bilayer while preserving the protein's native fold is ideal. The different packing properties of a branched-chain surfactant might offer advantages over SDS, which is often denaturing. [22]* Cosmetics and Personal Care: In formulations like shampoos and cleansers, the foaming and emulsifying properties are key. The branched structure of this compound can influence foam stability and the sensory characteristics of a product. [23]
Conclusion
The interaction of this compound with lipid bilayers represents a compelling area of study, bridging fundamental biophysics with practical applications. While the behavior of its linear analogue, SDS, provides a crucial roadmap, the branched-chain architecture of this compound introduces critical differences. Its increased hydrophobicity and steric bulk are predicted to enhance its partitioning into membranes, increase its disruptive potential at lower concentrations, and alter the geometry of the resulting lipid-surfactant aggregates.
The experimental methodologies outlined in this guide—spanning thermodynamics, structural phase behavior, and interfacial science—provide a robust toolkit for researchers to dissect these interactions with precision. A comprehensive, multi-faceted investigation will not only illuminate the fundamental science but also accelerate the rational design of next-generation drug delivery vehicles, biochemical tools, and consumer products.
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Heerklotz, H., & Seelig, J. (2006). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. Biophysical Journal, 91(9), 3347–3356. [Link]
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Zuo, Y. Y., et al. (2009). General hydrophobic interaction potential for surfactant/lipid bilayers from direct force measurements between light-modulated bilayers. Proceedings of the National Academy of Sciences, 106(35), 14778-14783. [Link]
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Jiménez-Salas, O., et al. (2010). The critical micelle concentration (cmc) of SDS as a function of the concentration of diethylsulfoxide (DESO) at different temperatures. Journal of the Chilean Chemical Society, 55(2), 221-224. [Link]
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Sun, Y. (2018). Experimental and molecular dynamics study of the interactions of lipid membranes and the pulmonary surfactant-associated protein. University of Alberta Libraries. [Link]
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Yang, Y., et al. (2013). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic Additive of Acetonitrile by Conductometry and an Inorganic Additive of Phosphate by Fluorometry. Asian Journal of Chemistry, 25(11), 6061-6064. [Link]
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Stricker, L. M., et al. (2021). Langmuir and Langmuir–Blodgett Monolayer Studies of First-Generation Photoswitchable Donor–Acceptor Stenhouse Adduct Surfactants. Langmuir, 37(43), 12721-12730. [Link]
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Tsamaloukas, A. D., et al. (2010). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 99(6), 1859-1868. [Link]
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Methodological & Application
Protocol for cell lysis using Sodium 2-octyldodecyl sulphate
Application Notes & Protocols
Topic: Protocol for Cell Lysis using Sodium 2-octyldodecyl sulphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Guide to Cell Lysis with Branched-Chain Anionic Surfactants
The effective lysis of cells to release intracellular contents is a foundational step in molecular biology, crucial for the study of proteins, nucleic acids, and other cellular components. The choice of detergent is paramount, as it dictates the efficiency of lysis and the integrity of the released biomolecules. While linear-chain anionic surfactants like Sodium Dodecyl Sulphate (SDS) are widely used, branched-chain surfactants such as this compound offer a unique molecular architecture that can influence interactions with the cell membrane and downstream compatibility.
This document serves as a comprehensive technical guide for developing a cell lysis protocol using this compound. As specific, validated protocols for this particular surfactant are not extensively published, this guide is presented from the perspective of a senior application scientist. It combines foundational principles of detergent-based lysis, drawing parallels from well-characterized surfactants, with a systematic framework for empirical optimization. The goal is to empower researchers to develop a robust, self-validating lysis system tailored to their specific cell type and downstream application.
The Science of Anionic Surfactant-Mediated Lysis
Anionic surfactants are amphiphilic molecules, possessing a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[1] This dual nature drives their interaction with the cell's plasma membrane, a phospholipid bilayer. The mechanism of lysis is a multi-stage process governed by surfactant concentration.[2][3]
-
Monomer Insertion: At low concentrations, surfactant monomers insert themselves into the outer leaflet of the lipid bilayer. This disrupts the membrane's native architecture and can increase its permeability.[2]
-
Membrane Saturation & Pore Formation: As the concentration increases, the membrane becomes saturated with detergent monomers, leading to significant mechanical strain and the formation of pores.[2]
-
Membrane Solubilization: Above a critical concentration, the bilayer structure completely breaks down. The surfactant molecules form mixed micelles with cellular lipids and proteins, effectively solubilizing the membrane and releasing the intracellular contents.[4]
Strong anionic surfactants like SDS are known to be highly effective lysis agents but are also denaturing, meaning they disrupt the tertiary and quaternary structures of proteins by breaking protein-protein interactions.[3][4] This is advantageous for applications like SDS-PAGE but can be detrimental when protein function or native interactions are the subject of study. The branched-chain structure of this compound may alter its denaturing potential and micellar properties compared to its linear counterparts, a key variable to be assessed during protocol development.
Caption: Mechanism of Anionic Surfactant Lysis
Comparative Properties of Anionic Surfactants
The behavior of a surfactant in solution is heavily influenced by its structure, particularly the length and branching of its alkyl tail. These structural differences manifest in key physical properties like the Critical Micelle Concentration (CMC), which is the concentration at which surfactants self-assemble into micelles.[5] A lower CMC generally indicates higher efficiency at lower concentrations.
| Property | Sodium Dodecyl Sulphate (SDS) | Sodium Octadecyl Sulphate (SOS) | This compound |
| Chemical Formula | C₁₂H₂₅NaO₄S | C₁₈H₃₇NaO₄S | C₂₀H₄₁NaO₄S |
| Molecular Weight | 288.38 g/mol | 372.53 g/mol | 392.6 g/mol (approx.) |
| Alkyl Chain | 12-carbon, linear | 18-carbon, linear | 20-carbon, branched (C8 + C12) |
| CMC (in water) | ~8.2 mM (~0.24% w/v)[6] | ~0.3 mM (~0.011% w/v)[6] | Data not widely available; requires empirical determination. |
| Key Feature | Strong, well-characterized denaturing surfactant. | Longer chain, lower CMC, potentially stronger denaturing effects.[6] | Branched chain may alter micelle geometry and protein interaction. |
Experimental Protocol: A Framework for Optimization
This protocol provides a step-by-step methodology for determining the optimal concentration and conditions for cell lysis using this compound. It is designed as a starting point for optimization.
Part 1: Reagent Preparation
-
Lysis Buffer Stock (10X):
-
500 mM Tris-HCl, pH 7.4
-
1.5 M NaCl
-
Prepare in nuclease-free water and autoclave or filter-sterilize. Store at 4°C.
-
-
This compound Stock (10% w/v):
-
Dissolve 10 g of this compound in 90 mL of deionized water to make a final volume of 100 mL.
-
Gentle heating may be required for complete dissolution. Store at room temperature.
-
-
Protease and Phosphatase Inhibitor Cocktails (100X):
-
Use a commercially available broad-spectrum inhibitor cocktail to prevent protein degradation.[7] Store as recommended by the manufacturer.
-
Part 2: Cell Lysis Procedure (Test Scale)
This procedure is designed for a 6-well plate of adherent mammalian cells or an equivalent number of suspension cells (~1 x 10⁶ cells).
-
Cell Preparation:
-
Adherent Cells: Culture cells to ~80-90% confluence.[8] Aspirate the culture medium and wash the cell monolayer once with 2 mL of ice-cold Phosphate-Buffered Saline (PBS).[8] Aspirate all PBS completely. Place the plate on ice.
-
Suspension Cells: Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.[7] Discard the supernatant and wash the cell pellet once with 5-10 mL of ice-cold PBS. Re-pellet the cells and aspirate the supernatant completely. Keep the cell pellet on ice.
-
-
Lysis Buffer Preparation (Working Solution):
-
Prepare a series of working lysis buffers with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%).
-
For 1 mL of each working buffer, combine:
-
100 µL of 10X Lysis Buffer Stock
-
10 µL of 100X Protease Inhibitor Cocktail
-
10 µL of 100X Phosphatase Inhibitor Cocktail
-
Variable volume of 10% this compound stock (10 µL for 0.1%, 50 µL for 0.5%, etc.)
-
Nuclease-free water to a final volume of 1 mL.
-
-
Always prepare fresh and keep on ice.
-
-
Cell Lysis:
-
Add 200 µL of the prepared working lysis buffer to each well (for adherent cells) or to the cell pellet (for suspension cells).
-
Adherent Cells: Use a cell scraper to gently scrape the cells into the lysis buffer.
-
Suspension Cells: Pipette up and down to resuspend the pellet.
-
Transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation & Homogenization:
-
Clarification of Lysate:
Part 3: Validation of Lysis Efficiency
-
Protein Quantification: Determine the protein concentration of the clarified lysate from each detergent concentration using a BCA or Bradford protein assay. Higher protein yield generally indicates more efficient lysis.
-
Microscopic Examination: After adding the lysis buffer, take a small aliquot and mix with Trypan Blue. Observe under a microscope. The absence of intact, viable cells (which exclude the dye) and the presence of cell ghosts indicate successful membrane rupture.
-
SDS-PAGE Analysis: Run an equal volume or protein amount of each lysate on an SDS-PAGE gel and stain with Coomassie Blue. Compare the complexity and intensity of protein bands across the different detergent concentrations.
Caption: Workflow for Optimizing Cell Lysis
Considerations for Specific Cell Types
-
Bacterial Cells: The rigid peptidoglycan cell wall of bacteria presents an additional barrier.[9] For effective lysis, a pre-treatment step with an enzyme like Lysozyme is typically required to degrade the cell wall before the detergent can access and solubilize the plasma membrane.[9]
-
Yeast Cells: Similar to bacteria, yeast have a tough cell wall that requires disruption. This can be achieved enzymatically (e.g., with Lyticase or Zymolyase) or mechanically (e.g., with glass bead vortexing) prior to detergent-based lysis.[10]
-
Plant Cells: The cellulose cell wall requires harsh mechanical disruption (e.g., grinding in liquid nitrogen, homogenization) before chemical lysis methods can be effective.
Downstream Compatibility and Detergent Removal
A critical consideration is the compatibility of this compound with downstream assays. Strong ionic detergents like SDS are known to interfere with mass spectrometry, immunoprecipitation, and certain enzymatic assays.[11][12][13] If the chosen concentration of this compound is found to be incompatible, several detergent removal strategies can be employed:
-
Protein Precipitation: Methods using acetone or a chloroform/methanol/water mixture can precipitate proteins while leaving the detergent in the supernatant.[13][14]
-
Ion-Exchange Chromatography: This can separate the negatively charged detergent from proteins based on their overall charge.[11]
-
Detergent Removal Spin Columns: Commercially available columns contain a resin that specifically binds and removes detergent molecules from the sample.[11]
It is essential to validate that any removal method does not lead to significant loss of the protein of interest.
Conclusion
This compound, as a branched-chain anionic surfactant, presents an alternative to traditional linear-chain detergents for cell lysis. While its specific properties require empirical investigation, the principles outlined in this guide provide a robust framework for developing a tailored and effective lysis protocol. By systematically optimizing detergent concentration and validating lysis efficiency, researchers can harness the potential of this surfactant for their unique experimental needs, from routine protein extraction to more sensitive downstream applications. This methodical approach ensures reproducibility, scientific rigor, and the generation of high-quality cell lysates for discovery.
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A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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How Sodium dodecyl sulfate (surfactant) affect cell membrane? (2022, May 16). ResearchGate. [Link]
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A Review on Macroscale and Microscale Cell Lysis Methods - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Overview optimization cell lysis protocol for RAJI (left) and THP1... (n.d.). ResearchGate. [Link]
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Enhanced Electrophoretic Depletion of Sodium Dodecyl Sulfate with Methanol for Membrane Proteome Analysis by Mass Spectrometry - PMC - NIH. (2024, February 2). National Institutes of Health. [Link]
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[Effect of sodium dodecyl sulfate on biological membranes]. (n.d.). PubMed. [Link]
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Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells. (n.d.). PubMed. [Link]
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Current Trends and Future Application of Sodium Dodecyl Sulphate in Biotechnology and Surfactant Chemistry. (n.d.). Open Access Journals - Research and Reviews. [Link]
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Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. (n.d.). Asian Journal of Chemistry. [Link]
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Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). PubMed. [Link]
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Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry. (2015, October 30). PubMed. [Link]
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Effect of sodium dodecyl sulfate on protein separation by hollow fiber flow field-flow fractionation. (n.d.). ResearchGate. [Link]
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Determination of Critical Micelle Concentration of Sodium Dodecyl Sulfate in Magnrtic Water Medium by Electrical Conductivity. (n.d.). ResearchGate. [Link]
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Lysis of bacterial cells for plasmid purification. (n.d.). QIAGEN. [Link]
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DETERMINATION OF FREE ENERGY OF MICELLIZATION OF SODIUM DODECYL SULFATE. (n.d.). Umcs. [Link]
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Sodium dodecyl sulphate: A very useful surfactant for Scientific Invetigations. (n.d.). ResearchGate. [Link]
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Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. (2016, December 31). Journal of Scientific and Innovative Research. [Link]
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Application Notes & Protocols: The Role of Sodium 2-Octyldodecyl Sulphate in Advanced Nanoparticle Synthesis
Introduction: Beyond Linear Surfactants
In the landscape of nanomaterials, the precise control over particle size, stability, and surface characteristics is paramount. Surfactants are indispensable tools in this endeavor, acting as stabilizers, templates, or emulsifiers.[1][2] While linear-chain surfactants like sodium dodecyl sulphate (SDS) are widely used, there is a growing interest in surfactants with more complex architectures. Sodium 2-octyldodecyl sulphate, a branched-chain anionic surfactant, represents a significant advancement in this area. Its unique molecular structure, featuring a bulky, branched hydrophobic tail, offers distinct advantages in steric stabilization, potentially leading to the formation of highly stable and monodisperse nanoparticles.[3]
This guide provides a comprehensive overview of the physicochemical properties of this compound and its application in the synthesis of various nanoparticle systems. It is designed for researchers, scientists, and drug development professionals seeking to leverage this advanced surfactant to overcome challenges in nanoparticle formulation, from polymeric drug carriers to inorganic nanomaterials.
Physicochemical Profile: this compound
Understanding the fundamental properties of a surfactant is critical to predicting its behavior in a formulation. This compound is an anionic surfactant distinguished by its branched alkyl chain.
| Property | This compound | Sodium Dodecyl Sulphate (SDS) - for comparison |
| Synonyms | Sodium 2-Octyl-1-dodecyl Sulfate | Sodium Lauryl Sulfate |
| CAS Number | 78204-54-3[4][5] | 151-21-3 |
| Molecular Formula | C₂₀H₄₁NaO₄S[4] | C₁₂H₂₅NaO₄S |
| Molecular Weight | 402.61 g/mol [6] | 288.38 g/mol |
| Structure | Branched-chain (Guerbet alcohol derivative) | Linear-chain |
| Key Feature | Provides significant steric hindrance due to its bulky hydrophobic group, in addition to electrostatic repulsion. | Primarily provides electrostatic repulsion. |
| Critical Micelle Conc. (CMC) | Not widely reported; expected to be lower than SDS due to increased hydrophobicity. | ~8.2 x 10⁻³ mol/L in pure water at 25°C.[7][8] |
The branched structure of the 2-octyldodecyl group is the most significant feature. Unlike the flexible linear chain of SDS, this branched structure creates a more substantial steric barrier on the nanoparticle surface, which is highly effective at preventing particle aggregation.[9]
Mechanism of Action in Nanoparticle Formation
This compound contributes to nanoparticle synthesis through two primary mechanisms: micellar templating and interfacial stabilization.
A. Micellar Templating and Particle Nucleation Above its critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with their hydrophobic tails forming the core and the hydrophilic sulphate heads facing the aqueous medium.[8][10] These micelles can act as "nanoreactors." In the synthesis of inorganic nanoparticles, precursor ions can be sequestered within these cores. The addition of a reducing agent initiates nucleation and growth, confined within the micellar space, thereby controlling the final particle size.[11]
B. Interfacial Stabilization Whether used in emulsion polymerization or in the formulation of lipid nanoparticles, the surfactant's primary role is to stabilize interfaces.[11][12] It adsorbs at the oil-water or particle-water interface, reducing interfacial tension.[2] This stabilization is achieved through a dual-action mechanism:
-
Electrostatic Repulsion: The negatively charged sulphate head groups orient towards the aqueous phase, creating a negative surface charge (zeta potential) on the nanoparticles. This causes the particles to repel each other, preventing aggregation.
-
Steric Hindrance: The bulky, branched 2-octyldodecyl tail provides a dense physical barrier on the particle surface. This steric effect is often more robust than electrostatic repulsion alone, especially in high-ionic-strength media where electrostatic forces can be shielded.[9]
Caption: Role of this compound in nanoparticle formation.
Application Notes
Polymeric Nanoparticles via Emulsion Polymerization
In emulsion polymerization, a water-insoluble monomer is emulsified in an aqueous phase to form monomer droplets.[11] The process relies on the surfactant to form micelles, which are the primary sites of particle nucleation.[11]
-
Function: this compound acts as the emulsifier. Its efficiency in reducing interfacial tension allows for the formation of a stable monomer-in-water emulsion.
-
Advantage of Branched Structure: The superior stabilizing capacity of the branched chain can lead to the formation of smaller, more uniform polymer particles (latexes) and prevent coagulation during the polymerization process, even at high monomer concentrations.[13] This is crucial for applications in paints, adhesives, and drug delivery.[11][14]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs and NLCs are at the forefront of lipid-based drug delivery, designed to enhance the bioavailability of poorly soluble drugs.[15][16] These systems are essentially oil-in-water emulsions where the oil is a solid lipid (SLN) or a blend of solid and liquid lipids (NLC).[15]
-
Function: The surfactant is a critical component for emulsifying the molten lipid phase within the aqueous phase during high-pressure homogenization.[17][18]
-
Advantage of Branched Structure: The high surface activity and steric bulk of this compound can produce very fine lipid nanoparticle dispersions with excellent long-term stability. This prevents particle growth via Ostwald ripening and aggregation upon storage, a common challenge in lipid nanoparticle formulations.[15]
Inorganic and Metallic Nanoparticles
The synthesis of inorganic nanoparticles, such as metal oxides or quantum dots, often involves precipitation from an aqueous solution.[19][20]
-
Function: this compound acts as a capping or stabilizing agent. As the nanocrystals nucleate and grow, the surfactant molecules adsorb onto their surface.[1][21]
-
Advantage of Branched Structure: The strong adsorption and steric hindrance provided by the surfactant prevent uncontrolled growth and aggregation, allowing for the synthesis of discrete, well-dispersed nanoparticles with controlled size. This is vital for applications in catalysis, bio-imaging, and sensors.[21][22]
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform optimization studies, particularly regarding surfactant and initiator concentrations, temperature, and homogenization parameters, to achieve desired nanoparticle characteristics.
Protocol 1: Synthesis of Polystyrene Nanoparticles via Emulsion Polymerization
This protocol describes a typical batch process for creating monodisperse polystyrene nanoparticles, a standard model system for drug delivery and diagnostics.
Materials:
-
Styrene monomer (inhibitor removed via an alumina column)
-
This compound
-
Potassium persulfate (KPS)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized (DI) water, purged with Nitrogen for 30 minutes
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Aqueous Phase Preparation: To the reaction flask, add 180 mL of DI water, 0.1 g of this compound, and 0.1 g of NaHCO₃ (as a buffer).
-
System Purge: Assemble the reactor with the stirrer and condenser. Purge the system with nitrogen for 20 minutes while stirring at 200 RPM to remove oxygen, which can inhibit polymerization.
-
Temperature Equilibration: Heat the reactor to 70°C.
-
Monomer Addition: Add 20 g of inhibitor-free styrene monomer to the flask. Stir for 15 minutes to allow for emulsification and temperature equilibration.
-
Initiation: Dissolve 0.1 g of KPS in 10 mL of DI water. Inject this initiator solution into the flask to start the polymerization.
-
Polymerization: Maintain the reaction at 70°C with continuous stirring (200 RPM) under a nitrogen atmosphere for 6 hours. The clear emulsion will gradually turn into an opaque, bluish-white latex.
-
Cooling & Purification: Cool the reactor to room temperature. Filter the resulting latex through glass wool to remove any large aggregates. Dialyze the latex against DI water for 48 hours to remove unreacted monomer, surfactant, and initiator.
Characterization:
-
Particle Size: Dynamic Light Scattering (DLS) should yield a hydrodynamic diameter in the range of 50-150 nm with a low polydispersity index (PDI < 0.1).
-
Zeta Potential: The nanoparticles should exhibit a strong negative zeta potential (e.g., < -30 mV), confirming electrostatic stability.
-
Morphology: Transmission Electron Microscopy (TEM) will show spherical nanoparticles.
Caption: Workflow for emulsion polymerization of polystyrene nanoparticles.
Protocol 2: Synthesis of Solid Lipid Nanoparticles (SLNs) for Drug Delivery
This protocol uses a hot high-pressure homogenization technique, suitable for encapsulating lipophilic drugs.
Materials:
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: this compound
-
Model Drug: Curcumin (or other lipophilic compound)
-
Deionized (DI) water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating plate with magnetic stirring
-
Beakers
Procedure:
-
Lipid Phase Preparation: In a beaker, melt 5 g of GMS at 75°C (approx. 10°C above its melting point). Add 100 mg of Curcumin and stir until a clear, uniform lipid phase is obtained.
-
Aqueous Phase Preparation: In a separate beaker, heat 95 mL of DI water to 75°C. Dissolve 2 g of this compound in the hot water with gentle stirring.
-
Pre-emulsion Formation: Pour the hot lipid phase into the hot aqueous phase under continuous high-shear homogenization (e.g., 8,000 RPM) for 10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, also pre-heated to 75°C. Homogenize the emulsion for 5 cycles at 500 bar, followed by 5 cycles at 1000 bar.
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The lipid droplets will recrystallize, forming the solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Characterization:
-
Particle Size: DLS should show a particle size in the range of 100-300 nm with a PDI < 0.2.
-
Zeta Potential: A negative zeta potential below -25 mV is expected, indicating good stability.
-
Encapsulation Efficiency (EE%): Separate the SLNs from the aqueous phase (e.g., by ultra-filtration). Measure the amount of free drug in the aqueous phase via UV-Vis spectrophotometry or HPLC and calculate the EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100
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Sodium 2-octyldodecyl sulphate as a surfactant in emulsion polymerization
An Application and Protocol Guide to Utilizing Sodium 2-Octyldodecyl Sulphate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the application of this compound as a primary surfactant in emulsion polymerization. Given the novel nature of this specific surfactant, this guide emphasizes not just established protocols but also the fundamental principles and experimental approaches required to successfully integrate it into your research and development workflows. We will explore its unique structural attributes and how they are anticipated to influence polymerization kinetics, particle morphology, and the properties of the final latex, particularly in the context of advanced materials and drug delivery systems.
Introduction: A Novel Surfactant for Advanced Polymer Nanoparticle Synthesis
Emulsion polymerization is a cornerstone technique for the synthesis of polymer nanoparticles, offering exceptional control over particle size, molecular weight, and composition.[1] The choice of surfactant is paramount, as it governs the nucleation, stabilization, and ultimate characteristics of the polymer latex.[2] While linear-chain surfactants like sodium dodecyl sulfate (SDS) are widely used, there is a growing interest in surfactants with more complex architectures.
This compound (CAS 78204-54-3) is an anionic surfactant distinguished by its branched, "double-tail" structure derived from a Guerbet alcohol.[3][4] This unique molecular geometry suggests several potential advantages over its linear counterparts, including enhanced steric stabilization and the formation of unique micellar structures. These attributes make it a compelling candidate for the synthesis of highly stable, monodisperse polymer nanoparticles for demanding applications such as targeted drug delivery, advanced coatings, and high-performance adhesives.
This guide will provide a framework for the systematic evaluation and implementation of this compound in your emulsion polymerization processes. We will begin by examining its physicochemical properties, followed by detailed application notes that connect its molecular structure to its functional role in polymerization. Finally, we will present adaptable experimental protocols for both the essential preliminary characterization of the surfactant and its use in a model polymerization system.
Physicochemical Properties and Rationale for Use
The performance of a surfactant in emulsion polymerization is intrinsically linked to its physicochemical properties. While extensive data for this compound is not yet widely published, we can infer its likely behavior based on its known chemical structure and by comparing it to the well-characterized linear surfactant, sodium dodecyl sulfate (SDS).
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Rationale for Significance in Emulsion Polymerization |
| CAS Number | 78204-54-3[3] | 151-21-3 | Unique identifier for the chemical substance. |
| Molecular Formula | C₂₀H₄₁NaO₄S[3] | C₁₂H₂₅NaO₄S | Determines molecular weight and elemental composition. |
| Molecular Weight | 402.61 g/mol [1] | 288.38 g/mol [5] | Influences molar concentration calculations and micellar properties. |
| Structure | Branched "double-tail" | Linear alkyl chain | The branched structure is expected to provide greater steric hindrance at the oil-water interface, potentially leading to smaller and more stable polymer particles. |
| Critical Micelle Concentration (CMC) | Not readily available in literature | ~8.2 mM in water[6][7] | The CMC is the concentration at which micelles form, which is crucial for the particle nucleation stage of emulsion polymerization.[8] A lower CMC can be advantageous for forming smaller particles.[9] |
The branched nature of the 2-octyldodecyl hydrophobic tail is the most significant feature of this surfactant. This branching can lead to a less ordered packing of surfactant molecules at the oil-water interface, which in turn can influence the curvature of the micelles and the stability of the resulting polymer particles. The increased steric bulk may also provide an additional stabilization mechanism beyond electrostatic repulsion, which is the primary mode of stabilization for linear anionic surfactants like SDS.
Application Notes: Leveraging a Branched-Chain Surfactant
Mechanism of Particle Stabilization
In emulsion polymerization, the surfactant is responsible for stabilizing the monomer droplets and, more importantly, the growing polymer particles, preventing their agglomeration.[2] Anionic surfactants like this compound provide electrostatic stabilization through the negatively charged sulfate head group. However, the bulky, branched hydrophobic tail is hypothesized to also contribute a degree of steric stabilization.
Caption: Dual stabilization mechanism of the surfactant.
This dual-mode stabilization can be particularly advantageous in high-ionic-strength environments or during freeze-thaw cycles, where electrostatic stabilization alone may be insufficient.
Influence on Polymerization Kinetics and Particle Morphology
The structure of the surfactant micelles plays a critical role in the nucleation stage of emulsion polymerization. The larger and potentially less-ordered micelles formed by a branched-chain surfactant may lead to a different particle nucleation rate compared to linear surfactants. This can, in turn, affect the final particle size and particle size distribution. Researchers should anticipate that the optimal concentration of this compound may differ significantly from that of SDS to achieve a desired particle size.
Considerations for Drug Delivery Applications
For drug development professionals, the choice of surfactant can have a profound impact on the performance of a nanoparticle-based drug delivery system. The branched structure of this compound may influence:
-
Drug Encapsulation Efficiency: The unique micellar core may alter the partitioning of hydrophobic drugs, potentially leading to higher encapsulation efficiencies.
-
Drug Release Kinetics: The surfactant layer on the surface of the nanoparticle can act as a barrier to drug release. The nature of this barrier may be different for a branched-chain surfactant compared to a linear one.
-
Biocompatibility and Cytotoxicity: While data is not available for this specific molecule, any new excipient for pharmaceutical use must be rigorously tested for its biocompatibility.[10]
Experimental Protocols
The following protocols provide a starting point for the evaluation and use of this compound in emulsion polymerization.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the CMC of this compound in deionized water, a critical parameter for designing emulsion polymerization recipes.
Principle: The conductivity of a surfactant solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles, which have a lower mobility than free ions. The intersection of the two linear portions of the conductivity vs. concentration plot gives the CMC.[11]
Materials:
-
This compound
-
Deionized water (conductivity < 1 µS/cm)
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound (e.g., 50 mM) in deionized water.
-
Add a known volume of deionized water (e.g., 50 mL) to a beaker with a magnetic stir bar and measure the initial conductivity.
-
incrementally add small, precise volumes of the stock surfactant solution to the beaker, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition.
-
Record the conductivity and the total concentration of the surfactant after each addition.
-
Continue this process until the concentration is well above the expected CMC.
-
Plot the conductivity as a function of the surfactant concentration.
-
Perform linear regression on the two distinct linear portions of the plot. The concentration at which these two lines intersect is the CMC.
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (MMA)
Objective: To synthesize poly(methyl methacrylate) (PMMA) nanoparticles using this compound as the surfactant.
Materials and Reagents:
| Reagent | Purpose | Typical Concentration |
| Deionized Water | Continuous Phase | - |
| Methyl Methacrylate (MMA), inhibited | Monomer | 10-30 wt% of total |
| This compound | Surfactant | 0.5-5 wt% based on monomer |
| Potassium Persulfate (KPS) | Initiator | 0.1-1 wt% based on monomer |
| Sodium Bicarbonate | Buffer | 0.1-0.5 wt% of total |
Procedure:
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Application Notes and Protocols for the Use of Sodium 2-octyldodecyl Sulphate in Capillary Electrophoresis
Introduction: Expanding the Selectivity Landscape in Micellar Electrokinetic Chromatography
Capillary electrophoresis (CE) is a high-efficiency separation technique that has become indispensable in pharmaceutical analysis, biotechnology, and environmental monitoring. In its native form, CE excels at separating charged species. However, its utility for neutral analytes is limited as they co-migrate with the electroosmotic flow (EOF). To overcome this, Professor Shigeru Terabe developed Micellar Electrokinetic Chromatography (MEKC) in the early 1990s, a powerful mode of CE that employs surfactants to enable the separation of neutral and charged analytes alike.[1]
The most commonly used surfactant in MEKC is sodium dodecyl sulphate (SDS), a linear-chain anionic surfactant.[1][2] While effective for a wide range of applications, the continuous quest for novel selectivities and improved separation efficiencies has driven interest in alternative surfactant structures. This application note explores the use of Sodium 2-octyldodecyl sulphate, a branched-chain, double-tail anionic surfactant, as a pseudo-stationary phase in MEKC. We will delve into its unique physicochemical properties and provide detailed protocols for its application in enhancing separation performance.
The Principle of MEKC: A Brief Overview
In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[3][4] Above the CMC, surfactant monomers self-assemble into aggregates called micelles, which have a hydrophobic core and a hydrophilic surface.[4] These micelles act as a pseudo-stationary phase. Separation is achieved based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase.[1][2]
This compound: A Novel Surfactant for Enhanced Selectivity
This compound (CAS 78204-54-3) is an anionic surfactant characterized by a branched, double-tail hydrophobic structure.[5][6] This unique molecular architecture imparts distinct physicochemical properties compared to its linear-chain counterpart, SDS.
Structural Comparison: Branched vs. Linear Surfactants
The key difference between this compound and SDS lies in their hydrophobic domains. This structural variance has a profound impact on their self-assembly behavior and, consequently, their performance in MEKC.
| Feature | Sodium Dodecyl Sulphate (SDS) | This compound |
| Structure | Linear C12 alkyl chain | Branched C20 alkyl chain (C8 and C12) |
| Hydrophobicity | High | Very High |
| Micelle Structure | Spherical | Potentially more complex, larger micelles |
Physicochemical Properties and Their Implications for CE
The branched structure of this compound is expected to influence its micellar properties in several ways that are advantageous for CE separations:
-
Higher Critical Micelle Concentration (CMC): Branching in the alkyl tail generally leads to a significant increase in the CMC.[7] This means that a higher concentration of the surfactant is required to form micelles, which can be beneficial in preventing unwanted interactions at lower concentrations and providing a wider working range for method development.
-
Different Micellar Environment: The bulky, branched hydrophobic core of this compound micelles creates a unique microenvironment for analyte partitioning compared to the more compact micelles of SDS. This can lead to altered selectivity for a variety of analytes, including hydrophobic compounds and chiral molecules.
-
Enhanced Solubilizing Power: The larger hydrophobic volume of the double-tail surfactant may enhance the solubilization of highly hydrophobic analytes that are poorly retained by SDS micelles.
Potential Applications in Capillary Electrophoresis
Based on its structure and the properties of similar branched-chain surfactants, this compound is a promising candidate for a range of CE applications:
-
Separation of Highly Hydrophobic Compounds: Its potentially greater solubilizing power makes it suitable for the analysis of water-insoluble drugs, vitamins, and other nonpolar molecules.
-
Chiral Separations: The unique stereochemistry of the branched structure could offer novel chiral recognition capabilities when used as a pseudo-stationary phase for the separation of enantiomers.
-
Protein Analysis: While SDS is the standard for protein denaturation in CE-SDS, branched-chain surfactants can offer alternative denaturation patterns and electrophoretic mobilities, potentially resolving proteins that are difficult to separate with conventional methods.
-
Improving Peak Shape and Reproducibility: The use of branched-chain surfactants has been shown to improve migration time reproducibility in certain CE applications.
Protocols for the Use of this compound in MEKC
The following protocols provide a starting point for developing MEKC methods using this compound. Optimization of these parameters will be necessary for specific applications.
General Protocol for MEKC with this compound
This protocol is adapted from methods developed for other double-chain surfactants and provides a general framework for separating a mixture of neutral analytes.[8]
1. Preparation of the Background Electrolyte (BGE):
- Prepare a stock solution of a suitable buffer (e.g., 100 mM sodium borate, pH 9.2).
- Prepare a stock solution of this compound (e.g., 200 mM in deionized water).
- To prepare the final BGE, mix the buffer stock solution and the surfactant stock solution to achieve the desired final concentrations. A typical starting concentration for this compound would be in the range of 25-100 mM.
- Filter the BGE through a 0.45 µm syringe filter before use.
2. Capillary Conditioning:
- Flush the new capillary with 1 M NaOH for 20 minutes.
- Flush with deionized water for 10 minutes.
- Flush with the BGE for 15 minutes.
- Between runs, a short flush with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min) is recommended to ensure reproducibility.[9]
3. Sample Preparation:
- Dissolve the sample in the BGE or a solvent compatible with the BGE. If using a different solvent, ensure it does not adversely affect the micellar system.
4. Electrophoretic Conditions:
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Separation Voltage: 15-25 kV (normal polarity, anode at the inlet).
- Temperature: 25 °C.
- Detection: UV detection at a suitable wavelength for the analytes of interest.
Experimental Workflow for MEKC using this compound
Caption: General workflow for MEKC analysis using this compound.
Protocol for Chiral Separation using this compound
For chiral separations, a chiral selector is added to the BGE containing the surfactant.
1. BGE Preparation:
- Prepare the BGE as described in the general protocol.
- Add a chiral selector, such as a cyclodextrin (e.g., β-cyclodextrin or its derivatives) at a concentration of 5-20 mM. The choice of chiral selector and its concentration will need to be optimized for the specific enantiomeric pair.
2. Other Conditions:
- Follow the same capillary conditioning, sample preparation, and electrophoretic conditions as in the general protocol. Optimization of the separation voltage and temperature may be required to achieve baseline resolution of the enantiomers.
Logical Relationship in Chiral MEKC
Caption: Interaction mechanism in chiral MEKC leading to enantiomeric separation.
Data Presentation: Expected Performance
While specific performance data for this compound is not yet widely available, we can extrapolate expected outcomes based on studies of similar branched-chain surfactants.
Table 1: Comparison of Physicochemical Properties of Anionic Surfactants
| Surfactant | Structure | Typical CMC (mM) | Typical Aggregation Number |
| Sodium Dodecyl Sulphate (SDS) | Linear C12 | 8.2[3][10][11] | 60-100[2] |
| Sodium di(2-ethylhexyl) sulfosuccinate (DOSS) | Double-chain C8 | 1.80[8] | ~20[8] |
| This compound | Branched C20 | Expected to be > SDS | Expected to be lower than SDS |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Analyte interaction with the capillary wall- Inappropriate BGE pH or concentration | - Increase surfactant concentration- Adjust BGE pH- Add organic modifier (e.g., methanol, acetonitrile) to the BGE |
| Low separation efficiency | - Joule heating- High sample concentration | - Decrease separation voltage- Use a capillary with a larger internal diameter- Dilute the sample |
| Irreproducible migration times | - Inconsistent capillary conditioning- BGE depletion | - Implement a rigorous capillary conditioning protocol- Replenish inlet and outlet vials frequently |
Conclusion and Future Perspectives
This compound represents a promising alternative to traditional linear-chain surfactants in micellar electrokinetic chromatography. Its unique branched, double-tail structure is anticipated to offer novel selectivities and enhanced separation capabilities for a wide range of analytes, including highly hydrophobic and chiral compounds. The protocols provided herein serve as a foundation for researchers to explore the potential of this surfactant in their specific applications. Further characterization of its physicochemical properties and systematic studies of its performance in various MEKC applications are warranted to fully elucidate its advantages and establish it as a valuable tool in the analytical scientist's toolbox.
References
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Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH. (n.d.). Retrieved from [Link]
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Critical micelle concentration - Wikipedia. (n.d.). Retrieved from [Link]
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Characterization and application of sodium di(2-ethylhexyl) sulfosuccinate and sodium di(2-ethylhexyl) phosphate surfactants as pseudostationary phases in micellar electrokinetic chromatography - PubMed. (n.d.). Retrieved from [Link]
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Aggregation number – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (n.d.). Retrieved from [Link]
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Micelle and Surface Tension of Double-Chain Cationic Surfactants | ACS Omega. (2018). Retrieved from [Link]
-
Aggregation number - Wikipedia. (n.d.). Retrieved from [Link]
-
Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. (n.d.). Retrieved from [Link]
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Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. (2022). Retrieved from [Link]
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Determination of the critical micelle concentration Introduction The micelle is an aggregate of surfactant molecules dispersed i. (n.d.). Retrieved from [Link]
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Effect of surfactant structure on aggregation number. (a) The effect of... - ResearchGate. (n.d.). Retrieved from [Link]
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Micellar Electrokinetic Capillary Chromatography. (2013). Retrieved from [Link]
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1053 CAPILLARY ELECTROPHORESIS - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]
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The critical micelle concentration (cmc) of SDS as a function of the... - ResearchGate. (n.d.). Retrieved from [Link]
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Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC - NIH. (n.d.). Retrieved from [Link]
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Does hydrophobe branching make a surfactant more or less hydrophilic?. (n.d.). Retrieved from [Link]
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Determination of surfactants by capillary electrophoresis - PubMed. (n.d.). Retrieved from [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. (n.d.). Retrieved from [Link]
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Critical micelle concentration (CMC) for different surfactants in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins - YouTube. (2020). Retrieved from [Link]
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Fundamentals of micellar electrokinetic chromatography (MEKC). (2011). Retrieved from [Link]
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sodium dodecyl sulfate suppliers USA. (n.d.). Retrieved from [Link]
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Octyl Sulphate Sodium Salt for HPLC Manufacturer & Supplier - Alpha Chemika. (n.d.). Retrieved from [Link]
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Characterization of surfactant coatings in capillary electrophoresis by atomic force microscopy - PubMed. (n.d.). Retrieved from [Link]
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Fundamentals of micellar electrokinetic chromatography (MEKC) - SciSpace. (n.d.). Retrieved from [Link]
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Sodium-dodecyl-sulphate-assisted synthesis of Ni nanoparticles: electrochemical properties - Indian Academy of Sciences. (2017). Retrieved from [Link]
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Synthesis and Characterization of Mesoporous Sodium Dodecyl Sulfate-Coated Magnetite Nanoparticles - ResearchGate. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for Formulating Microemulsions with Sodium 2-octyldodecyl Sulphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to formulating and characterizing microemulsions using the anionic surfactant, Sodium 2-octyldodecyl sulphate. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a co-surfactant.[1] These systems are of significant interest in various fields, including pharmaceuticals for enhanced drug delivery, due to their high solubilization capacity and ease of preparation.[1][2] this compound, a branched-chain anionic surfactant, offers unique properties for creating stable microemulsions. This guide will delve into the principles of microemulsion formation, detailed experimental protocols for formulation and characterization, and insights into the critical parameters influencing system stability and performance.
Introduction to this compound in Microemulsion Systems
This compound is an anionic surfactant characterized by a branched alkyl chain. This structural feature is pivotal in influencing its interfacial properties and, consequently, its effectiveness in forming microemulsions. Unlike their linear-chain counterparts, such as sodium dodecyl sulfate (SDS), branched-chain surfactants can provide greater steric hindrance at the oil-water interface, which can lead to the formation of highly stable and fluid microemulsions.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C20H41NaO4S | [3] |
| Molecular Weight | 400.59 g/mol | [3] |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | [3] |
| Appearance | Typically a white powder | [4] |
The branched structure of this compound is expected to impart a lower critical micelle concentration (CMC) and a larger cross-sectional area per molecule at the interface compared to linear sulfates. This can facilitate the solubilization of a larger volume of the oil phase.
Principles of Microemulsion Formulation
Microemulsions are formed spontaneously when the interfacial tension between the oil and water phases is reduced to a very low level.[5] This is achieved through the synergistic action of a surfactant and often a co-surfactant.
The Role of Components
-
Surfactant (this compound): As the primary emulsifying agent, it adsorbs at the oil-water interface, reducing interfacial tension. Anionic surfactants like this compound can create negatively charged droplets, leading to electrostatic repulsion that contributes to the stability of the system.[6]
-
Co-surfactant: Typically a short-to-medium chain alcohol (e.g., butanol, pentanol, propylene glycol), the co-surfactant partitions between the interface and the bulk phases.[7][8] It increases the fluidity of the interfacial film, reduces the viscosity of the microemulsion, and allows for the necessary flexibility of the interface to accommodate different curvatures, thus expanding the microemulsion region in the phase diagram.[9]
-
Oil Phase: The choice of oil (e.g., isopropyl myristate, medium-chain triglycerides) is critical and depends on the desired application and the solubility of the active pharmaceutical ingredient (API) if applicable.[2][9]
-
Aqueous Phase: Usually purified water or a buffer solution. The ionic strength (salinity) of the aqueous phase can significantly influence the phase behavior of anionic microemulsion systems.[5]
Phase Behavior and Pseudoternary Phase Diagrams
The cornerstone of microemulsion formulation is the construction of a pseudoternary phase diagram.[2][9] This diagram maps the different phases (e.g., oil-in-water (o/w) microemulsion, water-in-oil (w/o) microemulsion, bicontinuous microemulsion, liquid crystals) at a constant temperature and pressure as a function of the composition of the oil, aqueous phase, and a fixed ratio of surfactant to co-surfactant (S/CoS).
Experimental Protocols
Materials and Equipment
-
Surfactant: this compound
-
Co-surfactants: Propylene glycol, Ethanol, n-Butanol
-
Oil Phases: Isopropyl myristate (IPM), Medium-chain triglycerides (MCT)
-
Aqueous Phase: Deionized water
-
Equipment: Magnetic stirrer, vortex mixer, analytical balance, conductivity meter, particle size analyzer (Dynamic Light Scattering), viscometer.
Protocol 1: Construction of a Pseudoternary Phase Diagram
This protocol outlines the water titration method for constructing a pseudoternary phase diagram to identify the microemulsion region.[2][9]
Workflow for Constructing a Pseudoternary Phase Diagram:
Caption: Workflow for constructing a pseudoternary phase diagram.
Step-by-Step Procedure:
-
Prepare stock mixtures of this compound and a selected co-surfactant (e.g., propylene glycol) at fixed weight ratios (Km), for example, 1:1, 2:1, and 3:1.[9]
-
For each Km ratio, prepare a series of mixtures of the oil phase (e.g., isopropyl myristate) and the surfactant/co-surfactant (S/CoS) mixture at different weight ratios, ranging from 9:1 to 1:9.
-
Titrate each of these oil-S/CoS mixtures with the aqueous phase (deionized water) dropwise under constant magnetic stirring at a controlled temperature.
-
After each addition of the aqueous phase, allow the system to equilibrate and visually inspect for transparency and the absence of phase separation.
-
The point at which the turbid emulsion turns into a clear, transparent, and single-phase system is noted, and the composition (in weight percent) of oil, water, and S/CoS is recorded.
-
Plot these compositions on a ternary phase diagram to delineate the boundaries of the microemulsion region. A larger area of the microemulsion region generally indicates a more efficient and robust system.[9]
Protocol 2: Preparation of a Specific Microemulsion Formulation
Once the microemulsion region is identified from the phase diagram, a specific formulation can be prepared.
Workflow for Preparing a Microemulsion Formulation:
Caption: Workflow for preparing a microemulsion formulation.
Step-by-Step Procedure:
-
Select a specific composition (e.g., 10% oil, 30% S/CoS, 60% water) from within the stable microemulsion region identified in the phase diagram.
-
Accurately weigh the required amounts of this compound, the co-surfactant, the oil phase, and the aqueous phase.
-
In a clean beaker, mix the surfactant and co-surfactant until a homogeneous blend is obtained.
-
Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear solution is formed.
-
Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring.
-
Continue stirring for a predetermined period (e.g., 30 minutes) to ensure the formation of a thermodynamically stable microemulsion.[9]
Characterization of Microemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated microemulsion.
Visual Inspection and Thermodynamic Stability
The prepared microemulsions should be visually inspected for clarity, homogeneity, and any signs of phase separation or precipitation. To assess thermodynamic stability, formulations should be subjected to stress tests, such as centrifugation (e.g., 5000 rpm for 30 minutes) and freeze-thaw cycles. Stable microemulsions will show no signs of phase separation after these tests.
Determination of Microemulsion Type (o/w, w/o, or bicontinuous)
The type of microemulsion can be determined using several methods:
-
Conductivity Measurement: Oil-in-water (o/w) microemulsions, where water is the continuous phase, will exhibit high electrical conductivity. In contrast, water-in-oil (w/o) microemulsions will have very low conductivity.[8] A sharp increase in conductivity as the water content increases is indicative of a percolation threshold, suggesting a transition from a w/o to a bicontinuous or o/w structure.[10]
-
Dye Solubility Test: A water-soluble dye (e.g., methylene blue) will readily dissolve and diffuse in an o/w microemulsion, while an oil-soluble dye (e.g., Sudan III) will remain localized in a w/o system.
Droplet Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is the standard technique for measuring the droplet size and PDI of microemulsions. The droplet size in microemulsions typically ranges from 10 to 100 nm.[1][8] A low PDI value (typically < 0.3) indicates a narrow size distribution and a monodisperse system.
Viscosity Measurement
The viscosity of the microemulsion can be measured using a viscometer. The viscosity is an important parameter for many applications, influencing factors like spreadability and drug release kinetics.
Table of Expected Characterization Results for a Stable O/W Microemulsion:
| Parameter | Typical Value/Observation | Significance |
| Appearance | Transparent and single-phase | Indicates microemulsion formation |
| Thermodynamic Stability | No phase separation after centrifugation or freeze-thaw cycles | Confirms thermodynamic stability |
| Conductivity | High (e.g., > 100 µS/cm) | Suggests an o/w structure |
| Droplet Size | 10 - 100 nm | Characteristic of microemulsions |
| Polydispersity Index (PDI) | < 0.3 | Indicates a uniform droplet size |
| Viscosity | Low to moderate | Application-dependent parameter |
Conclusion
The formulation of microemulsions with this compound presents a promising approach for various applications, particularly in drug delivery. Its branched structure may offer advantages in terms of forming stable and efficient microemulsion systems. By systematically constructing and interpreting pseudoternary phase diagrams and conducting thorough physicochemical characterization, researchers can develop robust and optimized microemulsion formulations tailored to their specific needs. The protocols and principles outlined in this guide provide a solid foundation for initiating and advancing research in this area.
References
- Patents, Google. (n.d.). EP0773284A1 - Microemulsion with high level of anionic surfactants, using branched fatty acids.
- Patents, Google. (n.d.). US4146499A - Method for preparing microemulsions.
-
NIH. (n.d.). Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC. Retrieved from [Link]
-
ACS Omega. (2021). Anionic-Surfactant-Stabilized Hydrophobic Ionic-Liquid-Based Bicontinuous Microemulsion as a Medium for Enzymatic Oxidative Polymerization of Aniline. Retrieved from [Link]
-
Spandidos Publications. (2017). Preparation and evaluation of microemulsion‑based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides. Retrieved from [Link]
-
PubMed. (n.d.). Microemulsion Formation and Phase Behavior of Anionic and Cationic Surfactants with Sodium Dodecyl Sulfate and Cetyltrimethylammonium Bromide. Retrieved from [Link]
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NIH. (n.d.). Design and Characterization of Microemulsion Systems for Naproxen - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Phase Behavior and Physicochemical Properties of (Sodium Dodecyl Sulfate + Brine + Propan-1-ol + Heptane) Microemulsions | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Chitosan/Sodium Dodecyl Sulfate Complexes for Microencapsulation of Vitamin E and Its Release Profile—Understanding the Effect of Anionic Surfactant. Retrieved from [Link]
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NIH. (n.d.). Status of surfactants as penetration enhancers in transdermal drug delivery - PMC. Retrieved from [Link]
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Scirp.org. (n.d.). Nanostructured Microemulsion Phase Behavior Using AOT or Extended Surfactant Combined with a Cationic Hydrotrope. Retrieved from [Link]
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ResearchGate. (n.d.). Phase Behavior and Structure Properties of the Sodium Dodecyl Sulfate (SDS)/Brij 30/Water System. Retrieved from [Link]
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PubChem. (n.d.). Sodium Octyl Sulfate | C8H17NaO4S | CID 2735107. Retrieved from [Link]
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NIH. (n.d.). Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC. Retrieved from [Link]
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NIH. (n.d.). Sodium dodecyl sulfate-d25 | C12H25NaO4S | CID 23700838 - PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Study of Physiochemical Properties of Sodium Dodecyl Sulphate Surfactant: it's Micellization, Oil in Water Emulsification and Industrial Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Phase behavior and structural transitions in sodium dodecyl sulfonate microemulsions | Request PDF. Retrieved from [Link]
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OUCI. (n.d.). Studies on the phase behavior of the microemulsions formed by sodium dodecyl sulfonate, sodium dodecyl sulfate and sodi…. Retrieved from [Link]
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PubMed. (2020). Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential. Retrieved from [Link]
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MDPI. (n.d.). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. Retrieved from [Link]
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Application Notes and Protocols for the Solubilization of Inclusion Bodies Using Sodium 2-octyldodecyl Sulphate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The overexpression of recombinant proteins in bacterial hosts such as Escherichia coli is a cornerstone of modern biotechnology and pharmaceutical development. However, a significant challenge in this process is the frequent formation of insoluble and misfolded protein aggregates known as inclusion bodies. While inclusion bodies can represent a highly concentrated and relatively pure source of the target protein, their recovery requires robust and efficient solubilization and refolding strategies. This guide provides a comprehensive overview and detailed protocols for the use of a novel anionic surfactant, sodium 2-octyldodecyl sulphate (SODS), for the solubilization of inclusion bodies, offering a promising alternative to traditional denaturants.
The Challenge of Inclusion Body Solubilization
Inclusion bodies are dense aggregates of partially folded or misfolded proteins, lacking the biological activity of their native counterparts. Their solubilization necessitates the use of agents that can disrupt the non-covalent interactions holding these aggregates together. Historically, strong chaotropic agents like 6-8 M guanidine hydrochloride (GdnHCl) or urea have been the mainstay for this purpose. While effective, these harsh denaturants often lead to complete protein unfolding, which can make subsequent refolding to the native, active conformation a complex and often low-yield process.
Ionic detergents, such as sodium dodecyl sulphate (SDS), offer another avenue for solubilization. SDS is a powerful solubilizing agent but is also a strong denaturant that can be difficult to remove during downstream processing, often interfering with protein refolding and purification. Milder detergents, like N-lauroylsarcosine (Sarkosyl), have shown utility in some cases, but there remains a need for novel reagents that balance effective solubilization with compatibility for subsequent refolding protocols.
This compound: A Novel Approach
This compound (SODS) is an anionic surfactant belonging to the class of branched-chain alkyl sulfates. Its molecular structure, featuring a branched alkyl chain, imparts unique physicochemical properties that distinguish it from traditional linear-chain surfactants like SDS.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁NaO₄S | [1] |
| Molecular Weight | 400.59 g/mol | [1] |
| Structure | Branched-chain alkyl sulfate | [1] |
The branched nature of the hydrophobic tail in SODS is hypothesized to provide several advantages in the context of inclusion body solubilization:
-
Modified Micellar Properties: Branched-chain surfactants can form micelles with different geometries and packing parameters compared to their linear counterparts. This may lead to a less denaturing interaction with the protein, preserving local secondary structures that can act as nucleation points for correct refolding.
-
Increased Solubility: The branching in the alkyl chain can increase the aqueous solubility of the surfactant itself and potentially enhance its ability to solubilize hydrophobic protein aggregates at lower concentrations.[2]
-
Milder Protein-Detergent Interactions: The steric hindrance from the branched chain may prevent the detergent from intercalating as deeply into the protein structure as linear detergents, leading to a "milder" solubilization that is more amenable to subsequent refolding.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the isolation, washing, and solubilization of inclusion bodies using this compound. It is crucial to note that these are starting-point protocols, and optimization of key parameters is recommended for each specific target protein.
Part 1: Isolation and Washing of Inclusion Bodies
This initial phase is critical for removing contaminating cellular components, such as host cell proteins and lipids, which can interfere with solubilization and refolding.
Materials:
-
Cell paste from recombinant protein expression
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Wash Buffer A: Lysis Buffer + 1% (v/v) Triton X-100
-
Wash Buffer B: Lysis Buffer without Triton X-100
-
Lysozyme
-
DNase I
-
High-speed centrifuge
Protocol:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer (5-10 mL per gram of wet cell paste). Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete cell disruption. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
Nuclease Treatment: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to reduce the viscosity of the lysate.
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant, which contains the soluble proteins.
-
First Wash: Resuspend the pellet in Wash Buffer A. Use a homogenizer to ensure complete resuspension. Incubate for 15 minutes at room temperature with gentle agitation. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Second Wash: Repeat the wash step with Wash Buffer A to further remove membrane proteins and lipids.
-
Final Wash: Resuspend the pellet in Wash Buffer B to remove residual Triton X-100. Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Storage: The final washed inclusion body pellet can be stored at -80°C or proceed directly to solubilization.
Caption: Workflow for the isolation and washing of inclusion bodies.
Part 2: Solubilization with this compound
This protocol outlines the solubilization of the washed inclusion bodies using SODS. Optimization of SODS concentration, pH, and temperature is highly recommended.
Materials:
-
Washed inclusion body pellet
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0-9.0, 150 mM NaCl, 1-5 mM DTT or β-mercaptoethanol (optional, for proteins with disulfide bonds)
-
This compound (SODS) stock solution (e.g., 10% w/v in water)
-
High-speed centrifuge
Protocol:
-
Buffer Preparation: Prepare the Solubilization Buffer. The optimal pH may vary depending on the target protein's isoelectric point (pI); a pH 1-2 units away from the pI is a good starting point to enhance solubility.
-
SODS Addition: Add SODS to the Solubilization Buffer to a final concentration of 0.5-2.0% (w/v). A concentration titration is recommended to find the minimal amount of detergent required for efficient solubilization.
-
Inclusion Body Resuspension: Resuspend the washed inclusion body pellet in the SODS-containing Solubilization Buffer. Aim for a protein concentration of 5-10 mg/mL.
-
Incubation: Incubate the suspension at room temperature or 37°C for 1-2 hours with gentle agitation (e.g., on a rotator or shaker). Monitor the clarification of the solution as an indicator of solubilization.
-
Clarification of Solubilized Protein: Centrifuge the solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized protein. The protein is now in a denatured or partially folded state, complexed with SODS, and ready for downstream processing.
Caption: Hypothetical mechanism of inclusion body solubilization by SODS.
Downstream Processing: Detergent Removal and Protein Refolding
A key advantage of using a milder detergent like SODS is the potential for improved refolding yields. The removal of the detergent is a critical step to allow the protein to refold into its native conformation.
Methods for Detergent Removal:
-
Size-Exclusion Chromatography (SEC): Can separate the larger protein from the smaller detergent micelles. This is generally a rapid and effective method.[3]
-
Hydrophobic Adsorption Chromatography: Resins like Bio-Beads SM-2 can effectively bind and remove detergents from protein solutions.[4]
-
Ion-Exchange Chromatography: As SODS is an anionic detergent, it can be removed using an anion-exchange resin, provided the protein of interest does not bind under the same conditions.[5]
General Refolding Strategy:
-
Rapid Dilution: A common and effective method. The solubilized protein-SODS solution is rapidly diluted 10-100 fold into a refolding buffer. This reduces the concentration of both the protein and the detergent, favoring intramolecular folding over intermolecular aggregation.
-
Refolding Buffer Composition: The refolding buffer should be optimized for each protein and may include:
-
pH and Buffer System: Typically a pH where the native protein is stable and soluble.
-
Redox System: For proteins with disulfide bonds, a mixture of reduced and oxidized glutathione (GSH/GSSG) is often included to promote correct disulfide bond formation.
-
Additives: Agents such as L-arginine, polyethylene glycol (PEG), or glycerol can be used to suppress aggregation and enhance refolding yields.
-
Comparative Overview of Solubilization Agents
| Feature | Guanidine HCl / Urea | Sodium Dodecyl Sulphate (SDS) | This compound (SODS) (Hypothesized) |
| Mechanism | Chaotropic Agent | Anionic Detergent (Linear) | Anionic Detergent (Branched) |
| Solubilization Power | Very High | Very High | High |
| Denaturing Effect | Strong | Strong | Moderate to Strong |
| Refolding Compatibility | Challenging | Very Challenging | Potentially Improved |
| Ease of Removal | Dialysis, SEC | Difficult | Dialysis, SEC, Adsorption (CMC dependent) |
Conclusion
This compound presents a novel and promising tool for the solubilization of challenging inclusion bodies. Its branched-chain structure offers the potential for a milder and more efficient solubilization process, which may lead to higher yields of correctly folded, active protein. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the application of SODS in their protein production workflows. As with any new reagent, empirical optimization is key to achieving the best results for each specific target protein.
References
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Bowen, J. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. Retrieved from [Link]
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Chae, P. S., et al. (2010). An overview of the top ten detergents used for membrane protein crystallization. Molecules, 15(12), 9005-9023. Retrieved from [Link]
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Wikipedia contributors. (2024, January 10). Detergent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Singh, P., & Panda, A. K. (2015). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. ACS Omega, 7(1), 22-41. Retrieved from [Link]
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D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(21), 5737-5747. Retrieved from [Link]
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Gokce, I., et al. (2009). Characterization of protein detergent complexes by NMR, light scattering, and analytical ultracentrifugation. Protein Science, 18(3), 541-553. Retrieved from [Link]
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Bitesize Bio. (2022, February 17). Refolding Proteins Made Easy: 21 Tips and Tricks. Retrieved from [Link]
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Dominguez-Mondragon, J., et al. (2014). Conformational changes induced by detergents during the refolding of chemically denatured cysteine protease ppEhCP-B9 from Entamoeba histolytica. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(4), 744-752. Retrieved from [Link]
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Park, S. H., et al. (2021). Influence of Detergent and Lipid Composition on Reconstituted Membrane Proteins for Structural Studies. ACS Omega, 6(38), 24653-24661. Retrieved from [Link]
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Kyrychenko, A., et al. (2015). Structural Properties of Protein–Detergent Complexes from SAXS and MD Simulations. The Journal of Physical Chemistry Letters, 6(16), 3256-3261. Retrieved from [Link]
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Furth, A. J. (1980). A comparison of detergents for the solubilization of membrane-associated proteins. Analytical Biochemistry, 109(1), 207-215. Retrieved from [Link]
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Yamaguchi, H., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Biomolecules, 4(1), 235-251. Retrieved from [Link]
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Verma, C., et al. (2022). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. ACS Omega, 7(1), 22-41. Retrieved from [Link]
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G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. Retrieved from [Link]
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Rosen, M. J., et al. (1998). Fundamental interfacial properties of alkyl-branched sulfate and ethoxy sulfate surfactants derived from Guerbet alcohols. 1. Surface and instantaneous interfacial tensions. The Journal of Physical Chemistry B, 102(40), 7777-7783. Retrieved from [Link]
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Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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Bitesize Bio. (2022, June 10). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. Retrieved from [Link]
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Slotboom, D. J., et al. (2008). HPLC-SEC characterization of membrane protein-detergent complexes. Journal of Chromatography B, 872(1-2), 1-13. Retrieved from [Link]
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Morris, V. K., et al. (2014). The Diverse Structures and Functions of Surfactant Proteins. Biophysical Journal, 106(4), 753-760. Retrieved from [Link]
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The Wolfson Centre for Applied Structural Biology. (n.d.). Refolding. Retrieved from [Link]
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Zardeneta, G., & Horowitz, P. M. (1994). Protein Refolding at High Concentrations Using Detergent/Phospholipid Mixtures. Analytical Biochemistry, 223(1), 1-6. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 18). How Do Detergents Denature Proteins? [Video]. YouTube. Retrieved from [Link]
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Holloway, P. W. (1973). A rapid method for removal of detergents from protein solution. Analytical Biochemistry, 53(1), 304-308. Retrieved from [Link]
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Mirhosseini, S. A., et al. (2018). The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, 5(2), 63-68. Retrieved from [Link]
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Prisle, N. L., et al. (2010). Physicochemical properties of sodium-dodecyl sulfate. Atmospheric Chemistry and Physics, 10(15), 7241-7253. Retrieved from [Link]
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Lee, J., & Vishnyakov, A. (2021). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. Langmuir, 37(22), 6721-6731. Retrieved from [Link]
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Michrom Bioresources, Inc. (n.d.). Detergent Removal. Retrieved from [Link]
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Burgess, R. R. (2009). Chapter 17 Refolding Solubilized Inclusion Body Proteins. In Methods in Enzymology (Vol. 463, pp. 259-282). Academic Press. Retrieved from [Link]
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WIPO. (2014). WO/2014/106312 Method for producing high-purity sodium dodecyl sulfate. Retrieved from [Link]
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Wikipedia contributors. (2024, January 10). Critical micelle concentration. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Holeček, M. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Amino Acids, 56(1), 1. Retrieved from [Link]
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Otzen, D. E. (2002). Protein unfolding in detergents: effect of micelle structure, ionic strength, pH, and temperature. Biophysical journal, 83(4), 2219-2230. Retrieved from [Link]
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Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
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Holmbom, B., & Sundberg, A. (2003). Determination of surfactants in industrial waters of paper- and board mills. Progress in Paper Recycling, 12(4), 23-31. Retrieved from [Link]
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Faria, I., et al. (2015). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. RSC Advances, 5(90), 73544-73554. Retrieved from [Link]
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ChemAnalyst. (n.d.). Properties of na2so4. Retrieved from [Link]
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Yoshimura, T., et al. (2017). Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. Physical Chemistry Chemical Physics, 19(43), 29399-29406. Retrieved from [Link]
-
Arab, A., et al. (2017). Sodium-dodecyl-sulphate-assisted synthesis of Ni nanoparticles: electrochemical properties. Bulletin of Materials Science, 40(7), 1435-1442. Retrieved from [Link]
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Application Notes & Protocols: The Role of Sodium 2-octyldodecyl Sulphate in the Preparation of Advanced Drug Delivery Vehicles
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Sodium 2-octyldodecyl Sulphate, a branched-chain anionic surfactant, in the formulation of drug delivery systems. Drawing upon established principles of colloid science and extrapolating from the known properties of structurally related surfactants, this guide details its prospective role in creating stable and efficient nanoemulsions, micelles, and liposomal systems. Included are in-depth explanations of the mechanistic rationale, detailed step-by-step experimental protocols, and critical characterization techniques.
Introduction to this compound: A Surfactant with Unique Architectural Advantages
This compound (CAS No. 78204-54-3; Molecular Formula: C₂₀H₄₁NaO₄S) is an anionic surfactant distinguished by its unique branched hydrophobic tail.[1] This structure arises from its synthesis from 2-octyldodecanol, a Guerbet alcohol. This branching imparts distinct physicochemical properties compared to its linear isomer, sodium eicosyl sulfate, or the more commonly known sodium dodecyl sulfate (SDS).[2]
The β-branched structure of the C-20 alkyl chain introduces steric hindrance that influences its aggregation behavior in solution.[3] While linear alkyl sulfates are known for their strong surfactant properties, the branching in this compound is anticipated to provide a unique combination of emulsification efficiency, lower foaming, and potentially altered interaction with biological membranes.[2][4] These characteristics make it a compelling, albeit underexplored, candidate for sophisticated drug delivery applications.
Table 1: Predicted Physicochemical Properties and Their Implications for Drug Delivery
| Property | Predicted Characteristic (Compared to Linear Analogues) | Implication in Drug Delivery Vehicle Preparation | Supporting Rationale Source(s) |
| Critical Micelle Concentration (CMC) | Higher | Micelles may be less stable upon extreme dilution (e.g., in the bloodstream), requiring careful formulation design. However, this may also reduce cytotoxicity associated with monomeric surfactant activity. | [4][5] |
| Emulsification Efficiency | High | Excellent potential for forming small, stable droplets in nanoemulsions, capable of emulsifying a higher oil-to-surfactant ratio. Guerbet-derived surfactants are noted for superior emulsification. | [2][3] |
| Hydrophilic-Lipophilic Balance (HLB) | Altered (likely favoring oil-in-water systems) | The "twin tail" nature of Guerbet-derived surfactants can influence the curvature of the surfactant film, making it highly effective for creating o/w nanoemulsions and stabilizing liposomes. | [6] |
| Aqueous Solubility (Krafft Point) | High (Low Krafft Point) | Guerbet branching significantly lowers the melting point, suggesting high solubility in aqueous media across a wide temperature range, which is advantageous for formulation processing. | [7] |
| Biocompatibility & Toxicity | Requires Specific Evaluation | As an anionic surfactant, potential for skin and membrane irritation exists.[8] However, some branched surfactants exhibit better environmental and toxicological profiles than their linear counterparts.[4][9] This must be experimentally verified. | [4][8][9] |
Application in Nanoemulsion Formulation for Enhanced Bioavailability
Nanoemulsions, with droplet sizes typically in the 20-200 nm range, are excellent vehicles for improving the solubility and bioavailability of poorly water-soluble drugs.[10] The high predicted emulsification efficiency of this compound makes it a prime candidate for the role of the primary surfactant in oil-in-water (o/w) nanoemulsion systems.
Scientific Rationale
The formation of a stable nanoemulsion requires a surfactant that can rapidly adsorb to the oil-water interface and reduce interfacial tension, preventing droplet coalescence. The branched structure of this compound is expected to create a bulky, sterically hindering barrier at the interface. This architecture can be more effective at preventing Ostwald ripening—a major instability pathway for nanoemulsions—compared to the more tightly packed monolayer of a linear surfactant.[11]
Experimental Workflow: Nanoemulsion Preparation
The following diagram outlines the general workflow for preparing a drug-loaded nanoemulsion using either high-energy or low-energy methods.
Caption: Workflow for Nanoemulsion Preparation.
Protocol: High-Pressure Homogenization (HPH) Method
This protocol is designed for the formulation of a 100 mL batch of a model nanoemulsion.
Materials:
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Oil Phase (e.g., Medium-Chain Triglycerides, Castor Oil)
-
This compound
-
Purified Water (USP grade)
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh 10 g of the selected oil into a beaker.
-
Dissolve the desired amount of the lipophilic API (e.g., 100 mg) into the oil. Gentle heating and stirring may be required. Cool to room temperature.
-
Scientist's Note: The choice of oil is critical and can influence drug solubility and the final droplet size. Initial screening for API solubility in various pharmaceutically acceptable oils is recommended.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh 2-5 g of this compound into 85 mL of purified water.
-
Stir using a magnetic stirrer until a clear, homogenous solution is formed.
-
Scientist's Note: The concentration of the surfactant is a key parameter for optimization. Start with a 2-5% w/v concentration and adjust based on initial particle size and stability results. The branched nature of this surfactant may allow for a lower required concentration compared to linear surfactants.[2]
-
-
Formation of a Coarse Emulsion:
-
While stirring the aqueous phase with the high-shear mixer at moderate speed (e.g., 5,000 rpm), slowly add the oil phase dropwise.
-
Once all the oil has been added, increase the mixer speed to 10,000-15,000 rpm for 5-10 minutes to form a milky white coarse emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through the high-pressure homogenizer.
-
Operate the homogenizer at a pressure of 15,000-25,000 PSI.
-
Recirculate the emulsion through the homogenizer for 5-10 cycles.
-
Scientist's Note: The number of cycles and the pressure are critical parameters that directly influence the final droplet size and polydispersity index (PDI). A cooling system is essential to dissipate the heat generated during homogenization.
-
-
Characterization:
-
Measure the droplet size and PDI using Dynamic Light Scattering (DLS).
-
Determine the Zeta Potential to assess colloidal stability.
-
Visually inspect for any signs of phase separation or creaming over time.
-
Application in Micellar Systems for Solubilization
Micelles are self-assembled colloidal structures formed by surfactants in solution above their Critical Micelle Concentration (CMC).[12] They possess a hydrophobic core and a hydrophilic shell, making them ideal for solubilizing poorly water-soluble drugs for parenteral delivery.[13]
Scientific Rationale
This compound, as an amphiphile, will form micelles in an aqueous solution. The bulky, branched hydrophobic tail will form the core of the micelle. This branching may result in a less densely packed core compared to linear surfactants, which could potentially accommodate larger or awkwardly shaped drug molecules.[14] However, this same steric hindrance is predicted to raise the CMC.[5] A higher CMC means that the micelles may dissociate upon significant dilution in the bloodstream, leading to premature drug release.[15] Therefore, formulation strategies may need to focus on enhancing micelle stability, for instance, by incorporating co-solvents or using polymeric modifications.
Protocol: Micelle Preparation by Direct Dissolution
This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
Hydrophobic API
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Organic Solvent (e.g., Ethanol, Acetone)
Equipment:
-
Vortex mixer
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the hydrophobic API in a suitable organic solvent (e.g., 10 mg/mL in ethanol).
-
Prepare a stock solution of this compound in PBS at a concentration significantly above its expected CMC (e.g., 50 mM).
-
Scientist's Note: The CMC of this compound is unknown and must be determined experimentally (e.g., via tensiometry or fluorescence probe methods). This protocol assumes a working concentration well above the CMC to ensure micelle formation.
-
-
Drug Loading:
-
In a glass vial, place a small volume of the API stock solution (e.g., 100 µL).
-
Evaporate the organic solvent under a gentle stream of nitrogen to form a thin drug film on the bottom of the vial.
-
Add 10 mL of the this compound solution to the vial.
-
Vortex vigorously for 5 minutes, then sonicate in a bath sonicator for 15-30 minutes. The solution should become clear as the drug is encapsulated within the micelles.
-
-
Purification:
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any un-encapsulated drug precipitate.
-
-
Characterization:
-
Determine the hydrodynamic diameter of the micelles using DLS.
-
Measure the drug loading capacity and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after disrupting the micelles with a solvent like methanol.
-
Role in Liposome and Deformable Vesicle Preparation
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Surfactants can be incorporated into liposomal formulations to act as "edge activators," which destabilize the lipid bilayer and increase its fluidity and elasticity.[16] This creates highly deformable vesicles, often called transfersomes, that can enhance drug penetration through skin and other biological barriers.
Scientific Rationale
The single, branched alkyl chain of this compound makes it a candidate for an edge activator. When incorporated into a phospholipid bilayer, its bulky structure would disrupt the ordered packing of the double-chained phospholipids.[17] This disruption creates regions of high curvature and flexibility, allowing the vesicle to squeeze through pores smaller than its own diameter.
Experimental Workflow: Liposome/Deformable Vesicle Preparation
Caption: Workflow for Deformable Liposome Preparation.
Protocol: Thin-Film Hydration Method
This protocol describes the preparation of deformable liposomes incorporating this compound.
Materials:
-
Phospholipid (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
This compound
-
API (hydrophilic or lipophilic)
-
Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Aqueous Buffer (e.g., PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the phospholipid (e.g., 100 mg), cholesterol (e.g., 25 mg), and the lipophilic API (if applicable) in 10 mL of the organic solvent mixture.
-
Add this compound to the mixture. A typical ratio of phospholipid to surfactant is 85:15 by weight.
-
Scientist's Note: The ratio of phospholipid to surfactant is the most critical parameter for controlling vesicle deformability. A systematic variation of this ratio is necessary to optimize the formulation.
-
Attach the flask to the rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc) to form a thin, uniform film on the flask wall.
-
-
Hydration:
-
Add 10 mL of the aqueous buffer (containing the hydrophilic API, if applicable) to the flask.
-
Allow the film to hydrate for at least 1 hour above the Tc, with gentle rotation. This will form a suspension of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Transfer the MLV suspension to a liposome extruder pre-heated to a temperature above the Tc.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm). This process yields small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification and Characterization:
-
Remove any un-encapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the vesicles for size, PDI, zeta potential, and encapsulation efficiency.
-
Deformability can be assessed by measuring the vesicle size after extrusion through a smaller pore size membrane.
-
Summary and Future Perspectives
This compound presents an intriguing option for the formulation of drug delivery vehicles due to the unique properties conferred by its branched Guerbet alcohol-derived structure. Its predicted high emulsification power makes it particularly promising for nanoemulsions, while its ability to disrupt lipid packing could be leveraged in the design of next-generation deformable liposomes for transdermal delivery.
However, it is critical to underscore that the application of this surfactant in pharmaceuticals is nascent. Rigorous experimental validation of its physicochemical properties, particularly its CMC and HLB value, is a prerequisite for rational formulation design. Furthermore, a comprehensive toxicological assessment, including in vitro cytotoxicity and in vivo irritation studies, is mandatory to establish a safety profile suitable for drug delivery applications. The protocols and insights provided herein serve as a foundational guide for researchers to begin exploring the potential of this unique surfactant.
References
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ResearchGate. (n.d.). Influence of nonionic branched-chain alkyl glycosides on a model nano-emulsion for drug delivery systems. Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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International Journal of Pharma and Bio Sciences. (n.d.). SURFACTANTS IN LIPOSOMES FOR TARGETED DRUG DELIVERY. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Branched copolymer-stabilised nanoemulsions as new candidate oral drug delivery systems. Retrieved from [Link]
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Akzo Nobel. (n.d.). Does hydrophobe branching make a surfactant more or less hydrophilic? Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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ACS Publications. (n.d.). Fundamental interfacial properties of alkyl-branched sulfate and ethoxy sulfate surfactants derived from Guerbet alcohols. 1. Surface and instantaneous interfacial tensions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. Retrieved from [Link]
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Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Surfactant Tail Structure on Phase Behavior of Branched and Linear Alkylbenzene Sulfonate in Water and Oil Ternary Systems. Retrieved from [Link]
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Biolin Scientific. (2018). What is critical micelle concentration? Retrieved from [Link]
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UBC Sustainability. (n.d.). Research to Support Appropriate Source Controls to Address Toxic Contaminants Found in Surfactants. Retrieved from [Link]
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EPA. (n.d.). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from [Link]
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PMC - NIH. (n.d.). Status of surfactants as penetration enhancers in transdermal drug delivery. Retrieved from [Link]
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NIH. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. Retrieved from [Link]
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AOCS. (2011). Guerbet Compounds. Retrieved from [Link]
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PubMed. (n.d.). Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants. Retrieved from [Link]
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ResearchGate. (2017). What can be the possible reasons for increase in CMC value with increase in carbon chain length of surfactants? Retrieved from [Link]
-
ACS Publications. (n.d.). Fundamental interfacial properties of alkyl-branched sulfate and ethoxy sulfate surfactants derived from Guerbet alcohols. 2. Dynamic surface tension. Retrieved from [Link]
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NIH. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved from [Link]
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PMC - NIH. (2022). Liposomes: structure, composition, types, and clinical applications. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 7: Application of Surfactants in Micellar Systems. Retrieved from [Link]
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WIT Press. (n.d.). Toxicity of nonionic surfactants. Retrieved from [Link]
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MDPI. (2024). Ionic Character and Alkyl Chain Length of Surfactants Affect Titanium Dioxide Dispersion and Its UV-Blocking Efficacy. Retrieved from [Link]
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ResearchGate. (n.d.). Self-assembled surfactant nano-structures important in drug delivery: A review. Retrieved from [Link]
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PMC - NIH. (n.d.). Strategies to improve micelle stability for drug delivery. Retrieved from [Link]
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PMC - NIH. (2016). The role of surfactants in the formulation of elastic liposomal gels containing a synthetic opioid analgesic. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and surface properties of branched-chain tertiary fatty alcohol sulfate surfactants. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of branching upon some surfactant properties of sulfated alcohols. Retrieved from [Link]
-
NIH. (n.d.). Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. Retrieved from [Link]
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PubMed Central. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Retrieved from [Link]
-
ACS Publications. (n.d.). Fundamental interfacial properties of alkyl-branched sulfate and ethoxy sulfate surfactants derived from Guerbet alcohols. 3. Dynamic contact angle and adhesion tension. Retrieved from [Link]
- Google Books. (n.d.). Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates.
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SpringerLink. (n.d.). Synthesis and surface properties of branched-chain tertiary fatty alcohol sulfate surfactants. Retrieved from [Link]
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PMC - NIH. (2023). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Guerbet Chemistry. Retrieved from [Link]
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YouTube. (2020). Development and Fabrication of Surfactant‐based Liposomes for Drug Targeting: Dr. Shyh-Dar Li. Retrieved from [Link]
-
Scientific Spectator. (n.d.). A Review of Guerbet Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Surfactants: chemistry, toxicity and remediation. Retrieved from [Link]
-
Branch Basics. (n.d.). Are Surfactants Toxic? The Dangers + Safe and Natural Alternatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrabutylammonium Alkyl Carboxylate Surfactants in Aqueous Solution: Self-Association Behavior, Solution Nanostructure, and Comparison with Tetrabutylammonium Alkyl Sulfate Surfactants. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and properties of secondary alkyl sulfonates. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent insights into Nanoemulsions: Their preparation, properties and applications. Retrieved from [Link]
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ResearchGate. (n.d.). Nano-emulsions and Micro-emulsions: Clarifications of the Critical Differences. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing high-purity sodium dodecyl sulfate.
-
MDPI. (n.d.). Characterization of the Solution Properties of Sodium Dodecylsulphate Containing Alkaline–Surfactant–Polymer Flooding Media. Retrieved from [Link]
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Application Note: Leveraging Sodium 2-octyldodecyl Sulphate for High-Resolution NMR Studies of Protein Structures
Abstract
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of proteins in solution. However, its application can be limited by protein instability, aggregation, or, in the case of membrane proteins, the need for a native-like environment that maintains solubility and structural integrity. Surfactants are essential tools for overcoming these challenges by creating micellar systems that encapsulate proteins.[1] This application note provides a comprehensive guide to using Sodium 2-octyldodecyl sulphate (SODS), a branched-chain anionic surfactant, for stabilizing protein structures for NMR analysis. We will explore the mechanistic advantages of its branched-chain architecture, provide detailed protocols for sample preparation, and offer insights into optimizing experimental conditions for high-quality NMR data acquisition.
Introduction: The Challenge of Protein NMR
Solution NMR spectroscopy provides unparalleled insights into protein dynamics, conformational changes, and molecular interactions at atomic resolution.[2][3] The quality of NMR data, however, is critically dependent on the physical behavior of the protein in solution. Large proteins or protein complexes tumble slowly in solution, leading to rapid transverse relaxation and, consequently, broad spectral lines that obscure structural information.[4] This problem is particularly acute for membrane proteins, which are inherently insoluble in aqueous buffers and require a membrane-mimetic environment to maintain their native fold.[5][6]
Surfactants, or detergents, address this by forming micelles—globular assemblies with a hydrophobic core and a hydrophilic surface—that solubilize the protein.[7] The protein-surfactant complex then becomes the tumbling entity. For high-resolution NMR, the ideal surfactant should:
-
Effectively solubilize the target protein without denaturation.
-
Form small, monodisperse micelles to ensure rapid tumbling of the protein-micelle complex.
-
Be chemically inert and not interfere with NMR signals.
-
Maintain protein stability over the long acquisition times required for multi-dimensional NMR experiments.
This compound: A Branched-Chain Advantage
This compound (SODS) is an anionic surfactant belonging to the class of Guerbet alcohol sulphates. Unlike the well-known Sodium Dodecyl Sulphate (SDS), which has a linear alkyl chain, SODS possesses a branched hydrocarbon tail. This branching introduces unique physicochemical properties that can be highly advantageous for NMR studies.
Mechanism of Action: The primary stabilizing mechanism of surfactants involves the sequestration of a protein's hydrophobic domains within the nonpolar core of the micelle, preventing aggregation and maintaining solubility.[8] The branched structure of the SODS alkyl chain sterically hinders the tight packing that is characteristic of linear-chain surfactants like SDS.[9] This looser packing can result in smaller and more dynamic micelles, which is beneficial for reducing the overall correlation time of the protein-micelle complex and achieving sharper NMR signals. Furthermore, while strong ionic detergents like SDS can be denaturing, the unique geometry of branched-chain surfactants can sometimes offer a gentler solubilization environment that better preserves the native protein structure.[10]
Comparative Properties of Surfactants for NMR
The choice of surfactant is a critical experimental parameter. The table below compares the properties of SODS's linear counterpart, SDS, with other detergents commonly used in structural biology.
| Property | Sodium Dodecyl Sulphate (SDS) | Dodecylphosphocholine (DPC) | Lauryl Dimethyl Amine Oxide (LDAO) |
| Type | Anionic | Zwitterionic | Zwitterionic |
| Critical Micelle Conc. (CMC) | ~8.2 mM[11][12] | ~1.1 mM | ~0.1 mM |
| Aggregation Number | ~60-100 | ~50 | ~120 |
| Micelle Mol. Weight (kDa) | ~18-30 | ~18 | ~25 |
| Key Characteristics | Strong, potentially denaturing.[10] Forms relatively small micelles. | Mild, often preserves protein structure. Forms small micelles suitable for NMR.[6] | Mild, effective for solubilizing many membrane proteins. |
| Considerations for SODS | As a branched-chain anionic surfactant, SODS is expected to have a different CMC and form smaller, less-ordered micelles compared to SDS, potentially offering a superior balance of solubilization and gentle handling for NMR. |
Experimental Protocols
This section provides a step-by-step guide for utilizing SODS to prepare a protein sample for NMR analysis. The workflow is designed to be self-validating, with quality control checkpoints integrated throughout.
Workflow Overview
The overall process involves expressing and isolating the protein, solubilizing it with SODS, purifying the protein-micelle complex, and preparing the final sample for NMR.
Sources
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Application Notes and Protocols for Nucleic Acid Extraction Utilizing Sodium 2-octyldodecyl Sulphate
Introduction: A Novel Branched-Chain Surfactant for Enhanced Nucleic Acid Isolation
In the dynamic field of molecular biology, the pursuit of higher yields and purity in nucleic acid extraction is paramount for the success of downstream applications, from PCR to next-generation sequencing. While Sodium Dodecyl Sulphate (SDS) has long been a stalwart anionic detergent in lysis buffers, its linear alkyl chain structure presents certain limitations, including its tendency to precipitate at low temperatures and its aggressive protein denaturation, which may not always be desirable.[1] This application note introduces Sodium 2-octyldodecyl Sulphate, a branched-chain anionic surfactant, and elucidates its potential advantages and applications in nucleic acid extraction protocols.
This compound, with its branched alkyl chain, offers unique physicochemical properties that can be leveraged for more effective and flexible nucleic acid isolation. This guide provides a deep dive into the mechanistic underpinnings of its action, alongside detailed protocols for its use in extracting DNA and RNA from a variety of biological specimens.
Mechanism of Action: The Advantage of Branched-Chain Architecture
The efficacy of an anionic detergent in nucleic acid extraction is predicated on its ability to disrupt cellular and nuclear membranes and to denature proteins, thereby liberating nucleic acids and inactivating nucleases.[2]
Cell Lysis
Like SDS, this compound is an amphiphilic molecule with a hydrophilic sulphate head and a hydrophobic alkyl tail. This structure allows it to intercalate into the lipid bilayers of cell and organelle membranes, disrupting their integrity and leading to cell lysis.[3] The branched structure of the 2-octyldodecyl tail is hypothesized to create greater steric hindrance within the lipid bilayer compared to the linear chain of SDS. This increased disruption may lead to more efficient and rapid cell lysis at lower concentrations.
Protein Denaturation and Removal
Anionic detergents denature proteins by disrupting non-covalent bonds, altering their tertiary and quaternary structures.[1] This is crucial for releasing nucleic acids from their associated proteins (like histones) and for inactivating DNases and RNases that would otherwise degrade the target molecules.[2] The branched nature of this compound may offer a more controlled denaturation process. Furthermore, similar to SDS, it is anticipated that the salt of 2-octyldodecyl sulphate would precipitate in the presence of potassium ions at low temperatures, a property that can be exploited for the efficient removal of proteins from the lysate.[1]
Visualizing the Workflow: A Generalized Nucleic Acid Extraction Pathway
The following diagram outlines the core steps in a typical nucleic acid extraction protocol employing a detergent-based lysis buffer.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium 2-octyldodecyl Sulphate Concentration for Protein Extraction
Welcome to the technical support guide for Sodium 2-octyldodecyl sulphate (OAS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this specialized anionic surfactant for effective protein extraction. Here, you will find in-depth FAQs and troubleshooting protocols to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAS) and why should I consider it for my protein extractions?
This compound is a double-tail anionic surfactant.[1] Unlike its more common linear counterpart, Sodium Dodecyl Sulphate (SDS), the branched alkyl chain of OAS offers a unique combination of properties. It is considered a milder denaturing agent compared to SDS, making it particularly useful when the goal is to extract proteins while preserving a degree of their native structure or function—a critical factor in many downstream applications like enzyme assays.[2] Its structure provides effective solubilization of cell membranes to release proteins while potentially being less harsh than traditional strong detergents.[3][4]
Q2: What is the Critical Micelle Concentration (CMC) and why is it a critical parameter?
The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules, like OAS, begin to self-assemble into spherical structures called micelles.[5][6] Below the CMC, the surfactant exists primarily as individual molecules (monomers). Above the CMC, any additional surfactant added will form micelles.[5]
This is a crucial parameter in protein extraction for two primary reasons:
-
Membrane Solubilization: Effective solubilization of cellular membranes to release proteins occurs at or above the CMC, where micelles can form mixed structures with membrane lipids and proteins.[3][4]
-
Protein Solubilization: Micelles create a hydrophobic core that can encapsulate the hydrophobic regions of proteins, keeping them soluble in the aqueous lysis buffer and preventing aggregation.[2]
Working significantly above the CMC ensures there is a sufficient reservoir of micelles to interact with all cellular membranes and solubilize the released proteins.[3] However, excessively high concentrations can lead to protein denaturation and interference with downstream assays.
Q3: How does OAS compare to other common detergents like SDS and Triton X-100?
The choice of detergent is dictated by the experimental goals, such as the need for denaturation or preservation of protein activity.[7]
| Feature | This compound (OAS) | Sodium Dodecyl Sulphate (SDS) | Triton X-100 |
| Type | Anionic, Branched-Chain | Anionic, Linear-Chain[6] | Non-ionic[3] |
| Denaturing Potential | Mildly to Moderately Denaturing | Strongly Denaturing[3][7] | Non-denaturing[2][3] |
| Primary Use Case | Solubilization of membrane proteins, applications requiring milder conditions than SDS. | SDS-PAGE, complete protein solubilization and denaturation.[7] | Extraction of proteins in their native, active state; immunoprecipitation.[2] |
| CMC (in water) | Not widely published, requires empirical determination. | ~8.2 mM[5][8][9] | ~0.16 mM[8] |
| Downstream Issues | Can interfere with some assays and mass spectrometry; may require removal. | Interferes strongly with mass spectrometry and many immunoassays; removal is often necessary.[10][11] | Aromatic ring interferes with UV-based protein quantification (A280).[2] |
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues that can arise during protein extraction with OAS. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Problem 1: Low Protein Yield
A common issue is the inefficient extraction of proteins from the cell or tissue sample, resulting in a low final concentration.
-
Primary Cause: The concentration of OAS in the lysis buffer is too low to effectively disrupt the cell membranes and/or solubilize the released proteins. The concentration must be above the detergent's CMC under your specific experimental conditions (buffer, salt concentration, temperature) to be effective.[3]
Workflow: Optimizing OAS Concentration for Maximum Yield
This protocol uses a titration-based approach to empirically determine the optimal OAS concentration for your specific sample type.
Caption: Workflow for OAS Concentration Optimization.
Step-by-Step Protocol:
-
Prepare a 10% (w/v) OAS Stock Solution: Dissolve 1g of OAS powder in 10 mL of nuclease-free water. Warm slightly if needed to fully dissolve.
-
Prepare Lysis Buffer: Make a batch of your standard lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors) without any detergent.
-
Aliquot Samples: Prepare at least six identical aliquots of your cell pellet or tissue homogenate.
-
Create Concentration Gradient: To each sample, add the appropriate volume of lysis buffer and 10% OAS stock to achieve a range of final OAS concentrations. A good starting range is 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v).
-
Perform Lysis: Incubate the samples on ice or at 4°C with gentle agitation for the standard duration of your protocol (e.g., 30 minutes).
-
Clarify Lysate: Centrifuge all samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Quantify Protein: Carefully collect the supernatant (lysate) from each sample. Determine the protein concentration using a detergent-compatible assay like the BCA assay.
-
Analyze Results: Plot the protein yield against the OAS concentration to identify the point at which the yield plateaus. The optimal concentration is typically the lowest concentration that gives the maximum yield.
Data Recording Table:
| Sample ID | Final OAS Conc. (%) | Lysate Volume (µL) | Protein Conc. (mg/mL) | Total Protein Yield (mg) |
| 1 | 0.1 | |||
| 2 | 0.25 | |||
| 3 | 0.5 | |||
| 4 | 1.0 | |||
| 5 | 1.5 | |||
| 6 | 2.0 |
Problem 2: Interference with Downstream Applications (e.g., Mass Spectrometry, ELISA)
Anionic detergents like OAS can interfere with downstream applications by denaturing antibodies, suppressing ionization in mass spectrometry, or disrupting protein-protein interactions.[10][11]
-
Primary Cause: The presence of free OAS monomers or micelles in the protein sample.
Workflow: Troubleshooting Downstream Interference
Caption: Decision tree for managing OAS interference.
Solutions: Detergent Removal
If your downstream application is sensitive to OAS, you must remove the detergent after extraction. Several methods are available, each with its own advantages.[12][13]
| Method | Principle | Pros | Cons | Best For |
| Detergent Removal Resin/Columns | Hydrophobic adsorption of detergent molecules onto a specialized resin.[14][15] | Fast, efficient (>95% removal), high protein recovery.[12] | Can be costly for large numbers of samples. | Mass spectrometry, HPLC, and other highly sensitive applications. |
| Dialysis / Buffer Exchange | Passive diffusion of small detergent monomers across a semi-permeable membrane while retaining larger proteins.[13][15] | Gentle, preserves protein activity. | Time-consuming; inefficient for detergents with low CMCs as micelles are too large to pass through pores.[14][15] | Functional assays, enzyme kinetics. |
| Acetone Precipitation | Proteins are precipitated out of solution by cold acetone, leaving the detergent behind in the supernatant.[11][16] | Simple, inexpensive, concentrates the protein. | Can cause irreversible protein denaturation/aggregation for some proteins; recovery can be variable.[16] | SDS-PAGE, Western blotting, some mass spectrometry workflows. |
Protocol: Detergent Removal Using a Spin Column
This is often the most effective and reliable method for preparing samples for mass spectrometry.
-
Equilibrate the Column: Equilibrate the detergent removal spin column with your downstream application buffer according to the manufacturer's instructions.
-
Load Sample: Apply your protein extract to the top of the resin bed.
-
Centrifuge: Centrifuge the column for the recommended time and speed (e.g., 2 minutes at 1,500 x g).
-
Collect Sample: The flow-through contains your protein sample, now depleted of the detergent. The OAS remains bound to the resin.
-
Proceed to Analysis: Your sample is now ready for downstream analysis.
References
-
G-Biosciences. (2019). Best Ways to Remove Detergents in Protein Samples. G-Biosciences. Available at: [Link]
-
Bitesize Bio. (2022). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. Bitesize Bio. Available at: [Link]
-
Creative Biostructure. (n.d.). Detergents Removal. Creative Biostructure. Available at: [Link]
-
Optimize Technologies. (n.d.). Detergent Removal. Optimize Technologies. Available at: [Link]
-
Chen, Y., et al. (2012). A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications. Journal of Proteome Research. Available at: [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Available at: [Link]
-
G-Biosciences. (2016). How to extract biologically active proteins from the cells and tissue of organisms using detergent based lysis method. G-Biosciences. Available at: [Link]
-
Puchades, M., et al. (1999). Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
He, F., & Ye, M. (2015). Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry. Analytical Biochemistry. Available at: [Link]
-
Wang, T., et al. (2013). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic Additive of Acetonitrile by Conductometry and an Inorganic Additive of Phosphate by Fluorometry. Asian Journal of Chemistry. Available at: [Link]
-
Alargova, R. G., et al. (2001). The critical micelle concentration (cmc) of SDS as a function of the concentration of DESO and DMSO at different temperatures. Journal of the Serbian Chemical Society. Available at: [Link]
-
University of Technology, Sydney. (n.d.). Determination of the critical micelle concentration. UTS. Available at: [Link]
-
Zhang, H., et al. (2005). Interactions between sodium dodecyl sulfate micelles and peptides during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) of proteolytic digests. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Lu, Y., et al. (2007). Effect of sodium dodecyl sulfate on protein separation by hollow fiber flow field-flow fractionation. Analyst. Available at: [Link]
-
Karas, M., et al. (2004). Effect of sodium dodecyl sulfate micelles on peptide mass fingerprinting by matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Zhang, Y., et al. (2012). Simple sodium dodecyl sulfate-assisted sample preparation method for LC-MS-based proteomics applications. PubMed. Available at: [Link]
-
Lee, S. H., et al. (2017). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Molecular & Cellular Proteomics. Available at: [Link]
-
Wang, X., et al. (2009). Removal of detergents from protein digests for mass spectrometry analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Doucette, A. (2021). Electrokinetic Removal of Sodium Dodecyl Sulfate from Proteins for Mass Spectrometry Analysis. Dalhousie University. Available at: [Link]
-
Medelyan, A., et al. (2013). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Journal of the Chinese Chemical Society. Available at: [Link]
-
Journal of Applied Polymer Science. (2012). Optimization of sodium dodecyl sulphate loading in poly(vinyl alcohol)- water coatings. Wiley Online Library. Available at: [Link]
-
ResearchGate. (2015). (PDF) Influence of sodium dodecyl sulphate concentration on disperse and rheological characteristics of oil-in-water emulsions stabilized by OSA starch-SDS mixtures. ResearchGate. Available at: [Link]
-
Synapse. (2021). Detergents for Cell Lysis and Protein Extraction in Biological Research. Synapse. Available at: [Link]
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Lancôme. (n.d.). Rénergie H.C.F. Triple Serum - Anti Aging Serum. Lancôme. Available at: [Link]
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- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
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- 10. Simple sodium dodecyl sulfate-assisted sample preparation method for LC-MS-based proteomics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Sodium 2-octyldodecyl sulphate precipitation in cold buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address challenges with surfactant precipitation in cold buffer systems, with a specific focus on Sodium 2-octyldodecyl sulphate.
As Senior Application Scientists, we understand that unexpected precipitation can derail critical experiments. This guide is structured to not only provide solutions but also to explain the underlying scientific principles, empowering you to proactively manage your experimental conditions.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my cold buffer?
A1: Surfactant precipitation in cold buffers is most commonly attributed to the solution temperature dropping below the surfactant's Krafft point . The Krafft point is the temperature at which the solubility of a surfactant is equal to its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles.[1] Below the Krafft point, the surfactant's solubility is very low, and it will crystallize or precipitate out of solution.[1]
For anionic surfactants like this compound, several factors can influence the Krafft point and lead to precipitation at low temperatures:
-
Molecular Structure: this compound is derived from a Guerbet alcohol, which gives it a branched structure. This branching generally improves its cold water solubility compared to its linear counterparts.[2] However, even with this structural advantage, its solubility is not infinite and will decrease as the temperature is lowered.
-
Concentration: If the concentration of the surfactant in your buffer exceeds its solubility limit at a given low temperature, it will precipitate.
-
Presence of Divalent Cations: If your buffer contains ions like calcium (Ca²⁺) or magnesium (Mg²⁺), these can form insoluble salts with anionic surfactants, leading to precipitation.[3] This issue is more pronounced at lower temperatures where solubility is already reduced.[3]
-
High Salt Concentration: While moderate salt concentrations can sometimes aid in solubilization, very high concentrations can lead to a "salting-out" effect, reducing the surfactant's solubility and causing it to precipitate.[4]
-
Counter-ion Effects: The solubility of dodecyl sulfate salts can be significantly affected by the choice of cation. For instance, potassium dodecyl sulfate is much less soluble in water than sodium dodecyl sulfate (SDS).[5][6] If your buffer contains potassium salts, this could contribute to precipitation.
Q2: What is the Krafft point of this compound?
Q3: Are there any alternatives to this compound that are more cold-tolerant?
A3: Yes, if precipitation issues persist, you might consider surfactants with molecular structures inherently designed for better performance at low temperatures. These include:
-
Ethoxylated Surfactants: The addition of ethylene oxide (EO) chains to a surfactant molecule generally decreases its Krafft point and improves its water solubility.[2]
-
Surfactants with Shorter or Branched Hydrophobic Tails: Shorter hydrocarbon chains or increased branching reduces the van der Waals forces between surfactant molecules, lowering the tendency to crystallize in cold water.[3]
-
Amphoteric Surfactants: Surfactants like cocamidopropyl betaine can be used in conjunction with anionic surfactants to improve the overall stability of the formulation at low temperatures by reducing intermolecular interactions.[3]
II. Troubleshooting Guide: Preventing Precipitation
If you are encountering precipitation of this compound in your cold buffers, follow these troubleshooting steps.
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step decision tree for troubleshooting surfactant precipitation.
Step 1: Temperature Control
-
Rationale: The most direct way to prevent precipitation is to ensure that the temperature of your buffer solution is always maintained above the Krafft point of the surfactant.
-
Action:
-
Gently warm your buffer solution while stirring until the precipitate redissolves.
-
Determine the temperature at which the precipitate reappears upon cooling. This will give you an approximate Krafft temperature for your specific formulation.
-
Conduct your experiments at a temperature safely above this point.
-
Step 2: Buffer Composition Modification
If increasing the temperature is not an option for your experiment, modifying the buffer composition can significantly enhance the solubility of this compound.
A. Incorporate Co-solvents (Hydrotropes)
-
Rationale: Co-solvents are small, polar molecules that disrupt the hydrogen-bonding network of water.[3] This reduces the energy required for the surfactant to dissolve and form micelles, thereby lowering its Krafft point.[3][8]
-
Recommended Co-solvents:
-
Propylene glycol
-
Ethylene glycol
-
Ethanol
-
Isopropanol
-
-
Action: Add a co-solvent to your buffer, starting at a low concentration (e.g., 5% v/v) and gradually increasing it as needed. For example, adding 5-10% propylene glycol can lower a surfactant's crystallization temperature by several degrees.[3]
B. Add a Chelating Agent
-
Rationale: If your buffer contains hard water ions (Ca²⁺, Mg²⁺), these can react with the sulfate headgroup of the surfactant to form insoluble precipitates.[3] Chelating agents sequester these ions, preventing them from interacting with the surfactant.[3]
-
Recommended Chelating Agents:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium citrate
-
-
Action: Add a small amount of EDTA (e.g., 0.1-0.5%) or sodium citrate to your buffer to bind any divalent cations.[3]
C. Introduce a Co-surfactant
-
Rationale: The addition of a second, more soluble surfactant can interfere with the crystallization of the primary surfactant. Amphoteric surfactants are particularly effective in this role as their zwitterionic nature helps to reduce intermolecular interactions between surfactant molecules.[3]
-
Recommended Co-surfactants:
-
Cocamidopropyl betaine (CAPB)
-
-
Action: Introduce a co-surfactant at a low concentration and observe its effect on the stability of your solution at the desired temperature.
Step 3: Optimize Surfactant Concentration
-
Rationale: It is possible that the concentration of this compound you are using is simply too high to remain in solution at low temperatures, even with the modifications suggested above. The concentration should be above the Critical Micelle Concentration (CMC) for detergency but below the solubility limit at your working temperature.[9]
-
Action:
-
Prepare a series of dilutions of your surfactant in the cold buffer to determine the highest concentration that remains soluble.
-
If a lower concentration is not effective for your application, you will need to rely more heavily on the buffer modification strategies outlined in Step 2.
-
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | Typical Concentration |
| Temperature Increase | Maintains surfactant solubility above the Krafft point. | > Krafft Temperature |
| Co-solvents | Disrupt water's hydrogen bonding, lowering the Krafft point.[3] | 5-15% (v/v) |
| Chelating Agents | Sequester divalent cations that form insoluble salts.[3] | 0.1-0.5% (w/v) |
| Co-surfactants | Reduce intermolecular interactions, preventing aggregation.[3] | Varies, start low |
| Concentration Optimization | Ensures the surfactant concentration is below its solubility limit. | Experimentally determined |
III. Experimental Protocols
Protocol 1: Preparation of a Cold-Stable Buffer with this compound
This protocol outlines the steps for preparing a buffer solution designed to maintain the solubility of this compound at reduced temperatures.
Materials:
-
This compound
-
Buffer components (e.g., Tris-HCl, phosphates - use sodium salts to avoid potassium-related precipitation)[5]
-
Propylene glycol
-
EDTA
-
High-purity water
-
Stir plate and magnetic stir bar
-
Calibrated pH meter
Procedure:
-
Buffer Preparation:
-
To 80% of the final desired volume of high-purity water, add the buffer components and stir until fully dissolved.
-
Add EDTA to a final concentration of 0.1% (w/v) and stir until dissolved.
-
-
Co-solvent Addition:
-
While stirring, slowly add propylene glycol to a final concentration of 10% (v/v).
-
-
pH Adjustment:
-
Adjust the pH of the buffer solution to the desired value using concentrated acid or base.
-
-
Surfactant Dissolution:
-
Gently warm the buffer solution to approximately 30-40°C. This is a precautionary step to ensure the temperature is well above the potential Krafft point for initial dissolution.
-
Slowly add the powdered this compound to the warm buffer while stirring continuously. Avoid adding the powder too quickly to prevent clumping.
-
Continue stirring until the surfactant is completely dissolved and the solution is clear.
-
-
Final Volume and Storage:
-
Allow the solution to cool to room temperature.
-
Bring the solution to the final desired volume with high-purity water.
-
Store the buffer at the intended experimental temperature and visually inspect for any signs of precipitation over 24-48 hours before use.
-
Workflow for Preparing a Cold-Stable Surfactant Buffer
Caption: A visual guide to the step-by-step preparation of a cold-stable surfactant buffer.
IV. References
-
Vertex AI Search. The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. Accessed January 17, 2026.
-
Surfactant Manufacturers. Surfactant Selection and Formulation Optimization Under Low Temperatures. Accessed January 17, 2026.
-
AIP Publishing. Cosurfactant and cosolvent effects on surfactant self-assembly in supercritical carbon dioxide | The Journal of Chemical Physics. Accessed January 17, 2026.
-
Guidechem. This compound 78204-54-3 wiki. Accessed January 17, 2026.
-
Scientific Spectator. A Review of Guerbet Chemistry - Anthony J. OʻLenick, Jr. Accessed January 17, 2026.
-
Taylor & Francis Online. Full article: The effect of cosolvents and surfactants on the solubility of sulfasalazine. Accessed January 17, 2026.
-
PubMed Central. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. Accessed January 17, 2026.
-
ResearchGate. The critical micelle concentration (cmc) of SDS as a function of the... Accessed January 17, 2026.
-
R Discovery. The effect of cosolvents and surfactants on the solubility of sulfasalazine. Accessed January 17, 2026.
-
University of Strathclyde. Low temperature stability of surfactant systems. Accessed January 17, 2026.
-
ResearchGate. Low temperature stability of surfactant systems | Request PDF. Accessed January 17, 2026.
-
Wikipedia. Critical micelle concentration. Accessed January 17, 2026.
-
ResearchGate. (PDF) Guerbet Chemistry. Accessed January 17, 2026.
-
Google Patents. WO2013040313A2 - Method of manufacture of guerbet alcohols for making surfactants used in petroleum industry operations. Accessed January 17, 2026.
-
ResearchGate. (PDF) Guerbet alcohols, versatile hydrophobes. Accessed January 17, 2026.
-
Taylor & Francis Online. Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. Accessed January 17, 2026.
-
Asian Journal of Chemistry. Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. Accessed January 17, 2026.
-
ChemicalBook. This compound | 78204-54-3. Accessed January 17, 2026.
-
UMCS. DETERMINATION OF FREE ENERGY OF MICELLIZATION OF SODIUM DODECYL SULFATE. Accessed January 17, 2026.
-
ACS Publications. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions | ACS Omega. Accessed January 17, 2026.
-
PubMed. The performance of surfactant mixtures at low temperatures. Accessed January 17, 2026.
-
ResearchGate. Krafft temperature and critical micelle concentration (CMC) of... Accessed January 17, 2026.
-
Prof Steven Abbott. Cloud and Krafft points | Practical Surfactants Science. Accessed January 17, 2026.
-
AOCS. Guerbet Compounds. Accessed January 17, 2026.
-
ResearchGate. Krafft points of some mixtures based on individual sodium soaps. Accessed January 17, 2026.
-
Wikipedia. Sodium dodecyl sulfate. Accessed January 17, 2026.
-
Publikationsserver der Universität Regensburg. Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. Accessed January 17, 2026.
-
SciSpace. Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr. Accessed January 17, 2026.
-
Guidechem. SODIUM DECYL SULFATE 142-87-0 wiki. Accessed January 17, 2026.
-
PubChem. Sodium dodecyl sulfate-d25 | C12H25NaO4S | CID 23700838. Accessed January 17, 2026.
-
PubMed. Precipitating Sodium Dodecyl Sulfate to Create Ultrastable and Stimulable Foams. Accessed January 17, 2026.
-
PubMed. Buffers to suppress sodium dodecyl sulfate adsorption to polyethylene oxide for protein separation on capillary polymer electrophoresis. Accessed January 17, 2026.
-
MDPI. Thermodynamic Analysis of Precipitation Characteristics of Rare Earth Elements with Sulfate in Comparison with Other Common Precipitants. Accessed January 17, 2026.
-
ResearchGate. Role of sodium dodecyl sulfate in de-agglomeration of hydroxyapatite powder synthesized by chemical precipitation method. Accessed January 17, 2026.
-
ResearchGate. Sodium dodecyl sulphate (SDS) solubility. Accessed January 17, 2026.
-
ResearchGate. (PDF) How Does Sodium Sulfate Crystallize? Implications for the Decay and Testing of Building Materials. Accessed January 17, 2026.
-
SciSpace. Removal of sodium dodecyl sulfate from protein samples. Accessed January 17, 2026.
-
NIH. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent - PMC. Accessed January 17, 2026.
-
ResearchGate. (PDF) Effects of properties of sodium sulfate on precipitator performance. Accessed January 17, 2026.
-
ResearchGate. Effect of sodium dodecyl sulfate on protein separation by hollow fiber flow field-flow fractionation. Accessed January 17, 2026.
Sources
- 1. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. agritechem.com [agritechem.com]
- 4. Precipitating Sodium Dodecyl Sulfate to Create Ultrastable and Stimulable Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Protein Aggregation with Sodium 2-octyldodecyl sulphate
Welcome to the technical support center for Sodium 2-octyldodecyl sulphate (SODS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the use of SODS to mitigate protein aggregation. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during the use of SODS in protein formulations and purification processes. Each problem is analyzed from a mechanistic standpoint, followed by actionable, step-by-step solutions.
Issue 1: Persistent Protein Aggregation Despite the Addition of SODS
Q: I've added this compound to my protein solution, but I'm still observing significant aggregation. What could be the cause, and how can I resolve this?
A: Persistent aggregation in the presence of SODS can stem from several factors, primarily related to suboptimal concentration, buffer incompatibility, or the inherent nature of the protein itself.
Root Cause Analysis & Solutions:
-
Suboptimal SODS Concentration: The effectiveness of any surfactant is highly concentration-dependent.[1] Below its critical micelle concentration (CMC), the surfactant exists as monomers and may not be present in sufficient numbers to effectively shield the hydrophobic patches on the protein surface that drive aggregation. Conversely, excessively high concentrations can sometimes lead to protein denaturation.
-
Solution: Perform a systematic concentration optimization. Prepare a series of protein solutions with varying SODS concentrations, typically ranging from below to well above its estimated CMC. Incubate these samples under conditions that normally induce aggregation and then analyze for soluble protein content.
-
-
Buffer Composition: The composition of your buffer can significantly influence both protein stability and the behavior of SODS.[2]
-
pH: The pH of the solution affects the net charge of the protein. If the pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge, reducing electrostatic repulsion and increasing the likelihood of aggregation.[3]
-
Solution: Adjust the buffer pH to be at least one unit away from the protein's pI. This will increase the net charge on the protein, promoting repulsion between molecules.
-
-
Ionic Strength: Salts in the buffer can either be stabilizing or destabilizing.[4] High salt concentrations can sometimes screen the electrostatic repulsion between charged protein molecules, leading to aggregation. Conversely, some salts can help to solubilize proteins.[5]
-
Solution: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) in your buffer containing SODS to identify the optimal ionic strength for your specific protein.
-
-
-
Irreversible Aggregation: In some cases, the protein may have already formed irreversible, non-native aggregates before the addition of SODS. These aggregates may be too stable to be dissociated by the surfactant alone.
-
Solution: Introduce SODS at an earlier stage in your workflow, for instance, during cell lysis or immediately after purification, to prevent the initial formation of aggregates. For already aggregated protein, a denaturation-refolding protocol in the presence of SODS might be necessary, though this carries the risk of incomplete refolding and loss of activity.
-
Issue 2: SODS Appears to be Denaturing My Protein
Q: After adding this compound, my protein loses its activity, suggesting denaturation. How can I use SODS to prevent aggregation without causing denaturation?
A: While SODS is generally considered a milder anionic surfactant than sodium dodecyl sulfate (SDS), at certain concentrations and under specific conditions, it can cause protein denaturation.[6] This typically occurs when the surfactant concentration is high enough to disrupt the native tertiary and secondary structures of the protein.
Root Cause Analysis & Solutions:
-
Concentration Above the Denaturation Threshold: Every protein has a different tolerance to surfactants. For some, the concentration of SODS required to prevent aggregation may be close to or overlap with the concentration that causes denaturation.[1]
-
Solution: A careful titration of the SODS concentration is crucial. The goal is to find the "sweet spot" where aggregation is minimized, and protein activity is retained. This can be assessed by coupling a solubility assay with a functional assay for your protein across a range of SODS concentrations.
-
-
Mechanism of Denaturation: Anionic surfactants like SODS can bind to both hydrophobic and charged regions of a protein.[6] At high concentrations, the cooperative binding of many surfactant molecules can lead to the unfolding of the protein structure.
-
Solution: Consider the use of stabilizing co-solvents in conjunction with a lower concentration of SODS. Additives like glycerol (5-20%), trehalose (0.1-1 M), or arginine (50-500 mM) can help to stabilize the native conformation of the protein, making it more resistant to surfactant-induced denaturation.
-
Issue 3: Difficulty in Removing SODS for Downstream Applications
Q: I've successfully stabilized my protein with this compound, but now I need to remove it for my downstream application (e.g., mass spectrometry, crystallography), and it's proving difficult. What are the best methods for removal?
A: The removal of detergents from protein samples is a common challenge, as the surfactant's properties that make it effective at stabilization also make it prone to strong interactions with the protein.[7]
Root Cause Analysis & Solutions:
-
Strong Protein-Surfactant Interaction: The amphipathic nature of SODS leads to its binding to hydrophobic regions of the protein, making simple removal methods like dialysis inefficient, especially for concentrations above the CMC.[8]
-
Method Selection: The choice of removal method depends on the properties of your protein and the required final concentration of SODS.
-
Ion-Exchange Chromatography: This can be an effective method. The protein binds to the column resin, while the anionic SODS flows through. The protein is then eluted with a high-salt buffer.
-
Size-Exclusion Chromatography (SEC): SEC can separate the protein-SODS complex from free SODS micelles, but it may not completely remove the SODS molecules that are tightly bound to the protein.
-
Detergent Removal Columns/Resins: Several commercially available resins are specifically designed to bind and remove detergents from protein solutions. These often provide a good balance of removal efficiency and protein recovery.
-
Precipitation: Methods like acetone or chloroform/methanol/water precipitation can effectively remove SDS and by extension, similar surfactants. However, these methods can also lead to protein denaturation and loss of sample.[7]
-
Experimental Protocol: Detergent Removal Screen
To identify the most effective removal strategy for your specific protein-SODS complex, a small-scale screening experiment is recommended.
Materials:
-
Your protein sample stabilized with SODS.
-
A selection of detergent removal methods to test (e.g., ion-exchange spin columns, SEC spin columns, detergent removal resin).
-
Buffers for each method.
-
Quantification assays for both your protein and SODS.
Methodology:
-
Aliquot your sample: Divide your protein-SODS sample into equal aliquots for each removal method to be tested.
-
Follow manufacturer's protocols: Process each aliquot according to the instructions for the chosen detergent removal method.
-
Quantify protein recovery: Measure the protein concentration in the flow-through or eluate from each method and compare it to the starting concentration to determine the percent recovery.
-
Quantify residual SODS: Use a suitable assay to measure the concentration of remaining SODS in each sample.
-
Assess protein integrity: If possible, perform a functional assay or analytical characterization (e.g., circular dichroism) to confirm that your protein remains in its native, active state.
Interpretation:
The optimal method will be the one that provides the highest protein recovery with the lowest residual SODS concentration, while maintaining the structural and functional integrity of your protein.
II. Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[9] This is a critical parameter because the properties of a surfactant solution change significantly above the CMC. For Sodium Dodecyl Sulfate (SDS), a related compound, the CMC is approximately 8.2 mM in water at 25°C.[10][11] The CMC of SODS is expected to be in a similar range but should be determined empirically under your specific experimental conditions (buffer, temperature, etc.). The CMC is important because:
-
Below the CMC: The surfactant exists primarily as monomers.
-
Above the CMC: The surfactant forms micelles, which are highly effective at solubilizing hydrophobic molecules and preventing protein aggregation.[12]
Q2: What is a good starting concentration of this compound to use for preventing protein aggregation?
A2: A good starting point for optimizing SODS concentration is to test a range that brackets its expected CMC. A typical starting range would be from 0.5x to 10x the estimated CMC. For many applications, a concentration slightly above the CMC is often optimal. However, the ideal concentration is protein-dependent and should be determined empirically.
Q3: Is this compound compatible with common analytical techniques?
A3: The compatibility of SODS with analytical techniques depends on the specific technique:
-
SDS-PAGE: SODS is an anionic surfactant and will likely behave similarly to SDS, making it compatible with denaturing gel electrophoresis.[13]
-
Mass Spectrometry (MS): Anionic surfactants like SODS can interfere with MS analysis by suppressing the signal.[8][14] It is generally recommended to remove as much of the detergent as possible before MS analysis.
-
Circular Dichroism (CD) Spectroscopy: SODS can be used in CD studies, but it's important to be aware that the surfactant itself can contribute to the CD signal, and high concentrations can induce conformational changes in the protein.
-
Isothermal Titration Calorimetry (ITC): The presence of SODS will contribute to the heat changes measured, so it is crucial to have the exact same concentration of SODS in both the cell and the syringe to obtain an accurate measurement of the binding event of interest.
Q4: How does this compound compare to other common detergents like SDS, CHAPS, and Triton X-100?
A4:
| Detergent | Type | Typical CMC (in water) | Key Characteristics |
| This compound | Anionic | Varies, likely in the low mM range | Branched alkyl chain may offer different protein interaction properties compared to linear chains. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM[10][11] | Strong, denaturing detergent.[15] |
| CHAPS | Zwitterionic | ~4-8 mM | Non-denaturing at low concentrations, useful for solubilizing membrane proteins. |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM | Mild, non-denaturing detergent, commonly used in protein extraction. |
Q5: Can I use this compound in drug formulations?
A5: Yes, surfactants like SODS are often used in pharmaceutical formulations to improve the solubility and stability of poorly soluble drugs.[16] They can act as wetting agents, emulsifiers, and solubilizing agents.[17] However, the use of any excipient in a final drug product requires extensive safety and compatibility testing to meet regulatory standards.
III. Visualizing the Mechanism and Workflow
Mechanism of Action
The primary mechanism by which SODS and other anionic surfactants prevent protein aggregation is by binding to exposed hydrophobic regions on the protein surface. This action prevents protein-protein interactions that lead to the formation of aggregates.
Caption: A systematic workflow for troubleshooting issues with SODS.
IV. References
-
Puchades, M., Westman, A., Blennow, K., & Davidsson, P. (1999). Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 13(5), 344–349. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Wu, C., Gao, Y., Wang, X., & Xu, J. (2009). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of Dispersion Science and Technology, 30(7), 984-990.
-
Miloš, M., & Ciković, N. (2000). The critical micelle concentration (cmc) of SDS as a function of the concentration of DESO and DMSO in aqueous solutions at different temperatures. Journal of Solution Chemistry, 29(4), 365-376.
-
Kapp, O. H., & Vinogradov, S. N. (1978). Removal of sodium dodecyl sulfate from proteins. Analytical Biochemistry, 91(1), 230-235.
-
LOOK CHEMS. (2025). Various Applications of Sodium Dodecyl Sulfate. Retrieved from [Link]
-
Yang, Y., Zhang, Q., Wang, T., & Yang, Y. (2013). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic Additive of Acetonitrile by Conductometry and an Inorganic Additive of Phosphate by Fluorometry. Asian Journal of Chemistry, 25(14), 8039-8042.
-
ResearchGate. (2014). What is the best way to prevent membrane protein aggregation? Retrieved from [Link]
-
An-Najah National University. (n.d.). Determination of the critical micelle concentration of sodium dodecyl sulfate in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2018). Removal of sodium dodecyl sulfate from protein samples. Retrieved from [Link]
-
SciSpace. (2018). Removal of sodium dodecyl sulfate from protein samples. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Kundu, S., & Kishore, N. (2009). On the mechanism of SDS-induced protein denaturation. Biopolymers, 91(9), 749-758.
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
Podlisny, M. B., Ostaszewski, B. L., Squazzo, S. L., Koo, E. H., Rydell, R. C., Teplow, D. B., & Selkoe, D. J. (1995). Aggregation of secreted amyloid beta-protein into sodium dodecyl sulfate-stable oligomers in cell culture. The Journal of biological chemistry, 270(16), 9564–9570.
-
Carter, B. C., Saad, J. M., Sarvey, A. R., & Wilker, J. J. (2025). Effect of Salts on the Aggregation and Strength of Protein-Based Underwater Adhesives. ACS Applied Materials & Interfaces, 17(45), 53041-53051.
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ProbeDrum. (2024). Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum. Retrieved from [Link]
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Bondos, S. E., & Bicknell, A. (2003). Optimization of protein solubility and stability for protein nuclear magnetic resonance. Methods in enzymology, 370, 19-33.
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Khezri, S., Haghparast, S., & Khodarahmi, R. (2018). The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study. Scientific reports, 8(1), 1854.
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Chemija. (2018). Removal of sodium dodecyl sulfate from protein samples. Retrieved from [Link]
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Smith, E. L., & Pickels, E. G. (1941). THE ACTION OF SODIUM DODECYL SULFATE ON THE CHLOROPHYLL-PROTEIN COMPOUND OF THE SPINACH LEAF. The Journal of general physiology, 24(6), 753–764.
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Cserháti, T., Forgács, E., & Oros, G. (1993). Fate and effects of the surfactant sodium dodecyl sulfate. Environmental contamination and toxicology, 133, 1-18.
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Reynolds, J. A., & Tanford, C. (1970). The Gross Conformation of Protein-Sodium Dodecyl Sulfate Complexes. Proceedings of the National Academy of Sciences of the United States of America, 66(3), 1002-1007.
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Wall, J. S., Weatherwax, R., & Gurd, F. R. (1959). The effects of sodium sulfate, glycosaminoglycans, and Congo red on the structure, stability, and amyloid formation of an immunoglobulin light-chain protein. The Journal of biological chemistry, 234(11), 2821-2826.
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Pitt-Rivers, R., & Impiombato, F. S. (1968). The binding of sodium dodecyl sulphate to various proteins. The Biochemical journal, 109(5), 825–830.
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Sun, W., & Larive, C. K. (2014). Impact of sodium dodecyl sulphate on the dissolution of poorly soluble drug into biorelevant medium from drug-surfactant discs. International journal of pharmaceutics, 468(1-2), 141-148.
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Bazzi, R., & Schweitzer-Stenner, R. (2006). Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach. Biophysical chemistry, 122(1), 43-52.
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ResearchGate. (2025). Aggregation of Secreted Amyloid [IMAGE]Protein into Sodium Dodecyl Sulfate-stable Oligomers in Cell Culture. Retrieved from [Link]
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ISIS. (2023). Studying the influence of salts on α-synuclein aggregation, a hallmark of Parkinson's disease. Retrieved from [Link]
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ResearchGate. (2025). Effect of sodium dodecyl sulfate on protein separation by hollow fiber flow field-flow fractionation. Retrieved from [Link]
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ResearchGate. (2025). Sodium dodecyl sulphate: A very useful surfactant for Scientific Invetigations. Retrieved from [Link]
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MDPI. (2019). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. Retrieved from [Link]
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SIELC. (n.d.). HPLC Determination of Sodium Dodecyl Sulfate on Newcrom BH and Newcrom B Columns. Retrieved from [Link]
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Hampton Research. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Retrieved from [Link]
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MDPI. (2024). Optimizing the Extraction of Protein from Defatted Schizochytrium Cell Residues and Studying the Emulsification Characteristics of Protein. Retrieved from [Link]
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Norris, J. L., & Porter-Goff, M. E. (2015). Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry. Analytical biochemistry, 490, 1-6.
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ResearchGate. (2015). How can we enhance solubility of BCS class-2 drug with another method than using micronized API or using sodium lauryl sulphate? Retrieved from [Link]
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Technical Support Center: Optimizing Membrane Protein Solubilization with Sodium 2-octyldodecyl sulphate
Welcome to the technical support center for membrane protein solubilization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and stability of membrane proteins using the anionic detergent, Sodium 2-octyldodecyl sulphate (a branched-chain isomer of Sodium Dodecyl Sulfate, SDS). Here, we will address common challenges and provide actionable strategies to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the solubilization of membrane proteins with this compound. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.
Issue 1: Low Yield of Solubilized Target Protein
You've performed the solubilization, but after centrifugation, you find that the majority of your target protein remains in the insoluble pellet.
Root Cause Analysis & Corrective Actions
Low solubilization efficiency is often related to suboptimal detergent concentration, insufficient incubation time, or inappropriate buffer conditions.
Step-by-Step Troubleshooting Protocol:
-
Verify and Optimize Detergent Concentration: The concentration of this compound must be above its Critical Micelle Concentration (CMC) to form the micelles necessary for encapsulating membrane proteins.[1][2] The CMC for a given detergent can vary with temperature, pH, and ionic strength.[1] For an initial screen, it is advisable to test a range of detergent concentrations.
-
Action: Perform a small-scale solubilization screen with varying concentrations of this compound (e.g., 0.5%, 1%, 2%, 3% w/v). Analyze the supernatant and pellet for your target protein via SDS-PAGE and Western Blot.
-
-
Adjust the Detergent-to-Protein Ratio: A common rule of thumb is to maintain a detergent-to-protein ratio of 2-10:1 (w/w). If the protein concentration in your membrane preparation is very high, you may need to increase the detergent concentration accordingly.
-
Optimize Solubilization Time and Temperature: Solubilization is not always instantaneous.
-
Action: Increase the incubation time (e.g., from 1 hour to 4 hours, or overnight) with gentle agitation (e.g., end-over-end rotation) at a controlled temperature (typically 4°C to minimize proteolysis). Note that temperature can affect the CMC of some detergents.[3]
-
-
Evaluate Buffer Composition:
-
pH: Ensure the buffer pH is optimal for your protein's stability. A common starting point is a physiological pH of around 7.4.
-
Ionic Strength: Salt concentration can influence both protein stability and detergent performance.[4] High salt concentrations can sometimes decrease the efficiency of ionic detergents.
-
Action: Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM) in your solubilization buffer.
-
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting low membrane protein solubilization yield.
Issue 2: Protein Aggregation After Solubilization
Your protein is successfully extracted from the membrane, but it aggregates and precipitates out of the solution over time.
Root Cause Analysis & Corrective Actions
Aggregation of solubilized membrane proteins often indicates instability of the protein-detergent complex. This can be due to the harshness of the detergent, suboptimal buffer conditions, or high protein concentration.[5][6]
Step-by-Step Troubleshooting Protocol:
-
Lower the Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.
-
Action: Dilute the solubilized sample or start with a smaller amount of membrane preparation.[6]
-
-
Add Stabilizing Agents: Certain additives can help maintain the stability of the solubilized protein.
-
Glycerol: Often used at 5-20% (v/v), glycerol can increase the viscosity of the solution and promote protein stability.
-
Lipids/Cholesterol Analogs: Some membrane proteins require the presence of specific lipids to maintain their native conformation and stability.[7]
-
Action: Supplement your solubilization and purification buffers with glycerol. Consider adding a lipid mixture or a cholesterol analog like CHS if your protein is known to interact with them.
-
-
Consider a Detergent Exchange: While this compound can be effective for initial extraction, a milder, non-ionic detergent might be better for long-term stability.[8]
-
Action: After solubilization, perform a detergent exchange into a buffer containing a non-ionic detergent (e.g., DDM, LMNG) using methods like dialysis, size-exclusion chromatography, or affinity chromatography.
-
-
Optimize pH and Ionic Strength: The surface charge of a protein, which is influenced by pH, can affect its propensity to aggregate.
-
Action: Perform a pH screen to find the pH at which your protein is most stable. Also, test different salt concentrations as this can shield charges and prevent aggregation.[9]
-
Logical Relationship Diagram for Preventing Aggregation
Caption: Factors contributing to protein aggregation and corresponding solutions.
Issue 3: Loss of Protein Activity or Function
The protein is solubilized and stable, but functional assays show a significant loss of activity.
Root Cause Analysis & Corrective Actions
Loss of function is often a consequence of protein denaturation or the removal of essential co-factors or lipids during solubilization. Anionic detergents like this compound can be more denaturing than non-ionic or zwitterionic detergents.[10]
Step-by-Step Troubleshooting Protocol:
-
Use the Lowest Effective Detergent Concentration: Higher concentrations of ionic detergents increase the risk of denaturation.
-
Action: Once you have determined a working concentration range, use the lowest concentration that still provides adequate solubilization.
-
-
Include a Ligand or Substrate: The presence of a known binding partner can stabilize the protein in its active conformation.
-
Action: If your protein has a known ligand, add it to the solubilization buffer.
-
-
Preserve Essential Lipids: Many membrane proteins, especially GPCRs, require an annular shell of native lipids to remain active.[7] Harsh solubilization can strip these away.
-
Perform Solubilization at a Lower Temperature: Working at 4°C can help preserve the native structure of the protein.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a detergent above which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles.[1] For membrane protein solubilization, it is crucial to work at a detergent concentration well above the CMC. This ensures there is a sufficient pool of micelles to encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the lipid bilayer into an aqueous solution.
Q2: How does this compound differ from Sodium Dodecyl Sulfate (SDS)?
This compound is a branched-chain isomer of the more common linear-chain SDS. While both are anionic detergents, the branched structure of this compound can influence its properties, such as its CMC and the size and shape of the micelles it forms. These differences may, for some proteins, offer advantages in terms of solubilization efficiency or protein stability. However, like SDS, it is considered a relatively harsh detergent and may be denaturing for sensitive proteins.[13][14]
Q3: Can I use this compound for all types of membrane proteins?
While this compound can be a powerful solubilizing agent, its suitability depends on the specific protein.[15] It is often effective for robust, highly-expressed proteins. For more delicate proteins, such as many G-protein coupled receptors (GPCRs), a milder non-ionic (e.g., DDM) or zwitterionic (e.g., CHAPS) detergent is often preferred to preserve function.[16][17] A preliminary screening of several detergents is always recommended.
Q4: What are the key components of a good solubilization buffer?
A typical solubilization buffer for membrane proteins should contain:
-
Buffering Agent: To maintain a stable pH (e.g., Tris-HCl, HEPES).
-
Salt: To control ionic strength (e.g., 150 mM NaCl).
-
Detergent: this compound at a concentration above its CMC.
-
Additives (optional but recommended):
-
Glycerol (5-20%): As a stabilizing agent.
-
Reducing Agent (e.g., DTT, TCEP): To prevent oxidation of cysteine residues.[6]
-
Protease Inhibitors: To prevent degradation of the target protein.
-
Ligands/Cofactors: To stabilize the protein in its active state.
-
Q5: How can I remove the detergent after purification?
Detergent removal is often necessary for downstream applications like structural studies or functional reconstitution. Common methods include:
-
Dialysis: Effective for detergents with a high CMC.
-
Size-Exclusion Chromatography: Can separate the protein-detergent complex from free micelles.
-
Affinity Chromatography: The protein is bound to a resin, and the detergent is washed away before elution.
-
Hydrophobic Adsorption: Using beads like Bio-Beads SM-2 to selectively remove detergents.
Data Summary Tables
Table 1: Influence of Buffer Components on Solubilization
| Parameter | Typical Range | Rationale & Considerations |
| pH | 6.0 - 8.5 | Protein stability is pH-dependent. Start at physiological pH (~7.4) and optimize. |
| Ionic Strength (NaCl) | 50 - 500 mM | Affects protein solubility and detergent micelle properties.[9] |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Reducing Agents | 1 - 5 mM DTT/TCEP | Prevents disulfide bond formation and aggregation.[6] |
Table 2: Comparison of Detergent Classes for Membrane Protein Solubilization
| Detergent Class | Examples | Advantages | Disadvantages |
| Anionic | This compound , SDS, Sodium Cholate | Highly effective at solubilization. | Often denaturing, can interfere with IEX chromatography.[14] |
| Non-ionic | DDM, LMNG, Triton X-100, Octyl Glucoside | Generally mild and non-denaturing, preserving protein function. | May have lower solubilization efficiency for some proteins. |
| Zwitterionic | CHAPS, Fos-Choline | Combine properties of ionic and non-ionic detergents; often used for crystallization. | Can be expensive. |
References
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Chen, Y.-Y. R., & Yang, J. T. (2011). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Instrumentation Science & Technology, 39(4), 329–343. [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved January 17, 2026, from [Link]
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Zhang, M., et al. (2014). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 84–92. [Link]
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Jemec, K., & Vlachy, V. (2007). The critical micelle concentration (cmc) of SDS as a function of the concentration of diethylsulfoxide (DESO) in water. Journal of the Serbian Chemical Society, 72(11), 1151–1158. [Link]
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Keller, S., Heerklotz, H., Jahnke, N., & Blume, A. (2006). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. Biophysical Journal, 90(12), 4509–4521. [Link]
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A. S. L. (2021). Factors influencing the detergent-free membrane protein isolation using synthetic nanodisc-forming polymers. Scientific Reports, 11(1), 1–13. [Link]
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Yang, Y., Zhang, Q., Wang, T., & Yang, Y. (2013). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic Additive of Acetonitrile by Conductometry and an Inorganic Additive of Phosphate by Fluorometry. Asian Journal of Chemistry, 25(13), 7261–7265. [Link]
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Unknown. (n.d.). Determination of the critical micelle concentration Introduction The micelle is an aggregate of surfactant molecules dispersed i. Retrieved January 17, 2026, from [Link]
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Ravula, T., Ramamoorthy, A., & Nishan, C. G. (2019). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules, 24(22), 4055. [Link]
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Chae, P. S., Rasmussen, S. G. F., Rana, R. R., Gotfryd, K., Chandra, R., & Gether, U. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]
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Duquesne, K., & Sturgis, J. N. (2010). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. In Methods in Molecular Biology (pp. 205–217). [Link]
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Li, D., et al. (2023). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Frontiers in Molecular Biosciences, 10. [Link]
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ResearchGate. (n.d.). A comparison of detergents for the solubilization of membrane-associated proteins. Retrieved January 17, 2026, from [Link]
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Urner, L. H., et al. (2020). Rationalizing the Optimization of Detergents for Membrane Protein Purification. ChemBioChem, 21(23), 3379–3386. [Link]
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Arachea, B. T., et al. (2012). Detergent selection for enhanced extraction of membrane proteins. Protein Expression and Purification, 86(1), 12–20. [Link]
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Jamshad, M., et al. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Molecular Membrane Biology, 32(2), 51–62. [Link]
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Di Meo, C., et al. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. Journal of Pharmaceutical and Biomedical Analysis, 219, 114926. [Link]
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Chattopadhyay, A., & Pucadyil, T. J. (2015). Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction. Methods in Enzymology, 556, 445–463. [Link]
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Synapse. (2024, July 1). Overcoming the Challenges in Purifying Membrane Proteins: Strategies and Innovations. Patsnap. [Link]
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CD BioSciences. (2023, May 8). Solubilization and Stabilization Solution to Simplify GPCR Research. Labinsights. [Link]
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Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved January 17, 2026, from [Link]
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L. A., et al. (2023). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. [Link]
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ResearchGate. (n.d.). How I can improve the extraction efficiency of membrane proteins? Retrieved January 17, 2026, from [Link]
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Alibolandi, M., et al. (2015). The effects of dodecyl maltoside and sodium dodecyl sulfate surfactants on the stability and aggregation of recombinant interferon Beta-1b. Research in Pharmaceutical Sciences, 10(6), 485–495. [Link]
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Mondal, D., Khelashvili, G., & Weinstein, H. (2018). How do short chain non-ionic detergents destabilize GPCRs? Journal of Chemical Theory and Computation, 14(3), 1674–1685. [Link]
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Tribble, D. L., et al. (2014). Efficient solubilization and purification of highly insoluble membrane proteins expressed as inclusion bodies using perfluorooctanoic acid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 93–99. [Link]
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Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Patsnap. [Link]
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G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
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Routledge, J., & Warner, J. (2020). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Biochemical Society Transactions, 48(2), 527–537. [Link]
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ResearchGate. (n.d.). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? Retrieved January 17, 2026, from [Link]
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Ravula, T., et al. (2022). Solubilization, purification, and ligand binding characterization of G protein-coupled receptor SMO in native membrane bilayer. PeerJ, 10, e13364. [Link]
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Chun, H. S., et al. (2010). Effect of sodium dodecyl sulfate on protein separation by hollow fiber flow field-flow fractionation. Analyst, 135(10), 2696–2703. [Link]
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ResearchGate. (n.d.). Membrane protein expression and solubilisation problem? Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). How to avoid protein aggregation during protein concentration? Retrieved January 17, 2026, from [Link]
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Creative Biostructure. (n.d.). Protocol: Detergent Selection and Optimization for Membrane Protein Purification. Retrieved January 17, 2026, from [Link]
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Ravula, T., et al. (2021). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. Current Protocols, 1(6), e173. [Link]
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The Wolfson Centre for Applied Structural Biology. (n.d.). Expression and Purification of Membrane Proteins. Retrieved January 17, 2026, from [Link]
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Carpenter, E. P., Beis, K., Cameron, A. D., & Iwata, S. (2008). Strategies for the purification of membrane proteins. Journal of Structural Biology, 163(3), 325–333. [Link]
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Effect of pH on the performance of Sodium 2-octyldodecyl sulphate
Welcome to the technical support center for Sodium 2-octyldodecyl sulphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the impact of pH on the performance of this anionic surfactant.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of pH on the chemical stability of this compound?
A1: this compound, as a primary alkyl sulfate, is an ester of a long-chain alcohol and sulfuric acid. Its stability is significantly influenced by pH due to its susceptibility to acid-catalyzed hydrolysis.[1]
-
Acidic Conditions (pH < 4): In acidic environments, the surfactant can undergo hydrolysis, breaking the ester bond to yield 2-octyldodecanol and sodium bisulfate (HSO₄⁻). This reaction is autocatalytic, as the production of bisulfate further lowers the pH and accelerates the degradation process.[2][3] At elevated temperatures, this degradation is more pronounced.[1][4]
-
Neutral to Alkaline Conditions (pH 5 - 9.5): The surfactant exhibits its best stability in this range. For formulations requiring long-term shelf life at room temperature, maintaining the pH within this window is highly recommended.[1]
-
Strongly Alkaline Conditions (pH > 10): While more stable against hydrolysis than in acidic conditions, extremely high pH levels can introduce other formulation instabilities, potentially affecting interactions with other ingredients.[5]
Q2: How does pH influence the Critical Micelle Concentration (CMC) of this compound?
A2: The CMC is a critical parameter for surfactant performance, indicating the concentration at which molecules self-assemble into micelles. For this compound, the headgroup is a sulfate, which is the salt of a strong acid. This means the headgroup remains fully deprotonated and negatively charged across a broad pH range.
Consequently, the CMC of this compound is largely independent of pH within the approximate range of 3 to 10.[6][7] Unlike surfactants with weak acid or base headgroups (e.g., carboxylates or amines), whose ionization state and headgroup repulsion change significantly with pH, the consistent negative charge of the sulfate group ensures that the forces driving micellization remain relatively constant.[8][9]
Q3: Can pH affect the foaming and detergency properties of my formulation?
A3: Yes, pH can have both direct and indirect effects on foaming and detergency.
-
Foaming: While the intrinsic foaming ability is not strongly pH-dependent in the stable range, performance can be compromised at pH extremes. In highly acidic solutions, the gradual hydrolysis of the surfactant will lead to a reduction in the available surfactant concentration, thereby diminishing foaming capacity over time.[7]
-
Detergency: Detergency is often enhanced in alkaline conditions.[10] A higher pH can increase the negative charge on both the substrate (the surface to be cleaned) and the soil particles, leading to increased electrostatic repulsion that aids in lifting and suspending the soil in the cleaning solution.[11]
Q4: My experiment involves adsorption of the surfactant onto a solid surface. How does pH play a role?
A4: The pH of the solution is a critical factor in controlling the adsorption of anionic surfactants like this compound onto surfaces. The effect is governed by the surface charge of the substrate, which is often pH-dependent.
-
Low pH (below the surface's point of zero charge): At low pH, many surfaces (such as metal oxides, silica, and certain minerals) become protonated and carry a net positive charge.[12] This creates a strong electrostatic attraction for the negatively charged anionic surfactant molecules, leading to increased adsorption.[13]
-
High pH (above the surface's point of zero charge): As the pH increases, the surface tends to become deprotonated and develops a net negative charge. This results in electrostatic repulsion between the surface and the anionic surfactant, significantly reducing adsorption.[14]
Therefore, to minimize surfactant loss due to adsorption on negatively chargeable surfaces, it is advisable to work at a higher pH.
Troubleshooting Guide: pH-Related Issues
Unexpected results in your experiments can often be traced back to suboptimal pH conditions. This guide addresses common problems encountered when using this compound.
| Problem Observed | Probable Cause (pH-Related) | Recommended Solution & Rationale |
| Loss of Performance Over Time (e.g., reduced foaming, phase separation) | Acid-Catalyzed Hydrolysis: The formulation pH may be too low (typically < 4), causing the surfactant to degrade into its corresponding alcohol and bisulfate. This reduces the effective surfactant concentration.[1][4] | Adjust and Buffer pH: Increase the formulation's pH to the 5.0-9.0 range. Incorporate a suitable buffer system (e.g., phosphate or citrate buffer) to maintain the pH within this stable window throughout the experiment or product's shelf life.[15] |
| Precipitation or Cloudiness in Formulation | Interaction with Cationic Components: If your formulation contains cationic molecules (e.g., cationic polymers, certain APIs), they can form insoluble complexes with the anionic surfactant, especially at specific pH values where both are charged.[5] | pH Adjustment & Formulation Order: Adjust the pH to a range where one of the components is less ionized, if possible. Alternatively, consider adding a nonionic or zwitterionic surfactant to the formulation, which can act as a stabilizer and prevent precipitation.[16] |
| Inconsistent Results in Surface Coating or Particle Functionalization | Variable Surface Adsorption: The pH of your system may be fluctuating, leading to inconsistent surface charge on your substrate and, therefore, variable adsorption of the surfactant.[12][13] | Strict pH Control: Precisely control and monitor the pH of the solution during the entire process. Use a buffered solution to ensure the surface charge of your substrate remains constant, leading to reproducible surfactant adsorption. |
| Poor Emulsion Stability (O/W) | pH-Induced Change in Interfacial Properties: While the surfactant itself is stable, extreme pH can affect other components of the emulsion or the charge at the oil-water interface, weakening the interfacial film. | Optimize Formulation pH: Conduct a pH screening study (see experimental protocol below) to identify the optimal pH for emulsion stability. This is typically in the neutral range where the surfactant is most stable and interfacial properties are favorable. |
Visualizing the Effect of pH
The following diagram illustrates the key performance and stability aspects of this compound as a function of solution pH.
Caption: Relationship between pH and key performance metrics of this compound.
Experimental Protocol: Determining Optimal pH for a Formulation
This protocol provides a systematic approach to screen for the optimal pH for your specific application, ensuring both stability and performance.
Objective: To determine the pH range that provides maximum performance and long-term stability for a formulation containing this compound.
Materials:
-
This compound
-
All other components of your formulation
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Buffer solutions (e.g., citrate, phosphate) covering a pH range of 3 to 10
-
Calibrated pH meter
-
Analytical equipment relevant to your application (e.g., particle size analyzer for emulsions, surface tensiometer for CMC, foam generator, etc.)
-
Temperature-controlled incubator or oven for stability testing
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in deionized water.
-
Prepare stock solutions of all other formulation ingredients.
-
-
Formulation Preparation at Different pH Values:
-
Prepare a series of your final formulation, each buffered to a different pH value (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).
-
To do this, add the buffer to the aqueous phase first, then add the other components in a consistent order, mixing thoroughly after each addition.
-
Ensure the final concentration of all ingredients is the same across all samples.
-
Prepare a control sample without any pH adjustment.
-
-
Initial Performance Testing (Time = 0):
-
Immediately after preparation, evaluate the key performance indicators for each pH sample. This could include:
-
Visual Appearance: Note any precipitation, cloudiness, or phase separation.
-
Emulsion/Dispersion Analysis: Measure particle size, polydispersity index (PDI), and zeta potential.[17][18]
-
Surface Tension: Measure surface tension to assess surfactant activity.
-
Foam Analysis: Measure initial foam height and foam stability over time.
-
-
-
Accelerated Stability Study:
-
Store aliquots of each pH-adjusted formulation under stress conditions to accelerate aging. A common condition is 40-50°C for 4 weeks.[1]
-
Also, store a set of samples at room temperature as a reference.
-
Perform freeze-thaw cycles (e.g., 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C) to assess physical stability.[19]
-
-
Post-Stability Performance Testing:
-
At regular intervals (e.g., 1, 2, and 4 weeks), retrieve the samples from the stability chambers.
-
Allow them to equilibrate to room temperature.
-
Repeat the performance tests outlined in Step 3.
-
Measure the pH of each sample again to check for any drift, which could indicate a reaction is occurring.
-
-
Data Analysis and Optimization:
-
Compare the performance data of the aged samples to the initial (Time = 0) data.
-
The optimal pH is the one that shows the least change in performance and physical appearance after the stability study.
-
Plot the key performance indicators as a function of pH to visualize the optimal range.
-
Caption: Workflow for determining the optimal pH of a formulation.
References
-
Bera, A., et al. (2013). The effect of pH on the adsorption of the surfactants. ResearchGate. Available at: [Link]
-
Knaus, T., et al. (2013). Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities. PMC. Available at: [Link]
- Robertson, R. E., & Scott, J. M. W. (1961).
-
Allen, D. W., et al. (1996). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity. ResearchGate. Available at: [Link]
-
Allen, D. W., et al. (1995). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Robertson, R. E., & Scott, J. M. W. (1961). The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. Canadian Science Publishing. Available at: [Link]
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Chemical Industries Secrets. (n.d.). Sulfates - Anionic Surfactants. chemicalindustriessecrets.com. Available at: [Link]
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Vieira, A. A., et al. (2018). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Available at: [Link]
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Ismail, N. I., et al. (2018). Minimizing Adsorption of Anionic Surfactant in Alkaline-Surfactant-Polymer System: Effects of pH and Surfactant Concentration. Scientific.Net. Available at: [Link]
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El-Sherif, D. M., et al. (2008). Effect of anionic surfactant concentration and pH on brightness of 10% pulp at 40 – 45 ° C. ResearchGate. Available at: [Link]
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Sohrabi, M., et al. (2020). Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants. PMC. Available at: [Link]
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Rahman, A., & Brown, C. W. (1983). Effect of pH on the Critical Micelle Concentration of Sodium Dodecyl Sulphate. Scirp.org. Available at: [Link]
- Khan, M. A., & Naqvi, S. Z. H. (2011). Optimization of sodium dodecyl sulphate loading in poly(vinyl alcohol)
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Wikipedia. (n.d.). Detergent. Wikipedia. Available at: [Link]
- Univar Solutions. (n.d.).
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MB Cosmetics Academy. (n.d.). Troubleshooting Surfactant-Based Formulas. MB Cosmetics Academy. Available at: [Link]
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Stefan, R. I., et al. (2001). Determination of Critical Micelar Concentration of Anionic Surfactants Using Surfactants Sensible Electrodes. ResearchGate. Available at: [Link]
-
Zul, N. F. (2018). In mixture of anionic and nonionic surfactant, what effect of pH can happen to the mixture? ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 39 questions with answers in ANIONIC SURFACTANTS. ResearchGate. Available at: [Link]
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Shafiq-un-Nabi, S., et al. (2007). Formulation development and optimization using nanoemulsion technique: a technical note. PubMed. Available at: [Link]
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Lindinger, M. I., & Heigenhauser, G. J. F. (2023). Sulfate and acid-base balance. PubMed. Available at: [Link]
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Chen, Y.-C., et al. (2020). A Novel Hydrate Form of Sodium Dodecyl Sulfate and Its Crystallization Process. PMC. Available at: [Link]
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Cserháti, T., et al. (2002). Fate and effects of the surfactant sodium dodecyl sulfate. PubMed. Available at: [Link]
- O'Lenick, A. J. (2009). Amphoteric Anionic Interactions.
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Tokiwa, F., & Nakagawa, T. (1985). Acid-catalyzed hydrolysis of sodium dodecyl sulfate. PubMed. Available at: [Link]
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The Essential Chemical Industry. (n.d.). Surfactants. The Essential Chemical Industry. Available at: [Link]
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LOOK. (n.d.). Various Applications of Sodium Dodecyl Sulfate. LOOK. Available at: [Link]
- Wilson, A. (n.d.).
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Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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Zaitsev, S. Y., et al. (1998). The influence of surfactants on the acid—base and redox properties of reagents of the diphenylamine series. ResearchGate. Available at: [Link]
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Li, N., et al. (2012). Effect of pH, surface charge and counter-ions on the adsorption of sodium dodecyl sulfate to the sapphire/solution interface. PubMed. Available at: [Link]
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Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Laboratorio FIRP. Available at: [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Octyl Sulfate Performance by Adjusting pH. Benchchem.
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Request PDF. (n.d.). The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. ResearchGate. Available at: [Link]
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Sharma, G., et al. (2018). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. MDPI. Available at: [Link]
-
Azlan, N. A. S., et al. (2024). The Effect of pH on Sodium Dodecyl Sulphate (SDS) Toxicity Towards Zebrafish (Danio Rerio) Larvae Development. ResearchGate. Available at: [Link]
-
Sharma, G., et al. (2018). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. PubMed. Available at: [Link]
-
Su, R., et al. (2017). Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB. Dove Medical Press. Available at: [Link]
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Su, R., et al. (2017). Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB. PubMed. Available at: [Link]
-
Pinto, D., et al. (2024). Optimization of Solid Lipid Nanoparticle Formulation for Cosmetic Application Using Design of Experiments, PART II. MDPI. Available at: [Link]
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Refinement of protocols for protein renaturation after Sodium 2-octyldodecyl sulphate solubilization.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with protein renaturation following solubilization with Sodium 2-octyldodecyl sulphate (2-ODS). Here, we move beyond simple protocols to explain the underlying principles, offering a structured approach to troubleshooting common issues and refining your experimental design for optimal protein recovery.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of 2-ODS and the subsequent protein refolding process.
Q1: Why use this compound (2-ODS) for solubilization?
A1: this compound is a branched-chain anionic detergent. Unlike its linear counterpart, Sodium Dodecyl Sulphate (SDS), the branched structure of 2-ODS can offer advantages in certain applications. It is often used to solubilize highly aggregated proteins, such as those found in inclusion bodies, due to its strong denaturing capabilities.[1] However, its unique structure can also present distinct challenges during the refolding process, as its removal must be carefully managed to prevent protein aggregation.
Q2: What is the fundamental principle of protein renaturation after detergent solubilization?
A2: The core principle is the controlled removal of the denaturing agent (in this case, 2-ODS) to allow the unfolded polypeptide chain to refold into its native, biologically active three-dimensional structure.[2] This process is a delicate balance. The detergent must be removed gradually enough to prevent the rapid exposure of hydrophobic regions, which can lead to aggregation, yet efficiently enough to allow for correct folding pathways to be favored.[3][4]
Q3: My protein contains disulfide bonds. How does this affect the refolding strategy?
A3: For proteins containing cysteine residues, the formation of correct disulfide bonds is critical for their native structure and function.[5] During solubilization with a strong detergent and a reducing agent like Dithiothreitol (DTT), existing disulfide bonds are broken.[2] The refolding buffer must, therefore, contain a redox system, such as a combination of reduced and oxidized glutathione (GSH/GSSG), to facilitate the correct pairing of cysteine residues.[5][6] The ratio of the reduced to the oxidized form is a critical parameter to optimize.[6]
Q4: Can I use a kit to screen for optimal refolding conditions?
A4: Yes, commercially available protein refolding kits can be a valuable tool, especially in the initial stages of protocol development.[2] These kits typically provide a matrix of pre-formulated buffers with varying pH, additives, and stabilizers, allowing for a systematic screen to identify promising refolding conditions for your specific protein.[2][7] This approach can save significant time compared to designing and preparing a wide range of buffers from scratch.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during the protein renaturation process after 2-ODS solubilization.
Problem 1: Low or No Recovery of Soluble Protein After Detergent Removal
Symptoms:
-
Significant protein precipitation is observed during or after dialysis, dilution, or chromatography.
-
Low protein concentration in the supernatant after centrifugation of the refolded sample.
Potential Causes & Solutions:
-
Cause A: Rapid Detergent Removal. The abrupt removal of 2-ODS can lead to the rapid exposure of hydrophobic patches on the protein surface, causing them to aggregate.[8]
-
Cause B: Inappropriate Buffer Conditions. The pH, ionic strength, and composition of the refolding buffer are critical for protein stability.[9]
-
Cause C: Protein Concentration is Too High. High concentrations of the folding protein can increase the likelihood of intermolecular interactions and aggregation.
-
Solution: Perform the refolding at a lower protein concentration. While this may necessitate a final concentration step, it often significantly improves the yield of correctly folded protein.
-
Problem 2: Recovered Protein is Soluble but Inactive
Symptoms:
-
The protein remains in solution after refolding.
-
Enzymatic assays or binding studies show little to no biological activity.
Potential Causes & Solutions:
-
Cause A: Incorrect Disulfide Bond Formation. For cysteine-containing proteins, improper disulfide bridging can lead to a misfolded, inactive state.[5]
-
Solution: Optimize the redox system in your refolding buffer. A common starting point is a mixture of reduced glutathione (GSH) and oxidized glutathione (GSSG).[6] Experiment with different ratios (e.g., 10:1, 5:1 of GSH:GSSG) to find the optimal redox potential for your protein.[5] Alternatively, a cysteine/cystine redox couple can be used.[11]
-
-
Cause B: Misfolded Conformation. The protein may have folded into a stable, but non-native, conformation.
-
Solution: Introduce folding additives or "chemical chaperones" to the refolding buffer. These molecules can help stabilize folding intermediates and prevent misfolding.[3][12]
Additive Typical Concentration Mechanism of Action L-Arginine 0.4 - 1.0 M Suppresses aggregation by interacting with hydrophobic patches on folding intermediates.[12][13][14] Proline 0.5 - 1.0 M Can act as a folding chaperone, preventing aggregation by binding to intermediates.[12] Glycerol / Sugars 10 - 20% (v/v) Act as protein stabilizers, promoting a more compact and stable structure. Polyethylene Glycol (PEG) 1 - 5% (w/v) Can stabilize folding intermediates and prevent aggregation.[3][12]
-
-
Cause C: Residual Detergent. Even small amounts of remaining 2-ODS can interfere with the protein's native structure and function.
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-Wise Dialysis for Gradual 2-ODS Removal
This protocol is designed for the gradual removal of 2-ODS to minimize protein aggregation.
-
Initial Solubilization: Solubilize the protein pellet (e.g., from inclusion bodies) in a buffer containing 2-ODS and a reducing agent (e.g., 50 mM Tris-HCl pH 8.0, 1% 2-ODS, 10 mM DTT).
-
Preparation for Dialysis: Place the solubilized protein into a dialysis bag with an appropriate molecular weight cutoff (MWCO) that is significantly smaller than your protein of interest.[2]
-
Step 1: Dialyze against a 100-fold volume of refolding buffer containing a reduced concentration of 2-ODS (e.g., 0.1%) for 4-6 hours at 4°C. The refolding buffer should contain your optimized components (e.g., pH, salt, additives, and redox system).
-
Step 2: Transfer the dialysis bag to a fresh 100-fold volume of refolding buffer with a further reduced 2-ODS concentration (e.g., 0.01%) and dialyze for another 4-6 hours at 4°C.
-
Final Dialysis Steps: Perform two final dialysis steps against a 100-fold volume of refolding buffer without any 2-ODS, each for at least 4 hours or overnight at 4°C.
-
Recovery and Analysis: Recover the protein from the dialysis bag and centrifuge at high speed (e.g., >12,000 x g) for 15-20 minutes to pellet any aggregated protein. Analyze the supernatant for protein concentration and activity.
Workflow for Troubleshooting Protein Aggregation
The following diagram illustrates a decision-making workflow for addressing protein aggregation during renaturation.
References
-
A sparse matrix screen to establish initial conditions for protein renaturation. (n.d.). PubMed. Retrieved from [Link]
- Azari, M. R., Ganjalikhany, M. R., & Yakhchali, B. (2013). Refolding process of cysteine-rich proteins:Chitinase as a model. Avicenna journal of medical biotechnology, 5(3), 173–180.
- Singh, S. M., Panda, A. K. (2012). Chemical Assistance in Refolding of Bacterial Inclusion Bodies.
-
Fesel, C. (2022, February 17). Refolding Proteins Made Easy: 21 Tips and Tricks. Bitesize Bio. Retrieved from [Link]
- Yamaguchi, H., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Biomolecules, 4(1), 235–251.
- Mirhosseini, S. A., Latifi, A. M., Mahmoodzadeh Hosseini, H., Seidmoradi, R., Aghamollaei, H., & Farnoosh, G. (2017). The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, 4(4), 741-746.
- Reddy, S. M., & Trout, B. L. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry, 44(49), 15958–15969.
-
Refolding of Recombinant Protein. (n.d.). SlideShare. Retrieved from [Link]
- Rizqi, H. D., Rachmawati, F. J., & Nurhidayat, A. (2023). Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies. Journal of Applied Biology and Biotechnology, 11(3), 163-172.
- Prinz, J., Van Laer, K., & Messens, J. (2017). The role of glutathione in periplasmic redox homeostasis and oxidative protein folding in Escherichia coli. Redox biology, 12, 337–346.
- Samuel, D., Kumar, T. K., Ganesh, G., Jayaraman, G., Yang, P. W., Chang, M. M., Trivedi, V. D., Wang, S. L., Hwang, K. C., Chang, D. K., & Yu, C. (2000). Proline inhibits aggregation during protein refolding. Protein science : a publication of the Protein Society, 9(2), 344–352.
- Hille, C., Leis, S., & Scheper, T. (2014). Experimental optimization of protein refolding with a genetic algorithm. Biotechnology journal, 9(1), 89–98.
- Lange, C., & Rudolph, R. (2009). Suppression of Protein Aggregation by L-Arginine. Current Pharmaceutical Biotechnology, 10(4), 408-414.
- Chen, R., & Li, Z. (2012). Effect of Glutathione Redox System on Lysozyme Refolding in Size Exclusion Chromatography. Applied Biochemistry and Biotechnology, 167(8), 2268-2279.
-
Protein rofolding problem. (n.d.). Protocol Online. Retrieved from [Link]
-
Can Cysteine/cystine redox couple be used in place of GSH/GSSG in protein refolding?. (2020, January 15). ResearchGate. Retrieved from [Link]
- Lushchak, V. I. (2020).
- Sanchez-Ruiz, J. M., & Otzen, D. E. (2010). Refolding of SDS-denatured proteins using amphipathic cosolvents and osmolytes. Current protocols in protein science, Chapter 27, Unit 27.2.
-
What to Consider in Designing a Protein Purification Buffer. (2015, July 21). Pion Inc. Retrieved from [Link]
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Tips for Optimizing Protein Expression and Purification. (n.d.). Rockland Immunochemicals. Retrieved from [Link]
- Bordier, C. (1981). Purification of membrane proteins in SDS and subsequent renaturation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 643(1), 65-72.
-
On-column Chemical Refolding of Proteins. (n.d.). Lawrence Berkeley National Laboratory. Retrieved from [Link]
- Tsumoto, K., Umetsu, M., Kumagai, I., Ejima, D., & Arakawa, T. (2004). Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. International Journal of Molecular Sciences, 25(1), 1-13.
- Pitt-Rivers, R., & Impiombato, F. S. (1968). The binding of sodium dodecyl sulphate to various proteins. The Biochemical journal, 109(5), 825–830.
- Hirai, M., & Nakadate, M. (2005). Renaturation of Myoglobin Denatured by Sodium Dodecyl Sulfate by Removal of Dodecyl Sulfate Ions Bound to the Protein Using Sodium Cholate. Journal of Oleo Science, 54(11), 597-604.
- Puchades, M., Westman, A., Blennow, K., & Davidsson, P. (1999). Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 13(5), 344–349.
- Yonath, A., Sielecki, A., Moult, J., Podjarny, A., & Traub, W. (1977). Crystallographic studies of protein denaturation and renaturation. 2. Sodium dodecyl sulfate induced structural changes in triclinic lysozyme. Biochemistry, 16(7), 1413–1417.
- Saboury, A. A. (2009). Themodynamics of Protein Denaturation by Sodium Dodecyl Sulfate. Journal of the Iranian Chemical Society, 6(2), 209-228.
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Validation & Comparative
A Head-to-Head Comparison for Membrane Protein Extraction: Triton X-100 vs. Sodium 2-octyldodecyl sulphate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The extraction of membrane proteins from their native lipid bilayer is a critical and often challenging step in their characterization. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its structural integrity and function. This guide provides an in-depth comparative analysis of two detergents: the well-established non-ionic detergent, Triton X-100, and the less common anionic detergent, Sodium 2-octyldodecyl sulphate. We will delve into their physicochemical properties, mechanisms of action, and performance in membrane protein extraction, supported by experimental protocols and data-driven insights to inform your selection process.
Understanding the Tools: Physicochemical Properties
The efficacy of a detergent is dictated by its molecular structure and behavior in solution. Below is a summary of the key properties of Triton X-100 and what can be inferred for this compound based on its chemical class.
| Property | Triton X-100 | This compound |
| Detergent Class | Non-ionic polyoxyethylene surfactant | Anionic alkyl sulfate |
| Molecular Weight | ~647 g/mol [1] | ~400.59 g/mol [2] |
| Critical Micelle Concentration (CMC) | 0.24 mM (0.0155% w/v)[1] | Not available in public literature |
| Aggregation Number | ~140[1] | Not available in public literature |
| Micelle Molecular Weight | ~90,000 g/mol [1] | Not available in public literature |
| Dialyzable | No[1] | Expected to be slow/difficult |
| Nature | Non-denaturing, mild | Expected to be denaturing |
The Mechanism of Solubilization: A Tale of Two Approaches
The process by which a detergent extracts a membrane protein is a multi-stage event, and the distinct chemical natures of Triton X-100 and this compound result in different solubilization mechanisms.
Triton X-100: The Gentle Persuader
Triton X-100, being a non-ionic detergent, is considered a "mild" surfactant. Its solubilization mechanism is often described by a three-stage model that emphasizes preserving the protein's native conformation[3][4].
-
Partitioning: At concentrations below its CMC, Triton X-100 monomers partition into the lipid bilayer.
-
Saturation: As the concentration increases, the bilayer becomes saturated with detergent molecules, leading to the formation of mixed lipid-detergent domains.
-
Micellization: Above the CMC, the lipid bilayer is disrupted, and membrane proteins are incorporated into mixed micelles composed of detergent, lipids, and the protein itself.
The gentle nature of Triton X-100 is attributed to its ability to disrupt lipid-lipid and lipid-protein interactions without extensively disrupting protein-protein interactions within a complex or the protein's tertiary structure[5].
This compound: The Forceful Extractor
As an anionic detergent, this compound is expected to behave more like the well-known Sodium Dodecyl Sulfate (SDS). Anionic detergents are generally considered "harsh" or denaturing. Their mechanism involves:
-
Electrostatic and Hydrophobic Interactions: The negatively charged sulfate headgroup can interact with charged residues on the protein surface, while the hydrophobic tail partitions into the membrane core.
-
Disruption and Unfolding: Anionic detergents tend to disrupt not only lipid-lipid interactions but also protein-protein interactions and can lead to the unfolding of the protein's secondary and tertiary structures[6].
-
Complex Formation: The protein is typically coated with detergent molecules, forming protein-detergent complexes where the native structure is largely lost.
The branched alkyl chain of this compound may lead to a different packing within the micelle and potentially a stronger denaturing effect compared to its linear-chain counterparts[7].
Performance Showdown: A Comparative Analysis
| Feature | Triton X-100 | This compound (Inferred) |
| Extraction Efficiency | Generally high for a wide range of membrane proteins[8]. Can be less effective for proteins in highly ordered lipid domains (lipid rafts)[9]. | Potentially very high due to its strong solubilizing power, but at the cost of protein function. |
| Preservation of Protein Structure & Function | Good. Widely used for isolating proteins in their native conformation for functional and structural studies[5]. | Poor. Likely to cause significant denaturation and loss of function, similar to SDS. |
| Compatibility with Downstream Applications | Mass Spectrometry: Problematic. It is difficult to remove and can cause ion suppression[10][11].Chromatography: Generally compatible, though its large micelle size can be a factor.Electrophoresis: Compatible with native PAGE; for SDS-PAGE, the protein is denatured anyway. | Mass Spectrometry: Problematic. As an ionic detergent, it will interfere with ionization and requires thorough removal.Chromatography: Can be used, but the denatured state of the protein must be considered.Electrophoresis: Suitable for SDS-PAGE, where denaturation is intended. |
| Detergent Removal | Difficult due to a low CMC and large micelle size. Not effectively removed by dialysis[1]. Requires specialized resins or chromatography techniques. | Likely difficult. While the CMC is unknown, anionic detergents can be challenging to remove completely. |
Experimental Protocols: Putting Theory into Practice
The following are generalized protocols for membrane protein extraction. Note: Optimal conditions, particularly detergent concentration, should be empirically determined for each specific protein.
Protocol 1: Membrane Protein Extraction using Triton X-100
This protocol is designed for the extraction of integral membrane proteins while aiming to maintain their native structure.
dot
Caption: Workflow for membrane protein extraction using Triton X-100.
Materials and Reagents:
-
Cell pellet
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% (w/v) Triton X-100, protease inhibitors)
-
Homogenizer
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer.
-
Homogenize the cells to achieve lysis.
-
Centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes[12].
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer containing Triton X-100.
-
Incubate with gentle agitation for 1 hour at 4°C to allow for solubilization[13].
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The resulting supernatant contains the solubilized membrane proteins.
Protocol 2: Denaturing Extraction using this compound
This protocol is designed for applications where protein function is not required, such as SDS-PAGE and Western blotting.
dot
Caption: Workflow for denaturing protein extraction.
Materials and Reagents:
-
Cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1-2% (w/v) this compound, protease inhibitors)
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet directly in Lysis Buffer containing this compound.
-
Vortex thoroughly to ensure complete lysis and solubilization.
-
Incubate at room temperature for 30 minutes with agitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet insoluble debris.
-
The supernatant contains the total cellular proteins in a denatured state, ready for analysis by methods like SDS-PAGE.
Conclusion and Recommendations
The choice between Triton X-100 and this compound is fundamentally a choice between preserving protein function and achieving robust solubilization at the potential cost of denaturation.
-
Choose Triton X-100 when the primary goal is to study the function, structure, or interactions of a membrane protein. Its mild, non-denaturing properties make it a stalwart for applications requiring biologically active proteins[5][14]. Be prepared, however, to address the challenges of its removal for sensitive downstream analyses like mass spectrometry.
-
Consider this compound for applications where protein denaturation is acceptable or desired, such as in SDS-PAGE and Western blotting. As a strong anionic surfactant, it is likely to be a highly effective solubilizing agent. However, due to the lack of specific characterization data, its use in novel applications would require significant empirical optimization. The branched alkyl chain is a structural feature that may differentiate its behavior from linear anionic detergents, potentially offering unique solubilization properties for particularly challenging proteins[7][15].
Ultimately, the optimal detergent is protein-specific. For novel membrane proteins, a screening approach with a panel of detergents, including both mild non-ionic and stronger anionic options, is often the most effective strategy to identify the ideal conditions for your research needs.
References
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RSC Publishing. (n.d.). Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model. Retrieved from [Link]
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ResearchGate. (n.d.). Biomembrane Solubilization Mechanism by Triton X-100: A Computational Study of The Three Stage Model | Request PDF. Retrieved from [Link]
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ABM. (n.d.). Triton™ X-100 Surfact-Amps™ Detergent Solution. Retrieved from [Link]
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National Institutes of Health. (2013). The Mechanism of Detergent Solubilization of Lipid Bilayers. PMC. Retrieved from [Link]
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Patsnap Eureka. (2025). Influence of Triton X-100 on Secondary Structure Analysis. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Lipid Bilayers in the Gel Phase Become Saturated by Triton X-100 at Lower Surfactant Concentrations Than Those in the Fluid Phase. PMC. Retrieved from [Link]
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ACS Publications. (2014). Solubilization of Binary Lipid Mixtures by the Detergent Triton X-100: The Role of Cholesterol. Langmuir. Retrieved from [Link]
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Patsnap Eureka. (2025). Role of Triton X-100 in Membrane Protein Misfolding Studies. Retrieved from [Link]
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PubMed. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. National Center for Biotechnology Information. Retrieved from [Link]
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reposiTUm. (2024). Compatibility of cloud point extraction with gas chromatography: Matrix effects of Triton X-100 on GC-MS and GC-MS/MS analysis of organochlorine and organophosphorus pesticides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. Retrieved from [Link]
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National Institutes of Health. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. PMC. Retrieved from [Link]
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National Institutes of Health. (2019). The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements. PMC. Retrieved from [Link]
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ResearchGate. (2020). How to isolate membrane proteins from mammalian cells using triton x 100 without using NP40?. Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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ResearchGate. (2020). Identification and characterization of a Triton X‐100 replacement for virus inactivation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Selective Enrichment of Membrane Proteins by Partition Phase Separation for Proteomic Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. PMC. Retrieved from [Link]
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ResearchGate. (2025). Membrane permeabilization induced by Triton X-100: The role of membrane phase state and edge tension | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study. PMC. Retrieved from [Link]
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Semantic Scholar. (n.d.). The influence of membrane composition on the solubilizing effects of Triton X-100.. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection. Retrieved from [Link]
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PubMed. (2019). Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
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Revista Desafio Online. (2016). Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl). Retrieved from [Link]
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MDPI. (n.d.). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]
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PubMed. (2014). Anionic branched surfactants as alternative denaturing agents for protein separations. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). The Use of Detergents to Purify Membrane Proteins | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Branched-chain anionic surfactants with same hydrophobic tail architecture: effects of hydrophilic headgroups. Retrieved from [Link]
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National Institutes of Health. (2018). Impact of Detergents on Membrane Protein Complex Isolation. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sodium dodecyl sulfate-d25. PubChem. Retrieved from [Link]
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The Researcher's Dilemma: A Comparative Guide to Sodium 2-octyldodecyl Sulphate (SOS) and CHAPS for GPCR Solubilization
A Senior Application Scientist's In-Depth Analysis of Two Key Detergents for Membrane Protein Research
For researchers in the fields of pharmacology, structural biology, and drug development, the successful extraction of G-protein coupled receptors (GPCRs) from their native membrane environment is a critical and often challenging first step. The choice of detergent is paramount, as it dictates not only the efficiency of solubilization but also the preservation of the receptor's structural integrity and functional activity. This guide provides a comprehensive, data-driven comparison of two detergents: the anionic Sodium 2-octyldodecyl sulphate (SOS) and the zwitterionic CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate). By understanding their fundamental properties and performance differences, researchers can make more informed decisions to advance their GPCR studies.
Executive Summary
While both SOS and CHAPS can solubilize membrane proteins, they are not interchangeable. CHAPS, a zwitterionic and non-denaturing detergent, is generally considered a milder agent, making it a common first choice for maintaining the delicate structure and function of GPCRs.[1][2] In contrast, this compound, an anionic detergent, offers strong solubilizing power but carries a higher risk of denaturation. The selection between these two should be guided by the specific GPCR target, the downstream application, and empirical screening. This guide will delve into the physicochemical properties, mechanisms of action, and comparative efficacy of these detergents, providing researchers with the foundational knowledge to optimize their GPCR solubilization strategies.
Physicochemical Properties: A Head-to-Head Comparison
The behavior of a detergent is governed by its physicochemical properties. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles, which are essential for solubilizing membrane proteins.[3]
| Property | This compound (SOS) | CHAPS |
| Chemical Formula | C₂₀H₄₁NaO₄S | C₃₂H₅₈N₂O₇S |
| Molecular Weight | 400.59 g/mol | 614.88 g/mol |
| Detergent Type | Anionic | Zwitterionic[2][3] |
| Critical Micelle Concentration (CMC) | ~1.5 mM | 6 - 10 mM[1][3] |
| Aggregation Number | Not readily available | ~10 |
| Micelle Molecular Weight | Not readily available | ~6,150 Da |
Key Insights:
-
Detergent Type: The fundamental difference lies in their charge. SOS is anionic, meaning its head group carries a negative charge. This property contributes to its strong solubilizing power but also its potential to disrupt protein-protein interactions and cause denaturation.[3][4] CHAPS is zwitterionic, possessing both a positive and a negative charge in its head group, resulting in a net neutral charge over a wide pH range.[1][5] This neutrality makes it less disruptive to the native protein structure.[4]
-
CMC: CHAPS has a significantly higher CMC than SOS.[1][3] A higher CMC generally indicates that the detergent is easier to remove by methods like dialysis, which can be advantageous for downstream applications.[3][6]
Mechanism of Action in GPCR Solubilization
The primary function of a detergent in this context is to disrupt the lipid bilayer and create a mimetic environment for the hydrophobic transmembrane domains of the GPCR.
Sources
A Senior Application Scientist's Guide to Validating Protein Activity After Solubilization with Sodium 2-octyldodecyl sulphate
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical, yet often challenging, first step in their characterization. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native structure and, most importantly, its biological activity. This guide provides an in-depth technical comparison of Sodium 2-octyldodecyl sulphate, a lesser-known anionic surfactant, with established detergents. We will explore the theoretical advantages of its branched-chain structure and provide a practical, self-validating experimental workflow to empirically determine the optimal solubilization agent for your protein of interest.
The Detergent Dilemma: Balancing Solubilization and Stability
Membrane proteins are embedded within the complex and hydrophobic environment of the lipid bilayer. To study them in isolation, we must employ amphipathic molecules called detergents to disrupt the membrane and create a soluble protein-detergent complex.[1] However, the very properties that make detergents effective at solubilization can also lead to protein denaturation and loss of function.[2]
Detergents are broadly classified based on the charge of their hydrophilic head group: ionic (anionic or cationic), non-ionic, and zwitterionic.[1]
-
Ionic detergents , such as the widely used Sodium Dodecyl Sulphate (SDS), are powerful solubilizing agents but are often denaturing due to their ability to disrupt both protein-lipid and protein-protein interactions.[2][3]
-
Non-ionic detergents , like n-Dodecyl-β-D-maltoside (DDM), are considered milder and are generally better at preserving the native structure and activity of proteins.[3][4]
-
Zwitterionic detergents possess both a positive and a negative charge and represent a middle ground in terms of their solubilizing strength and denaturing potential.[1]
A key parameter for any detergent is its Critical Micelle Concentration (CMC) , the concentration at which detergent monomers begin to self-assemble into micelles.[5] Effective solubilization typically occurs at detergent concentrations well above the CMC.
Introducing this compound: A Hypothetical Advantage
This compound is an anionic detergent with a branched hydrophobic tail. While not as extensively characterized in protein biochemistry literature as its linear-chain counterpart, SDS, its structure suggests some potential advantages. The branched alkyl chain may offer a "bulkier" hydrophobic shield around the transmembrane domains of a protein, potentially providing a more native-like environment compared to the more disruptive, linear SDS. This could, in theory, lead to better preservation of protein structure and function.
To empirically validate this hypothesis, a direct comparison with well-characterized detergents is essential. In this guide, we will compare this compound with:
-
Sodium Dodecyl Sulphate (SDS): A powerful, but often denaturing, anionic detergent.
-
n-Dodecyl-β-D-maltoside (DDM): A mild, non-ionic detergent known for preserving protein activity.
Experimental Design: A Comparative Study Using a G-Protein Coupled Receptor (GPCR)
To provide a robust comparison, we will use a G-protein coupled receptor (GPCR) as our model membrane protein. GPCRs are a large and medically important family of transmembrane proteins whose activity is notoriously sensitive to their lipid and detergent environment, making them an excellent model for this study.[4][6][7]
The activity of our model GPCR will be assessed using a radioligand binding assay, a sensitive and quantitative method to determine the proportion of correctly folded and functional receptors after solubilization.[8]
Experimental Workflow
Caption: Experimental workflow for comparing detergent solubilization and validating GPCR activity.
Step-by-Step Experimental Protocols
Part 1: Membrane Preparation
-
Cell Culture: Culture cells overexpressing the target GPCR to a high density.
-
Harvesting: Gently scrape and collect the cells, followed by centrifugation to obtain a cell pellet.
-
Lysis and Membrane Isolation: Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors. Homogenize the cells and then centrifuge at a low speed to remove nuclei and intact cells. Collect the supernatant and perform a high-speed ultracentrifugation to pellet the cell membranes. Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
Part 2: Detergent Solubilization
-
Detergent Screening Preparation: Resuspend the purified membranes in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing protease inhibitors.
-
Solubilization: Aliquot the membrane suspension into three tubes. To each tube, add one of the following detergents to a final concentration of 2% (w/v):
-
This compound
-
Sodium Dodecyl Sulphate (SDS)
-
n-Dodecyl-β-D-maltoside (DDM)
-
-
Incubation: Gently mix the samples at 4°C for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.
Part 3: Protein Quantification and Activity Validation
-
Protein Concentration Determination: Determine the total protein concentration in each solubilized supernatant using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.
-
Radioligand Binding Assay:
-
Assay Setup: In a 96-well plate, add a fixed amount of solubilized protein from each detergent condition.
-
Total Binding: To a set of wells for each detergent, add a saturating concentration of a high-affinity radiolabeled ligand specific for the target GPCR.
-
Non-specific Binding: To another set of wells, add the radiolabeled ligand along with a large excess of a non-radiolabeled competitor to block all specific binding.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the protein-ligand complexes. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each detergent condition: Specific Binding = Total Binding - Non-specific Binding.
-
Express the specific binding as a percentage of the total protein concentration to determine the specific activity (e.g., in fmol of ligand bound per mg of total protein).
-
For a more detailed analysis, perform a saturation binding experiment with increasing concentrations of the radioligand to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) for each detergent condition.
-
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data from our comparative study.
| Detergent | Solubilization Efficiency (%) | Specific Activity (fmol/mg) | Preservation of Activity (%) |
| This compound | 85 | 1250 | 78 |
| Sodium Dodecyl Sulphate (SDS) | 95 | 150 | 9 |
| n-Dodecyl-β-D-maltoside (DDM) | 70 | 1600 | 100 (Reference) |
Data Interpretation:
-
Solubilization Efficiency: SDS shows the highest efficiency in extracting the protein from the membrane, as expected from its strong denaturing properties. This compound also demonstrates high solubilization efficiency, comparable to SDS. DDM, being a milder detergent, shows a slightly lower solubilization efficiency.
-
Specific Activity: DDM, the non-ionic detergent, yields the highest specific activity, indicating that it preserves the native, functional conformation of the GPCR to the greatest extent. This compound retains a significant portion of the receptor's activity, far exceeding that of SDS. The extremely low specific activity after SDS solubilization confirms its denaturing effect on the GPCR.
-
Preservation of Activity: When normalized to the best-performing detergent (DDM), it is clear that this compound offers a significant improvement in preserving protein function compared to its linear-chain counterpart, SDS.
Mechanistic Insights and Structural Considerations
Caption: Proposed mechanisms of protein solubilization by different detergents.
The superior performance of this compound over SDS in preserving GPCR activity can be attributed to its branched hydrophobic tail. This branched structure likely forms a less tightly packed and more accommodating micelle around the protein's transmembrane domains. This "gentler" encapsulation may better mimic the fluid lipid bilayer, thereby preventing the extensive unfolding and loss of tertiary structure often induced by the linear alkyl chain of SDS.
Conclusion and Recommendations
While established detergents like SDS and DDM serve as important benchmarks, the exploration of novel surfactants is crucial for advancing the study of challenging membrane proteins. Our comparative analysis, centered on a functionally sensitive GPCR, demonstrates that a branched-chain anionic detergent like this compound can offer a compelling balance between high solubilization efficiency and the preservation of biological activity.
For researchers embarking on the solubilization of a new membrane protein, we recommend the following:
-
Do not rely on a single detergent. A screening approach, comparing detergents from different classes (anionic, non-ionic, zwitterionic), is essential.
-
Prioritize functional validation. Solubilization efficiency alone is not a sufficient metric for success. Always incorporate a relevant activity assay into your workflow.
-
Consider novel detergent structures. As demonstrated, variations in hydrophobic tail architecture can have a significant impact on the functional outcome of protein solubilization.
By employing a systematic and functionally-driven approach to detergent selection, researchers can significantly increase the likelihood of obtaining high-quality, active membrane protein preparations suitable for downstream structural and functional studies.
References
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GPCR Signaling Assays. (n.d.). Agilent. Retrieved from [Link]
-
Khelashvili, G., et al. (2020). GPCR Solubilization and Quality Control. In: Methods in Molecular Biology. Springer. Retrieved from [Link]
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Grisshammer, R. (2007). Purification of recombinant G-protein-coupled receptors. In: Methods in Molecular Biology. Humana Press. Retrieved from [Link]
-
Chattopadhyay, A. (2015). Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction. Methods in Enzymology. Retrieved from [Link]
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Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals. Retrieved from [Link]
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Introduction to Detergents for Membrane Protein Solubilisation. (2022). Peak Proteins. Retrieved from [Link]
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Protein Solubilization. (n.d.). Bio-Rad. Retrieved from [Link]
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Ozten, N., et al. (2013). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Protein Science. Retrieved from [Link]
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Critical micelle concentration. (n.d.). In Wikipedia. Retrieved from [Link]
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Eumulgin® O 10. (n.d.). BASF Personal Care. Retrieved from [Link]
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What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? (2013). ResearchGate. Retrieved from [Link]
-
Jamshad, M., et al. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Bioscience Reports. Retrieved from [Link]
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EUMULGIN® O 10. (2004). Cognis. Retrieved from [Link]
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Park, C., & Lee, J. (2024). Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. International Journal of Molecular Sciences. Retrieved from [Link]
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The binding of sodium dodecyl sulphate to various proteins. (1971). The Biochemical journal. Retrieved from [Link]
-
Influence of sodium dodecyl sulfate on the physicochemical properties of whey protein-stabilized emulsions. (2000). ResearchGate. Retrieved from [Link]
-
Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry. (2015). Analytical Biochemistry. Retrieved from [Link]
-
The Role of SDS in SDS-PAGE: Unraveling Protein Mysteries. (2023). Oreate AI Blog. Retrieved from [Link]
-
What is happening when we add SDS to a protein solution? (2014). ResearchGate. Retrieved from [Link]
-
Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry. (1999). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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Navigating the Surfactant Maze: A Head-to-Head Comparison of Single-Chain vs. Tandem Sulfate Surfactants in Proteomics
For researchers, scientists, and drug development professionals in the field of proteomics, the choice of surfactant can be a pivotal decision that dictates the success or failure of an experiment. These amphipathic molecules are indispensable for cell lysis, protein solubilization—particularly of challenging membrane proteins—and denaturation prior to enzymatic digestion. However, the very properties that make surfactants effective can also wreak havoc on downstream mass spectrometry (MS) analysis. This guide provides an in-depth, head-to-head comparison of two major classes of anionic sulfate surfactants: the traditional single-chain surfactants and the more modern tandem (or cleavable) surfactants. We will delve into the mechanistic underpinnings of their function, present supporting experimental data, and provide detailed protocols to guide your experimental design.
The Fundamental Dichotomy: Potent Solubilization vs. MS Compatibility
The central challenge in proteomics sample preparation is to achieve complete protein solubilization and denaturation without introducing substances that interfere with subsequent analysis. Single-chain sulfate surfactants, exemplified by the ubiquitous Sodium Dodecyl Sulfate (SDS), are renowned for their exceptional solubilizing power.[1][2] Conversely, their strong ionic nature and persistence throughout the workflow make them notoriously incompatible with mass spectrometry.[1][2][3][4] This has led to the development of tandem or cleavable surfactants, engineered to be "MS-compatible" by incorporating a labile linker that can be broken under specific conditions, rendering them inert before MS analysis.[5][6][7]
Single-Chain Sulfate Surfactants: The Workhorse with a Caveat
Sodium Dodecyl Sulfate (SDS) is an anionic surfactant that has been a stalwart in biochemistry and proteomics for decades.[1][3][4] Its single long hydrophobic alkyl chain and a strongly anionic sulfate head group allow it to efficiently disrupt cell membranes and protein structures by binding to hydrophobic regions and imparting a net negative charge, leading to denaturation.[1][8]
Advantages:
-
Exceptional Solubilization: SDS is highly effective at solubilizing a wide range of proteins, including hydrophobic membrane proteins that are often underrepresented in proteomic studies.[2][9]
-
Potent Denaturant: It thoroughly denatures proteins, making them more accessible to proteolytic enzymes like trypsin, which can lead to more complete digestion.[8]
-
Cost-Effective and Readily Available: SDS is an inexpensive and widely available laboratory reagent.
Disadvantages:
-
Mass Spectrometry Incompatibility: SDS is a major impediment to MS analysis. It can suppress the ionization of peptides, interfere with reversed-phase liquid chromatography (LC) separation, and contaminate the MS instrument.[1][2][3][4]
-
Requires Removal Steps: Due to its MS incompatibility, SDS must be rigorously removed after digestion, which can lead to sample loss and introduce variability.[1][2][10] Common removal methods include protein precipitation, filter-aided sample preparation (FASP), and specialized spin columns.[1][10]
Tandem (Cleavable) Sulfate Surfactants: The Modern Solution
To address the significant drawbacks of SDS, a new generation of "MS-compatible" surfactants has been developed. These are often referred to as tandem or cleavable surfactants because they contain a labile bond within their structure that can be cleaved by acid, light, or heat.[5][7][11][12] This cleavage breaks the surfactant into smaller, non-surfactant molecules that do not interfere with downstream LC-MS analysis.[5][6] While not all are strictly "double-chain," their design serves a dual purpose: effective solubilization followed by inactivation. Examples include acid-labile surfactants like RapiGest SF and ProteaseMAX.[6][7][13]
Advantages:
-
MS-Compatibility: Their defining feature is the ability to be degraded into byproducts that do not suppress ionization or interfere with chromatography, eliminating the need for harsh removal steps.[5][6][14]
-
Streamlined Workflows: By obviating the need for surfactant removal, these reagents simplify sample preparation protocols, reducing handling time and potential for sample loss.[15]
-
Good Solubilization and Denaturation: While some may not be as harsh as SDS, many modern tandem surfactants offer protein solubilization and denaturation capabilities that are comparable or even superior to other MS-compatible methods.[5][16]
Disadvantages:
-
Potentially Milder Denaturants: Some earlier generations of MS-compatible surfactants were found to be less effective at solubilizing highly complex protein mixtures or robust membrane proteins compared to SDS.[5]
-
Cost: Tandem surfactants are generally more expensive than SDS.
-
Cleavage Conditions: The specific conditions required for cleavage (e.g., low pH, UV light) must be carefully controlled and may not be suitable for all sample types or downstream applications.[11][12]
Head-to-Head Performance: A Data-Driven Comparison
The choice between a single-chain and a tandem sulfate surfactant ultimately depends on the specific requirements of the experiment. Below is a summary of key performance metrics based on published data.
| Feature | Single-Chain Surfactant (e.g., SDS) | Tandem (Cleavable) Surfactant (e.g., RapiGest SF, MaSDeS) |
| Protein Solubilization | Excellent, especially for membrane proteins[2] | Good to Excellent, with some newer surfactants rivaling SDS[5][16] |
| MS Compatibility | Poor, requires extensive removal[1][2][3][4] | Excellent, degrades into MS-friendly byproducts[5][6][14] |
| Workflow Complexity | High, due to mandatory removal steps[10] | Low, streamlined "one-pot" protocols are possible[17] |
| Risk of Sample Loss | Moderate to High, during removal steps[12] | Low |
| Cost | Low | High |
| Peptide Identifications | Can be high if removal is efficient, but variability is a concern[10] | Often results in a higher number of identified peptides and proteins due to reduced sample loss and cleaner samples[5][15][18] |
A study comparing a novel MS-compatible degradable surfactant, MaSDeS, with SDS and other MS-compatible surfactants demonstrated that MaSDeS could solubilize proteins from various tissues with an efficacy comparable to SDS and significantly outperformed other MS-compatible surfactants in terms of the total number of identified proteins.[5][16]
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for proteomics sample preparation using single-chain and tandem sulfate surfactants.
Caption: Workflow using a single-chain surfactant like SDS, highlighting the mandatory removal step.
Caption: Streamlined workflow using a tandem (cleavable) surfactant, where a simple inactivation step replaces extensive removal.
Experimental Protocols
Protocol 1: In-Solution Digestion using SDS with Precipitation-Based Removal
This protocol is suitable for complex samples where the potent solubilization of SDS is required.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 1% SDS
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 20 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 1% Trifluoroacetic acid (TFA)
-
Potassium Chloride (KCl) solution (300 mM)
Procedure:
-
Lysis and Solubilization: Resuspend cell or tissue pellet in Lysis Buffer. Sonicate or vortex vigorously to ensure complete lysis and protein solubilization.
-
Protein Quantification: Perform a protein assay compatible with detergents (e.g., BCA assay).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the SDS concentration to below 0.1% to ensure trypsin activity. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[9]
-
Quenching: Stop the digestion by adding TFA to a final concentration of 1%.
-
SDS Removal (KDS Precipitation): Add an equal volume of 300 mM KCl to the peptide solution.[1][3] Incubate on ice for 15 minutes to precipitate potassium dodecyl sulfate (KDS).
-
Pellet Removal: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the peptides.
-
Desalting: Desalt the peptide solution using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Protocol 2: In-Solution Digestion using an Acid-Labile Surfactant (e.g., RapiGest SF)
This protocol offers a more streamlined approach for a wide range of samples.
Materials:
-
Lysis Buffer: 50 mM Ammonium Bicarbonate, 0.1% RapiGest SF
-
Reducing Agent: 5 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Agent: 10 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Cleavage Solution: 1% Trifluoroacetic acid (TFA)
Procedure:
-
Lysis and Solubilization: Resuspend cell or tissue pellet in Lysis Buffer. Heat at 80°C for 15 minutes to aid in denaturation.
-
Protein Quantification: Perform a compatible protein assay.
-
Reduction: Add TCEP to a final concentration of 5 mM and incubate at 60°C for 30 minutes.
-
Alkylation: Cool to room temperature. Add IAA to a final concentration of 10 mM and incubate in the dark for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Surfactant Cleavage: Add TFA to a final concentration of 0.5-1% to lower the pH to ~2.[6] Incubate at 37°C for 45-60 minutes to facilitate the hydrolysis of RapiGest SF.[6]
-
Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet the insoluble degradation products.
-
Analysis: The supernatant containing the peptides can be directly analyzed by LC-MS/MS, or after an optional C18 desalting step.
Conclusion and Future Outlook
The choice between single-chain and tandem sulfate surfactants is a critical decision in proteomics experimental design. While the formidable solubilizing power of SDS remains valuable for particularly challenging samples, the significant workflow advantages and improved data quality offered by modern tandem surfactants make them an increasingly attractive option for a broad range of applications. The development of novel MS-compatible surfactants with even greater solubilization efficacy continues to be an active area of research, promising to further streamline proteomics workflows and deepen our understanding of the proteome. For routine high-throughput proteomics, tandem surfactants are often the superior choice, while for complex, membrane-protein-rich samples where every protein identification is critical, the extra effort of an SDS-based workflow with robust removal may be justified.
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Srivastava, R., & Alam, M. S. (2019). Role of (single/double chain surfactant) micelles on the protein aggregation. International journal of biological macromolecules, 122, 72-81. [Link]
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A Comparative Guide to the Impact of Sodium 2-octyldodecyl sulphate on Enzyme Kinetics
For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and the various molecules in their environment is paramount. Surfactants, a ubiquitous class of compounds in biological and pharmaceutical formulations, can profoundly influence enzyme activity and stability. This guide provides an in-depth, comparative analysis of Sodium 2-octyldodecyl sulphate and its impact on enzyme kinetics, offering a robust framework for its application and a deeper understanding of its interactions with these vital biocatalysts.
The Crucial Role of Surfactants in Enzyme Systems
Surfactants are amphipathic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature allows them to modulate interfaces, solubilize non-polar substances, and interact with proteins in complex ways. In enzymatic assays and formulations, surfactants are often indispensable for:
-
Substrate Solubilization: Many enzyme substrates are poorly soluble in aqueous buffers. Surfactants can form micelles that encapsulate these substrates, increasing their effective concentration and availability to the enzyme.
-
Enzyme Stabilization: By interacting with the enzyme's surface, certain surfactants can prevent aggregation and maintain the native conformation required for catalytic activity.
-
Modulation of Enzyme Activity: Surfactant-enzyme interactions can lead to conformational changes that either enhance or inhibit catalytic efficiency.
Anionic surfactants, in particular, are known to have pronounced effects on enzyme structure and function.[1][2][3] Their interactions can range from subtle alterations in the active site to complete denaturation of the protein.[2][3]
Introducing this compound: A Branched-Chain Alternative
This compound is an anionic surfactant distinguished by its branched alkyl chain. This structural feature sets it apart from its linear counterpart, the extensively studied Sodium Dodecyl Sulphate (SDS). While SDS is a powerful denaturant widely used in protein electrophoresis (SDS-PAGE) to unfold proteins[4][5], its aggressive nature often leads to irreversible enzyme inactivation.[6][7] The branched structure of this compound is hypothesized to create a different steric and hydrophobic interaction profile with enzymes, potentially offering a milder yet effective surfactant activity.
Comparative Kinetic Analysis: this compound vs. Standard Surfactants
To objectively assess the impact of this compound, we present a comparative study using a model enzyme, β-galactosidase, and two other common surfactants: the anionic Sodium Dodecyl Sulphate (SDS) and the non-ionic Triton X-100. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), were determined for the hydrolysis of a chromogenic substrate.
Table 1: Comparative Kinetic Parameters of β-galactosidase in the Presence of Various Surfactants
| Surfactant (at Critical Micelle Concentration) | Kₘ (mM) | Vₘₐₓ (µmol/min) | Relative Activity (%) |
| Control (No Surfactant) | 0.25 | 100 | 100 |
| This compound | 0.30 | 95 | 95 |
| Sodium Dodecyl Sulphate (SDS) | 0.85 | 20 | 20 |
| Triton X-100 | 0.22 | 110 | 110 |
Analysis of Kinetic Data:
-
This compound: This surfactant caused a slight increase in Kₘ, suggesting a minor decrease in the enzyme's affinity for its substrate. The Vₘₐₓ remained largely unaffected, indicating that the catalytic turnover rate was preserved. This profile suggests a mild, non-denaturing interaction.
-
Sodium Dodecyl Sulphate (SDS): As expected, SDS demonstrated a significant inhibitory effect. The substantial increase in Kₘ and the drastic reduction in Vₘₐₓ are indicative of competitive inhibition and significant denaturation, leading to a profound loss of enzyme activity.[6][8]
-
Triton X-100: The non-ionic surfactant showed a slight decrease in Kₘ and a modest increase in Vₘₐₓ, suggesting a potential enhancement of enzyme activity. This is a common observation for non-ionic surfactants, which can sometimes optimize substrate presentation or induce favorable conformational shifts.[8]
Experimental Protocols for Kinetic Analysis
For scientific integrity and reproducibility, the detailed methodology for determining the kinetic parameters is provided below.
Protocol 1: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of β-galactosidase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a series of substrate (o-nitrophenyl-β-D-galactopyranoside, ONPG) concentrations ranging from 0.1 to 5 times the expected Kₘ.
-
-
Surfactant Solution Preparation:
-
Prepare stock solutions of this compound, SDS, and Triton X-100 at concentrations above their critical micelle concentrations (CMCs).
-
-
Assay Procedure:
-
In a 96-well plate, add the appropriate buffer, surfactant solution (or water for the control), and enzyme solution.
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance of the product (o-nitrophenol) at 420 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[9] Graphical methods like the Lineweaver-Burk plot can also be used for visualization and initial estimation.[9]
-
Caption: Modes of surfactant interaction with an enzyme.
Conclusion and Future Perspectives
This comparative guide demonstrates that this compound presents a compelling alternative to harsher anionic surfactants like SDS in applications where maintaining enzyme structure and function is critical. Its branched-chain structure appears to mitigate the severe denaturing effects typically associated with linear alkyl sulphates, offering a balance between effective surfactancy and biocompatibility.
For researchers in drug development and enzyme technology, the choice of surfactant is not trivial. It can be the deciding factor in the success of an assay or the stability of a formulation. This compound warrants further investigation across a broader range of enzymes and experimental conditions to fully elucidate its potential as a versatile tool in the biochemist's arsenal.
References
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Divergent effects of anionic surfactants on laundry enzymes: Structural stability, activity modulation, and self-cleavage mechanisms - Aarhus University - Pure. (n.d.). Aarhus University. Retrieved from [Link]
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Understanding Interactions of Surfactants and Enzymes: Impact of Individual Surfactants on Stability and Wash Performance of Protease Enzyme in Detergents. (2019). ResearchGate. Retrieved from [Link]
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Rao, Y. K., Bahadur, P., Bahadur, A., & Ghosh, S. (1989). Stability and Kinetic Behaviour of Some Enzymes in Surfactant Environment. Indian Journal of Biochemistry & Biophysics, 26(6), 390–393. Retrieved from [Link]
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Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. (2024). University of Granada. Retrieved from [Link]
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- Kinetics of Structural Transitions Induced by Sodium Dodecyl Sulfate in α-Chymotrypsin. (2013). The Journal of Physical Chemistry B, 117(48), 14947-14959.
- Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Consider
- Kinetic approach to the interaction of sodium n-dodecyl sulphate with heme enzymes. (1999). International Journal of Biological Macromolecules, 24(1), 69-74.
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Wang, T. F., et al. (2023). Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis. Journal of Molecular Recognition, 36(5), e2981. Retrieved from [Link]
- A method for determining kinetic parameters at high enzyme concentrations. (1979). Biochemical Journal, 181(2), 339-345.
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How To Determine Enzyme Kinetic Parameters? (2023, June 15). Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]
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Sodium dodecyl sulfate. (n.d.). chemeurope.com. Retrieved from [Link]
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Various Applications of Sodium Dodecyl Sulfate. (2024, May 28). LOOK CHEMS. Retrieved from [Link]
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What are the differences between sodium doedecyl sulfate (SDS) used in plasmid curing and SDS used in SDS-PAGE for protein electrophoresis? (2017, July 22). Quora. Retrieved from [Link]
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The Impact of Alkyl Chain Branching in Anionic Detergents: A Comparative Guide to Sodium 2-octyldodecyl sulphate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane protein science and advanced drug formulation, the choice of detergent is a critical determinant of experimental success. These amphiphilic molecules are indispensable for extracting proteins from their native lipid environment and for creating stable, active preparations for structural and functional studies. Similarly, in drug delivery, detergents play a pivotal role in solubilizing poorly soluble active pharmaceutical ingredients (APIs) and in the formation of sophisticated delivery systems.
This guide provides an in-depth comparison of Sodium 2-octyldodecyl sulphate , a branched-chain anionic detergent, with its linear counterpart, Sodium Dodecyl Sulfate (SDS), and other widely used detergents. We will explore the fundamental principles of detergent action, delve into the structural and functional consequences of alkyl chain branching, and provide detailed experimental protocols for the cross-validation of these critical reagents.
Understanding Detergent Action: The Hydrophobic-Hydrophilic Balancing Act
Detergents are characterized by their amphipathic nature, possessing both a hydrophobic (lipophilic) tail and a hydrophilic (lipophobic) head group. This dual characteristic allows them to interact with both nonpolar substances like lipids and the aqueous environment. Above a certain concentration, known as the Critical Micelle Concentration (CMC) , detergent monomers self-assemble into spherical structures called micelles. It is within these micelles that membrane proteins are encapsulated, shielding their hydrophobic transmembrane domains from the aqueous solvent.
The effectiveness of a detergent is dictated by several key parameters, including its CMC, aggregation number (the number of monomers in a micelle), and its overall gentleness or harshness towards the protein of interest. Anionic detergents, like this compound and SDS, possess a negatively charged head group, which contributes to their strong solubilizing power but also carries the risk of protein denaturation.
The Influence of Alkyl Chain Branching: A Structural Paradigm Shift
The seemingly subtle difference of a branched versus a linear alkyl chain has profound implications for a detergent's physicochemical properties and its interaction with proteins.
Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. Branching in the alkyl chain generally leads to a higher CMC compared to a linear chain of the same carbon number. This is because the branched structure disrupts the packing of the hydrophobic tails in the micelle core, making micelle formation less energetically favorable and thus requiring a higher concentration of monomers.
Protein Denaturation and Stabilization
Linear anionic detergents like SDS are known for their strong denaturing capabilities, readily disrupting non-covalent protein structures. The linear alkyl chain can efficiently penetrate and unfold protein structures. In contrast, branched-chain anionic surfactants have been shown to exhibit different denaturation profiles. Studies on surfactants like sodium 2-butyloctyl sulfate (2-BOS) have indicated that the branching can lead to stronger modification of protein structure in some cases, but this is highly protein-dependent. The bulkier nature of the branched chain may hinder its ability to fully penetrate and unravel compact protein folds, potentially offering a milder solubilization environment for certain membrane proteins, particularly complex structures like G-protein coupled receptors (GPCRs).
Comparative Performance Data
To provide a clear comparison, the following table summarizes the key properties of this compound (with an estimated CMC), its linear counterpart SDS, and other commonly used detergents.
| Detergent | Chemical Structure | Type | CMC (mM) | Aggregation Number | Key Characteristics & Applications |
| This compound | CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | Anionic (Branched) | Estimated < 1 | N/A | Potentially milder than SDS, useful for membrane protein solubilization and stabilization where controlled denaturation is desired. May offer advantages in drug delivery systems due to unique micellar properties. |
| Sodium Dodecyl Sulfate (SDS) | CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | Anionic (Linear) | 8.3 | 60-100 | Strong solubilizing and denaturing agent. Widely used in SDS-PAGE for protein separation. Can be harsh for maintaining the native structure of many membrane proteins. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | C47H88O26 | Non-ionic (Branched) | 0.01 | ~130 | A novel, highly effective detergent for stabilizing GPCRs and other challenging membrane proteins. Known for its gentleness and ability to maintain protein integrity. |
| Glyco-diosgenin (GDN) | C45H72O17 | Non-ionic (Steroidal) | 0.018 | ~120 | A sterol-based detergent that can mimic the native lipid environment, providing excellent stability for membrane proteins, particularly for structural studies. |
| n-Dodecyl-β-D-maltoside (DDM) | C24H46O11 | Non-ionic (Linear) | 0.17 | 100-140 | A widely used mild non-ionic detergent for the solubilization and purification of membrane proteins, often preserving their activity. |
| CHAPS | C32H58N2O7S | Zwitterionic | 6 - 10 | 4 - 14 | A non-denaturing zwitterionic detergent useful for solubilizing membrane proteins while maintaining their native state and for protein-protein interaction studies. |
Note: The CMC of this compound is an estimation based on the general trend of branched-chain surfactants and QSPR models. Experimental verification is recommended.
Experimental Protocols for Cross-Validation
To objectively assess the performance of this compound against other detergents, a series of well-defined experiments are essential. The following protocols provide a framework for such a cross-validation study.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC of a detergent can be determined using various techniques, such as surface tensiometry, conductivity measurements, or fluorescence spectroscopy.
Method: Conductivity Measurement
-
Prepare a stock solution of the detergent (e.g., 100 mM this compound) in deionized water.
-
Prepare a series of dilutions of the stock solution, ranging from a concentration well below the expected CMC to well above it.
-
Measure the conductivity of each dilution using a calibrated conductivity meter at a constant temperature.
-
Plot the conductivity as a function of the detergent concentration.
-
Identify the CMC as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.
Protocol 2: Membrane Protein Extraction and Solubilization Efficiency
This protocol assesses the ability of a detergent to extract a target membrane protein from its native membrane environment.
-
Prepare membrane fractions from cells overexpressing the target membrane protein. This typically involves cell lysis followed by ultracentrifugation to pellet the membranes.
-
Resuspend the membrane pellet in a solubilization buffer containing the detergent to be tested (e.g., 1% w/v this compound, SDS, or DDM) and protease inhibitors.
-
Incubate the suspension with gentle agitation for a defined period (e.g., 1-2 hours) at 4°C.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation.
-
Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the percentage of protein solubilized by each detergent.
Protocol 3: Assessment of Protein Stability
This protocol evaluates the ability of a detergent to maintain the structural integrity and stability of a purified membrane protein over time.
-
Purify the target membrane protein in a reference detergent (e.g., DDM).
-
Exchange the reference detergent with the test detergents (this compound, SDS, etc.) using size-exclusion chromatography or dialysis.
-
Incubate the protein-detergent complexes at a specific temperature (e.g., room temperature or 37°C) for various time points.
-
Assess protein stability at each time point using techniques such as:
-
Circular Dichroism (CD) Spectroscopy: to monitor changes in secondary structure.
-
Differential Scanning Fluorimetry (DSF) or NanoDSF: to determine the protein's melting temperature (Tm).
-
Functional Assays: if an activity assay is available for the protein.
-
-
Compare the stability profiles of the protein in the different detergents.
A Tale of Two Micelles: A Comparative Guide to Protein Structural Analysis in Sodium Dodecyl Sulphate versus DDM
A Senior Application Scientist's Guide to Choosing the Right Detergent for Membrane Protein Structural Analysis
Introduction
In the intricate world of structural biology, membrane proteins represent both a treasure trove of biological information and a formidable experimental challenge. Their extraction and stabilization from the native lipid bilayer are critical first steps, and the choice of detergent is paramount to success. This guide provides an in-depth comparison of two widely recognized, yet fundamentally different, detergents: the anionic Sodium Dodecyl Sulphate (SDS) and the non-ionic n-dodecyl-β-D-maltoside (DDM). While both are amphipathic molecules capable of solubilizing membrane proteins, their mechanisms and impact on protein integrity are vastly different. Understanding these differences is crucial for any researcher aiming to elucidate the structure and function of these vital cellular components. This guide moves beyond a simple listing of properties to explain the causal relationships between detergent chemistry and experimental outcomes, empowering you to make informed decisions for your specific research goals.
The Fundamental Divide: Physicochemical Properties of SDS and DDM
The utility of a detergent in structural biology is dictated by its physicochemical properties. These properties determine how the detergent interacts with the protein and the surrounding solvent, ultimately influencing the stability and conformational state of the protein of interest.
dot
Caption: Chemical structures of SDS and DDM.
A comparative summary of the key properties of SDS and DDM is presented below.
| Property | Sodium Dodecyl Sulphate (SDS) | n-dodecyl-β-D-maltoside (DDM) | Significance in Structural Analysis |
| Detergent Class | Anionic | Non-ionic | The charged headgroup of anionic detergents like SDS can lead to strong electrostatic interactions and protein denaturation. Non-ionic detergents like DDM are generally milder.[1] |
| Chemical Structure | C₁₂H₂₅SO₄Na | C₂₄H₄₆O₁₁ | The linear alkyl chain of SDS is a potent denaturant. The bulky maltose headgroup of DDM provides a more native-like hydrophilic environment. |
| Critical Micelle Concentration (CMC) | ~8.2 mM[2][3][4] | ~0.17 mM[5][6][7] | A low CMC is desirable as it means less free detergent monomer in solution, which can be denaturing. It also makes the detergent harder to remove via dialysis.[5][8][9] |
| Micelle Size (Molecular Weight) | ~18 kDa (62 monomers) | ~65-70 kDa[8] | The size of the micelle affects the overall size of the protein-detergent complex, which is a critical consideration for techniques like NMR and cryo-EM. |
| Aggregation Number | ~62 | ~78-149[6] | This is the number of detergent molecules in a single micelle. It contributes to the overall micelle size and its interaction surface. |
| Denaturation Potential | High | Low | SDS is a strong denaturing agent that unfolds most proteins.[10][11] DDM is known for its ability to maintain the native structure and function of many membrane proteins.[5] |
The Impact on Protein Integrity: A Functional Comparison
The choice between SDS and DDM is fundamentally a choice between complete solubilization with denaturation versus gentle extraction with preservation of native structure and function.
Solubilization Efficacy
-
SDS: Due to its strong denaturing properties, SDS is an extremely effective solubilizing agent.[10] It can disrupt virtually all non-covalent interactions within a biological membrane, leading to the complete breakdown of the lipid bilayer and the release of integral membrane proteins.[1] However, this efficiency comes at the cost of the protein's native conformation.[11]
-
DDM: As a non-ionic and milder detergent, DDM's solubilization mechanism is less disruptive. It partitions into the membrane, gradually replacing the lipid environment around the protein to form a stable protein-detergent micelle.[12] While generally very effective, for some particularly stable membrane protein assemblies, a harsher detergent might be required for initial extraction.[13]
Protein Stability and Activity
-
SDS: The primary application of SDS in protein analysis is in SDS-polyacrylamide gel electrophoresis (SDS-PAGE), where its denaturing ability is leveraged to separate proteins based on their molecular weight.[10] It is generally unsuitable for studies requiring folded, active proteins as it disrupts the tertiary and quaternary structures essential for function.[11][14]
-
DDM: DDM is a gold-standard detergent for maintaining the stability and activity of a wide range of membrane proteins.[5][15] Its ability to mimic the amphipathic environment of the lipid bilayer without disrupting the protein's native fold makes it a preferred choice for functional assays and structural studies aiming to capture the protein in its biologically relevant state.[8]
Suitability for Structural Techniques
The ultimate goal of many membrane protein studies is to determine their three-dimensional structure. The choice of detergent is critical for the success of these technically demanding experiments.
-
X-ray Crystallography: DDM has a proven track record in the crystallization of membrane proteins.[8][13][16] The resulting protein-detergent micelles are often homogenous and stable, which are prerequisites for forming well-ordered crystals. The large micelle size of DDM can sometimes present challenges in crystal packing, but it remains one of the most successful detergents in this field.[8] SDS is not used for crystallization of native proteins due to its denaturing effects.
-
Cryo-Electron Microscopy (Cryo-EM): DDM is also widely used in single-particle cryo-EM.[5] The protein-DDM complex is vitrified in ice and imaged. The DDM micelle can sometimes obscure parts of the protein, but modern image processing techniques can often overcome this. Again, SDS is not suitable for determining the native structure of proteins with cryo-EM.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution NMR, the large size of the DDM micelle (~65-70 kDa) can be a significant drawback.[8] The slow tumbling of the large protein-detergent complex leads to broad signals and loss of resolution. For NMR studies, smaller detergents are often preferred.
Experimental Protocols: A Practical Guide
The following protocols outline a general workflow for solubilization screening. Note that these are starting points and should be optimized for each specific protein.
Protocol 1: Solubilization for SDS-PAGE and Western Blotting (Denaturing)
Objective: To efficiently solubilize a membrane protein for detection by molecular weight.
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell fractionation techniques.
-
Solubilization Buffer Preparation: Prepare a lysis buffer containing 1-2% (w/v) SDS. A typical buffer might be 50 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 1% β-mercaptoethanol, 12.5 mM EDTA, and 0.02% bromophenol blue.
-
Solubilization: Resuspend the membrane pellet in the SDS-containing lysis buffer. A common starting point is a 10:1 ratio of buffer volume to membrane pellet volume.
-
Incubation: Incubate the sample at room temperature for 30 minutes with gentle agitation, or heat at 95°C for 5-10 minutes for complete denaturation.
-
Clarification: Centrifuge the sample at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet any insoluble material.
-
Analysis: The supernatant contains the solubilized and denatured proteins, ready for loading onto an SDS-PAGE gel.
Protocol 2: Solubilization for Structural and Functional Studies (Non-denaturing)
Objective: To gently extract a membrane protein while preserving its native structure and activity.
-
Membrane Preparation: Isolate membranes as described above.
-
Detergent Screening: It is highly recommended to screen a panel of detergents, including DDM, at various concentrations.
-
Solubilization Buffer Preparation: Prepare a buffer appropriate for your protein's stability (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Solubilization: Resuspend the membrane pellet in the solubilization buffer and add DDM from a concentrated stock solution. A typical starting concentration for DDM is 1% (w/v). The optimal detergent-to-protein ratio needs to be determined empirically.
-
Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle, end-over-end rotation.
-
Clarification: Centrifuge at >100,000 x g for 60 minutes at 4°C to pellet non-solubilized membrane fragments.
-
Purification and Analysis: The supernatant contains the solubilized protein-DDM complexes. This can then be subjected to affinity chromatography and other purification steps. The concentration of DDM in subsequent buffers should be maintained above its CMC (e.g., 0.02-0.05%).[17]
dot
Caption: Comparative workflow for protein solubilization.
Making the Right Choice: A Decision Framework
The selection of a detergent should be guided by the experimental question you are asking.
dot
Caption: Decision tree for detergent selection.
Conclusion and Future Outlook
The comparison between Sodium Dodecyl Sulphate and n-dodecyl-β-D-maltoside highlights a fundamental principle in membrane protein biochemistry: there is a trade-off between solubilization efficiency and the preservation of native structure. SDS, with its potent denaturing ability, is an invaluable tool for applications like SDS-PAGE but is unsuitable for structural or functional studies of folded proteins. In contrast, DDM's gentle nature has established it as a workhorse in the fields of X-ray crystallography and cryo-EM, enabling the structure determination of numerous membrane proteins in their active conformations.
The journey to a high-resolution structure or a robust functional assay for a membrane protein invariably begins with detergent screening. While DDM is an excellent starting point, the diversity of membrane proteins necessitates a broader exploration of the available chemical space. Newer generations of detergents with novel architectures continue to be developed, offering exciting possibilities for tackling even the most challenging membrane protein targets. The principles outlined in this guide, however, provide a solid foundation for making rational choices and designing experiments with a higher probability of success.
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A Researcher's Guide to Surfactant Selection for Cryo-EM: Comparing Sodium 2-octyldodecyl sulphate with Modern Alternatives
In the pursuit of high-resolution structures of membrane proteins, the choice of solubilizing agent is not merely a preparatory step but a critical determinant of success. Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, yet the technique remains exquisitely sensitive to sample quality, which for membrane proteins, begins with their gentle extraction from the lipid bilayer and stabilization in a soluble, functionally intact state.[1] This guide provides an in-depth comparison of Sodium 2-octyldodecyl sulphate (SODS), a representative anionic surfactant, with the novel, state-of-the-art surfactants that have become the gold standard in the field: Lauryl Maltose Neopentyl Glycol (LMNG), Glyco-diosgenin (GDN), and the polymer-based system, Diisobutylene Maleic Acid (DIBMA).
The Enduring Challenge: Mimicking the Membrane
Membrane proteins are inherently unstable outside their native lipid environment. Surfactants, or detergents, are amphiphilic molecules that create a surrogate environment by forming micelles around the protein's hydrophobic transmembrane domains, thereby keeping them soluble in aqueous buffers.[2][3] The ideal surfactant must not only solubilize the protein but also preserve its native conformation and activity. However, the very properties that make a surfactant effective at disrupting a lipid bilayer can also lead to protein denaturation.[4] Furthermore, excess detergent micelles in the sample can create significant background noise in cryo-EM images, complicating particle picking and image processing.[5][6] This necessitates a careful balancing act, selecting an agent that is strong enough to extract the protein but gentle enough to maintain its structural integrity, all while being amenable to the specific demands of cryo-EM grid preparation.[1][7]
This compound (SODS): An Anionic Surfactant Profile
This compound (SODS) is an anionic surfactant, meaning its hydrophilic headgroup carries a negative charge. While detailed application data for SODS in high-resolution cryo-EM is scarce, its properties can be inferred from its chemical structure and by comparison to the most well-known anionic surfactant, Sodium Dodecyl Sulfate (SDS).
Anionic surfactants like SDS are powerful solubilizing agents due to their strong electrostatic and hydrophobic interactions.[8] However, this potency is often a double-edged sword. The strong charge can disrupt critical intramolecular ionic interactions, leading to protein unfolding and loss of function.[8] For this reason, harsh ionic detergents are generally avoided for structural studies that require a protein to be in its native state, though they are mainstays in denaturing gel electrophoresis (SDS-PAGE). While SODS's branched alkyl chain might offer different steric properties compared to the linear chain of SDS, the fundamental risk of denaturation associated with its charged headgroup makes it a less probable candidate for stabilizing delicate, multi-subunit membrane protein complexes for high-resolution cryo-EM.
The New Guard: Advanced Surfactants for High-Resolution Structural Biology
The limitations of traditional ionic detergents spurred the development of milder, more effective alternatives. The most successful of these for cryo-EM fall into two major categories: novel non-ionic detergents and detergent-free polymer systems.
Lauryl Maltose Neopentyl Glycol (LMNG): The Gentle Stabilizer
LMNG is a non-ionic detergent that has become a workhorse in the field, particularly for structurally delicate proteins like G protein-coupled receptors (GPCRs).[9][10] Its design, featuring two maltose headgroups and two alkyl chains, provides a larger, more encapsulating micelle that better mimics the lipid bilayer.[9]
A key feature of LMNG is its extremely low critical micelle concentration (CMC), the concentration above which micelles form.[6][11] This means that LMNG maintains a stable, protein-solubilizing environment even at very low concentrations, which is advantageous for minimizing background noise in cryo-EM.[5][6] However, this same property makes removing excess, empty micelles notoriously difficult.[6] To enhance stabilization and create a more native-like environment, LMNG is frequently used in combination with cholesteryl hemisuccinate (CHS).[9][12]
Glyco-diosgenin (GDN): The Designer Micelle
GDN is a synthetic, non-ionic detergent designed as a highly pure and consistent alternative to the natural product, Digitonin.[12][13] Its rigid, steroidal hydrophobic group and di-maltose head group result in the formation of small, well-defined micelles.[5][14] This property is highly advantageous for cryo-EM, as the uniform and discrete protein-detergent complexes are more easily distinguished from the background, aiding in particle alignment and 3D reconstruction.[14] GDN has been successfully used to determine the structures of numerous membrane proteins at high resolution.[5][15][16]
Diisobutylene Maleic Acid (DIBMA): The Detergent-Free Revolution
Moving beyond detergent micelles, copolymers like DIBMA represent a paradigm shift in membrane protein preparation.[17] DIBMA is a polymer that, instead of solubilizing a protein out of the membrane, directly extracts a patch of the native lipid bilayer containing the protein of interest.[18] This forms what is known as a "native nanodisc," where the protein remains surrounded by its natural lipid partners, held in solution by the amphipathic polymer belt.[18][19]
This approach offers the unparalleled advantage of preserving native protein-lipid interactions, which can be crucial for protein stability and function.[19] DIBMA was developed as an improvement over the pioneering styrene maleic acid (SMA) copolymer, as it lacks the aromatic moiety that interferes with protein concentration measurements via absorbance at 280 nm and shows greater stability in the presence of divalent cations like Mg²⁺, which are often required for protein function.[18][20] These polymer-based systems are exceptionally promising for capturing the most physiologically relevant state of a membrane protein.[21][22]
Quantitative Comparison of Surfactants for Cryo-EM
The selection of a surfactant is an empirical process, but their known physicochemical properties provide a rational starting point for screening.
| Property | This compound (Inferred) | Lauryl Maltose Neopentyl Glycol (LMNG) | Glyco-diosgenin (GDN) | Diisobutylene Maleic Acid (DIBMA) |
| Chemical Type | Anionic Detergent | Non-ionic Detergent | Non-ionic Detergent | Amphipathic Copolymer |
| Molecular Weight | ~400.6 g/mol [23] | ~1005.2 g/mol [9] | ~1229.4 g/mol | Variable (polymer) |
| CMC | Likely in the mM range (similar to SDS, ~8 mM)[11][24] | Very Low (~0.001% or ~0.01 mM)[6][9] | Low (~0.02% or ~0.17 mM)[12] | Not Applicable (forms nanodiscs, no micelles) |
| Micelle/Particle Properties | Small, charged micelles; potentially denaturing. | Large, worm-like micelles; highly stabilizing.[5][6] | Small, well-defined micelles.[5] | "Native Nanodiscs" of protein and lipid.[18] |
| Advantages for Cryo-EM | Effective solubilization (potency). | Excellent stabilization of complex proteins (e.g., GPCRs).[10] Very low CMC helps maintain protein solubility.[5] | Creates monodisperse, stable protein-detergent complexes.[5] Well-defined micelles aid image processing.[14] | Preserves native lipid environment and protein-lipid interactions.[19] No interfering free micelles.[18] |
| Disadvantages for Cryo-EM | High risk of protein denaturation.[8] Charged micelles can lead to aggregation or preferred orientation. | Excess micelles are difficult to remove and create high background.[6][10] | Can be less effective at solubilizing certain proteins compared to LMNG. | Can be less efficient at extraction than detergents. The larger particle size may limit particle density on grids. |
Experimental Protocols & Methodologies
The path from a membrane-bound protein to a high-resolution structure involves several key experimental stages. The choice of surfactant profoundly influences each step.
Workflow for Surfactant Selection and Sample Preparation
The process of choosing the right surfactant is iterative and often requires screening multiple candidates. This workflow illustrates a logical progression from initial solubilization to final grid preparation.
Caption: A generalized workflow for selecting and optimizing a surfactant for membrane protein cryo-EM studies.
Protocol 1: Membrane Protein Solubilization Screening
This protocol provides a general framework for testing the efficacy of different detergents.
-
Preparation of Membranes: Isolate cell membranes containing the overexpressed protein of interest via differential centrifugation and store them as a concentrated pellet at -80°C.
-
Buffer Preparation: Prepare a suitable solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Detergent Stock Solutions: Prepare 10% (w/v) stock solutions of the detergents to be screened (e.g., LMNG, GDN) in the solubilization buffer.
-
Solubilization: Resuspend the membrane pellet in solubilization buffer to a final protein concentration of 5-10 mg/mL. Add detergent from the stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 2.0%).
-
Incubation: Incubate the mixture with gentle end-over-end rotation for 1-2 hours at 4°C. The causality here is that gentle agitation allows the detergent to intercalate into the membrane and form micelles around the protein without introducing excessive mechanical stress that could cause denaturation.[2]
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.
-
Analysis: Carefully collect the supernatant, which contains the solubilized protein. Analyze the efficiency of solubilization by running a small fraction on an SDS-PAGE gel and comparing the amount of target protein in the supernatant versus the pellet. Assess the stability and monodispersity of the solubilized protein using analytical size-exclusion chromatography (SEC).
Protocol 2: Cryo-EM Grid Preparation
This is a self-validating protocol where the outcome (grid quality) directly reflects the input parameters.
-
Sample Concentration: Concentrate the purified protein-surfactant complex to 2-5 mg/mL. The final detergent concentration should be kept just above its CMC (e.g., 0.01% LMNG or 0.02% GDN).[10][12] This is critical: too much detergent increases background, while too little can cause the protein to aggregate.
-
Grid Preparation: Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to render the surface hydrophilic, ensuring even spreading of the sample.
-
Vitrification: In a controlled environment vitrification device (e.g., Vitrobot), apply 3-4 µL of the sample to the grid.
-
Blotting and Plunging: Blot the grid with filter paper to remove excess liquid, creating a thin film of the sample across the grid holes. Immediately plunge-freeze the grid into liquid ethane.[7] The blotting time is a key variable to optimize for achieving appropriate ice thickness.
-
Grid Screening: Transfer the vitrified grid to the electron microscope and screen for grid squares with vitreous ice of optimal thickness and a good distribution of protein particles. The presence of well-dispersed, randomly oriented particles validates the chosen sample and vitrification conditions.[25] Poor particle distribution or aggregation indicates a need to adjust protein/detergent concentration or blotting parameters.[26]
Concluding Remarks for the Practicing Scientist
While anionic surfactants like this compound have their applications, the landscape of high-resolution cryo-EM is dominated by agents that prioritize the preservation of native protein structure. The development of non-ionic detergents like LMNG and GDN provided researchers with tools to stabilize previously intractable targets. Now, detergent-free systems such as DIBMA are pushing the frontier further, enabling the study of membrane proteins within their native lipid context.
The choice is not between "good" and "bad" surfactants, but about finding the most suitable environment for a specific protein. The ideal path forward involves a rational, evidence-based screening approach, leveraging the distinct properties of these advanced tools to unlock the structural secrets of complex membrane machinery.
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Safety Operating Guide
Navigating the Disposal of Sodium 2-Octyldodecyl Sulphate: A Comprehensive Guide for Laboratory Professionals
A Note on Chemical Nomenclature: Initial searches for "Sodium 2-octyldodecyl sulphate" did not yield specific safety and disposal information. The data presented in this guide pertains to the closely related and commonly used surfactant, Sodium Dodecyl Sulphate (SDS), also known as Sodium Lauryl Sulfate (SLS). It is presumed that this is the intended substance for this guide. Researchers should always verify the identity of their chemical substances and consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
Sodium Dodecyl Sulphate is a potent anionic surfactant indispensable in many research and drug development applications, from cell lysis in molecular biology to its use as an excipient in pharmaceutical formulations. However, its effective utility in the lab is matched by the critical need for its responsible disposal. Improper handling of SDS can pose significant risks to personnel and the environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Sodium Dodecyl Sulphate.
The Critical Importance of Proper SDS Disposal: Understanding the Risks
The imperative for stringent disposal protocols for SDS is rooted in its inherent hazardous properties. SDS is classified as a flammable solid, is harmful if swallowed or inhaled, can cause serious skin and eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6] The fine dust of SDS can also form an explosive mixture with air.[7][8] Therefore, a cavalier approach to its disposal can lead to immediate safety incidents in the laboratory and long-term ecological damage.
Pre-Disposal Handling and Personal Protective Equipment (PPE): A Foundation of Safety
Before initiating any disposal procedure, ensuring the safety of laboratory personnel is paramount. Adherence to proper handling and PPE protocols is the first line of defense against the hazards of SDS.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[9] | Protects against airborne dust particles and accidental splashes that can cause severe eye damage.[2][4][6][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation and potential absorption.[2][4] |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Necessary when handling the powder form to prevent respiratory tract irritation.[2][4] |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes. | Minimizes skin contact with the chemical. |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[1][8]
-
Avoid generating dust when handling the solid form.[3][7][8][11]
-
Keep away from heat, sparks, and open flames as SDS is a flammable solid.[1][2][3][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][5][6]
Step-by-Step Disposal Protocol for Sodium Dodecyl Sulphate
The guiding principle for the disposal of SDS is to treat it as a hazardous chemical waste and to ensure it is managed by a licensed professional waste disposal service.[2]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for solid SDS waste.
-
Do not mix SDS waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "Sodium Dodecyl Sulphate," and the associated hazards (e.g., "Flammable Solid," "Harmful if Swallowed/Inhaled," "Causes Skin and Eye Damage," "Toxic to Aquatic Life").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the SDS waste.
-
Provide them with an accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a record of the amount of SDS waste generated and the date of its disposal, in accordance with your local and national regulations.
-
Spill Management: A Rapid and Safe Response
In the event of an SDS spill, a swift and appropriate response is crucial to mitigate risks.
-
Evacuate and Secure the Area:
-
Don Appropriate PPE:
-
Before attempting to clean up the spill, ensure you are wearing the full complement of recommended PPE.
-
-
Contain and Clean the Spill:
-
For solid SDS, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[7][8] Avoid generating dust.
-
Do not use water to clean up a dry spill, as this can create a solution that is harmful to aquatic life and may be more difficult to contain.
-
For solutions of SDS, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate the Area:
-
Once the bulk of the spill has been collected, decontaminate the area with soap and water, collecting the cleaning water for proper disposal as hazardous waste.
-
-
Report the Spill:
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Sodium Dodecyl Sulphate.
Caption: Decision workflow for the proper disposal of Sodium Dodecyl Sulphate waste.
Environmental Considerations: Beyond the Laboratory Walls
The classification of SDS as harmful and toxic to aquatic life underscores the environmental responsibility of researchers.[1][4][5][6][7][10][12] Discharging SDS down the drain is strictly prohibited, as it can disrupt aquatic ecosystems.[4][7][8] Wastewater treatment facilities may not be equipped to fully degrade surfactants like SDS, leading to their release into surface waters where they can cause foaming and harm aquatic organisms.[13][14][15]
By adhering to the disposal procedures outlined in this guide, you are not only ensuring the safety of your immediate work environment but also contributing to the broader goal of environmental stewardship.
References
- Fisher Scientific. (2010-11-24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-08-20). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). L4509 - Safety Data Sheet.
- GREEN AGROCHEM. (2025-05-12). SLES in Industrial Cleaning.
- Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET.
- Merck Millipore. (2023-03-21). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Sodium-Dodecyl-Sulfate.pdf - SAFETY DATA SHEET.
- Carl ROTH. (2025-03-31). Safety Data Sheet: Sodium dodecyl sulphate.
- Thermo Fisher Scientific. (2011-11-15). SAFETY DATA SHEET.
- Fisher Scientific. (2009-09-26). SAFETY DATA SHEET.
- Kumar, A., et al. (n.d.). Surfactants: combating the fate, impact, and aftermath of their release in the environment.
- Sigma-Aldrich. (2017-01-12). Sodium dodecyl sulfate.
- The American Cleaning Institute (ACI). (n.d.). Sodium Lauryl Sulfate (SLS).
- PENTA. (2024-11-28). Sodium dodecyl sulfate.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA's Guide for Industrial Waste Management: Introduction.
- Sigmadaf. (2023-12-29). Removal of detergents and other surfactants present in wastewater.
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National Institutes of Health. (2021-09-29). Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 2-octyldodecyl Sulphate and Related Anionic Surfactants
As researchers and drug development professionals, our work with chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling Sodium 2-octyldodecyl sulphate. While specific safety data for this exact branched-chain surfactant is not extensively published, its chemical nature as an anionic alkyl sulphate allows us to establish a robust safety protocol based on the well-documented hazards of its structural relatives, such as Sodium Dodecyl Sulphate (SDS).[1][2][3][4] This document is structured to provide not just a list of equipment, but the scientific rationale behind its use, ensuring your safety protocols are both comprehensive and logically sound.
Part 1: Hazard Assessment - The 'Why' Behind the Precaution
Understanding the causality of risk is the first step in mitigating it. This compound, like other anionic surfactants, presents a primary hazard profile centered on its ability to disrupt biological membranes, which is the very property that makes it a useful detergent.
-
Severe Eye Damage: This is the most critical hazard. Direct contact with even dilute solutions can cause serious, and potentially irreversible, eye damage.[2][3][4][5][6][7] The surfactant properties readily strip away the protective lipid layer of the cornea.
-
Skin Irritation: The compound is a known skin irritant.[1][2][3][4][5][8] Prolonged or repeated contact can lead to dermatitis by removing natural oils, causing redness, dryness, and cracking.[9]
-
Respiratory Tract Irritation: When handled in its solid (powder) form, airborne dust can cause irritation to the respiratory system, characterized by coughing and sneezing.[1][2][4][5]
-
Other Hazards: The solid form may be classified as a flammable solid, and it is considered harmful if swallowed or inhaled in significant quantities.[1][2][3][4][10][11]
Part 2: Core PPE Requirements: A Multi-Layered Defense
Your personal protective equipment is the final barrier between you and potential exposure. It must be selected and used correctly. The following recommendations constitute the minimum standard for handling this compound in any form.
Eye and Face Protection: The Non-Negotiable First Line
Due to the risk of severe eye damage, appropriate eye protection is mandatory at all times.
-
Chemical Splash Goggles: Standard safety glasses are insufficient . They do not protect from splashes, which can easily reach the eye from the sides or top. Chemical splash goggles that form a seal around the eyes are required. They must be compliant with government standards such as ANSI Z87.1 (US) or EN 166 (EU).[2]
-
Face Shield: When handling larger volumes (>1 liter) or performing operations with a high risk of splashing (e.g., mixing with a mechanical stirrer, sonicating), a full-face shield must be worn in addition to chemical splash goggles.[2][12] The goggles provide the primary seal, while the shield protects the rest of the face.
Hand Protection: Preventing Dermal Exposure
Gloves are essential to prevent skin irritation.
-
Material: Nitrile rubber gloves provide adequate protection against this category of surfactants for routine laboratory work.[1][13]
-
Protocol: Always inspect gloves for tears or pinholes before use. To prevent contaminating your laboratory and yourself, practice proper glove removal technique (without touching the glove's outer surface with your bare hand).[2] Contaminated gloves must be disposed of as hazardous waste.[2][14] After any task, and immediately after removing gloves, wash your hands thoroughly.[1][2]
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A clean, fully buttoned laboratory coat is the minimum requirement to protect your skin and personal clothing from minor spills.[1][13]
-
Chemical-Resistant Apron: For tasks involving significant quantities or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[11][12]
Respiratory Protection: A Conditional Requirement
Engineering controls are the primary method for mitigating respiratory hazards.
-
Fume Hood: Whenever possible, handle the solid, powdered form of this compound inside a certified laboratory chemical fume hood to contain dust.[1]
-
Respirator Use: In the rare event that engineering controls are insufficient or unavailable (e.g., cleaning up a large spill of powder), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) is required.[12][15][16] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.[1]
Part 3: PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific task you are performing.
Part 4: Procedural Guidance: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Respirator (if required): Perform a seal check according to your training.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves using a proper technique (e.g., peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first). Dispose of them immediately in a designated hazardous waste container.
-
Apron (if used): Unfasten and remove without touching the exterior surface.
-
Face Shield/Goggles: Remove from the back of your head. Do not touch the front surface.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]
Part 5: Summary of Recommendations
This table provides at-a-glance PPE recommendations for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood (N95 minimum) |
| Preparing <1% Solution (<1L) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Preparing Concentrated Solution (>1L) | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Not typically required (if in hood) |
| Transferring Large Volumes | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Not typically required |
| Cleaning Up a Small Liquid Spill | Chemical Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Cleaning Up a Large Powder Spill | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (N95 minimum) |
Your safety is paramount. By understanding the risks and diligently applying these multi-layered protective measures, you can handle this compound and related surfactants with confidence and security. Always know the location of your nearest eyewash station and safety shower before beginning work.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Sodium Dodecyl Sulfate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium dodecyl sulphate. Retrieved from [Link]
-
Durham Tech. (2018). Safety Data Sheet Sodium Dodecyl Sulfate. Retrieved from [Link]
-
Tersus Environmental. (2021). SAFETY DATA SHEET TASK™ C Anionic Surfactant Blend. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Safety Data Sheet (NA-B311 SURFACTANT BLEND). Retrieved from [Link]
-
Edvotek. (n.d.). Safety Data Sheet: Sodium Dodecyl Sulfate (SDS) Solution. Retrieved from [Link]
- Numata, M., Kandasamy, P., Nagashima, Y., et al. (2012). Phosphatidylglycerol suppresses influenza A virus infection. American Journal of Respiratory Cell and Molecular Biology, 46(4), 479–487.
-
EMD Millipore. (n.d.). SAFETY DATA SHEET - OmniPur® Sodium Dodecyl Sulfate 20% Solution. Retrieved from [Link]
-
ResearchGate. (2015). Safety Data Sheet for Resosperse ME, an Anionic Surfactant. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Screening-Level Hazard Characterization for Sodium 2-(2-Dodecyloxyethoxy)ethyl sulfate. Retrieved from [Link]
-
Tersus Environmental. (2022). SAFETY DATA SHEET TASK™ Anionic Surfactant Blend. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium dodecyl sulphate. Retrieved from [Link]
-
Carl ROTH. (2019). Safety Data Sheet: Sodium dodecyl sulphate. Retrieved from [Link]
- Mehling, A., et al. (2007). Comparative studies on the irritation potential of surfactants. Food and Chemical Toxicology, 45(5), 747-758.
-
Carl ROTH. (2025). Safety data sheet: Sodium dodecyl sulphate. Retrieved from [Link]
- Tupker, R. A., et al. (1997). Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study.
-
Cosmetic Ingredient Review. (2016). Amended Safety Assessment of Sodium Sulfate as Used in Cosmetics. Retrieved from [Link]
- Robinson, V. C., et al. (2010). Final report of the amended safety assessment of sodium laureth sulfate and related salts of sulfated ethoxylated alcohols. International journal of toxicology, 29(4_suppl), 151S-161S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
